molecular formula C13H21IN6O8P2 B15572421 MRS2500 tetraammonium

MRS2500 tetraammonium

Cat. No.: B15572421
M. Wt: 578.19 g/mol
InChI Key: SNKLEKHEWCFZKH-AXWIYHOASA-N
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Description

MRS2500 tetraammonium is a useful research compound. Its molecular formula is C13H21IN6O8P2 and its molecular weight is 578.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H21IN6O8P2

Molecular Weight

578.19 g/mol

IUPAC Name

azane;[(1R,2S,4S,5S)-4-[2-iodo-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate

InChI

InChI=1S/C13H18IN5O8P2.H3N/c1-15-10-9-11(18-12(14)17-10)19(5-16-9)7-2-8(27-29(23,24)25)13(3-6(7)13)4-26-28(20,21)22;/h5-8H,2-4H2,1H3,(H,15,17,18)(H2,20,21,22)(H2,23,24,25);1H3/t6-,7+,8+,13+;/m1./s1

InChI Key

SNKLEKHEWCFZKH-AXWIYHOASA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MRS2500 Tetraammonium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS2500 is a potent, selective, and stable competitive antagonist of the P2Y1 purinergic receptor.[1][2][3] Its primary mechanism of action involves the direct inhibition of this G-protein coupled receptor, thereby blocking the downstream signaling cascade initiated by its endogenous agonist, adenosine (B11128) diphosphate (B83284) (ADP). This blockade has significant physiological effects, most notably the inhibition of platelet aggregation, making MRS2500 a valuable tool for thrombosis research and a potential lead compound for antithrombotic therapies.[1][4] This guide provides a comprehensive overview of the molecular mechanism of MRS2500, detailing its interaction with the P2Y1 receptor, the associated signaling pathways, and the experimental protocols used to characterize its activity.

Core Mechanism of Action: P2Y1 Receptor Antagonism

MRS2500 exerts its pharmacological effects by binding to the orthosteric site of the P2Y1 receptor, the same site recognized by the endogenous agonist ADP.[5][6] This binding is competitive and prevents ADP from activating the receptor, thus inhibiting the initiation of the downstream signaling cascade.[7] The P2Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq proteins.[1][7]

Crystal structure analysis of the human P2Y1 receptor has revealed that MRS2500 binds within the seven-transmembrane bundle of the receptor.[5][6] This interaction stabilizes the receptor in an inactive conformation, preventing the conformational changes necessary for G-protein activation.[5]

Signaling Pathways Modulated by MRS2500

The antagonism of the P2Y1 receptor by MRS2500 leads to the inhibition of the canonical Gαq signaling pathway. In its active state, the P2Y1 receptor initiates a cascade that is crucial for various cellular responses, particularly in platelets.

  • P2Y1 Receptor Activation (Agonist-Induced):

    • ADP binds to the P2Y1 receptor.

    • The receptor undergoes a conformational change, activating the associated Gαq protein.

    • The activated Gαq subunit stimulates phospholipase C (PLC).

    • PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

    • IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

    • DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).

    • These signaling events in platelets lead to shape change and contribute to the initial phase of aggregation.[8]

  • Effect of MRS2500: By competitively blocking the binding of ADP to the P2Y1 receptor, MRS2500 effectively prevents the entire downstream signaling cascade. This results in the inhibition of PLC activation, IP3 and DAG production, intracellular calcium mobilization, and PKC activation. Consequently, the physiological responses mediated by the P2Y1 receptor, such as ADP-induced platelet shape change and aggregation, are significantly attenuated.[8]

Below is a diagram illustrating the P2Y1 receptor signaling pathway and the inhibitory action of MRS2500.

P2Y1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Response Platelet Shape Change & Aggregation PKC->Response Leads to ADP ADP ADP->P2Y1 Activates MRS2500 MRS2500 MRS2500->P2Y1 Inhibits

P2Y1 Receptor Signaling and MRS2500 Inhibition.

Quantitative Pharmacological Data

The potency and selectivity of MRS2500 have been quantified in various studies. The following tables summarize key pharmacological parameters.

ParameterSpecies/SystemValueReference
Ki Recombinant human P2Y1 receptor0.78 nM[2][3]
IC50 ADP-induced aggregation of human platelets0.95 nM[2][3]
IC50 ADP-induced aggregation in human PRP0.49 µM[2]
Kd Intact human platelets ([125I]MRS2500)0.61 nM[9]
Kd Intact mouse platelets ([125I]MRS2500)1.20 nM[9]

Table 1: In Vitro Potency and Affinity of MRS2500.

Animal ModelExperimental EndpointDosingEffectReference
Mouse Systemic thromboembolism (collagen/adrenaline-induced)2 mg/kg i.v.Strong protection[1][4]
Mouse Arterial thrombosis (laser-induced)Not specifiedPotent inhibition[1][4]
Cynomolgus Monkey Carotid artery thrombosis0.09 + 0.14 mg/kg + mg/kg/h i.v.57 ± 1% reduction in thrombus weight[10]
Cynomolgus Monkey Carotid artery thrombosis0.45 + 0.68 mg/kg + mg/kg/h i.v.88 ± 1% reduction in thrombus weight[10]

Table 2: In Vivo Efficacy of MRS2500.

Key Experimental Protocols

The characterization of MRS2500's mechanism of action relies on standardized experimental procedures. Detailed methodologies for two pivotal assays are provided below.

ADP-Induced Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by ADP.

Methodology:

  • Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an anticoagulant, typically 3.2% sodium citrate.

  • Preparation of Platelet-Rich Plasma (PRP): The whole blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP from red and white blood cells.

  • Preparation of Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP, which is used as a reference (100% aggregation).

  • Platelet Count Adjustment: The platelet count in the PRP is adjusted, if necessary, to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Incubation with MRS2500: Aliquots of PRP are pre-incubated with various concentrations of MRS2500 or vehicle control for a specified time (e.g., 5-10 minutes) at 37°C.

  • Induction of Aggregation: Platelet aggregation is initiated by adding a fixed concentration of ADP (e.g., 5-10 µM) to the PRP samples in an aggregometer cuvette with constant stirring.

  • Measurement: The change in light transmission through the PRP suspension is monitored over time using a light transmission aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

  • Data Analysis: The percentage of aggregation is calculated relative to the light transmission of PPP. The IC50 value for MRS2500 is determined by plotting the percentage of inhibition against the logarithm of the antagonist concentration.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of MRS2500 for the P2Y1 receptor.

Methodology:

  • Membrane Preparation: Membranes expressing the P2Y1 receptor are prepared from a suitable source, such as Sf9 insect cells infected with a baculovirus encoding the human P2Y1 receptor, or from tissues known to express the receptor.[6][7]

  • Assay Buffer: A suitable binding buffer is prepared, typically containing Tris-HCl and MgCl2.

  • Incubation: In a multi-well plate, the receptor-containing membranes are incubated with a fixed concentration of a radiolabeled P2Y1 receptor ligand (e.g., [3H]MRS2279 or [125I]MRS2500) and varying concentrations of unlabeled MRS2500.[7][9]

  • Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C or 4°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled P2Y1 ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Below is a diagram illustrating the workflow for a competitive radioligand binding assay.

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Receptor Membranes Incubation Incubate to Equilibrium Membranes->Incubation Radioligand Radiolabeled Ligand (Fixed Concentration) Radioligand->Incubation MRS2500 MRS2500 (Varying Concentrations) MRS2500->Incubation Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Plotting Plot % Inhibition vs. [MRS2500] Counting->Plotting IC50 Determine IC50 Plotting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Workflow for Competitive Radioligand Binding Assay.

Conclusion

MRS2500 is a highly specific and potent antagonist of the P2Y1 receptor. Its mechanism of action is well-characterized and involves the competitive inhibition of ADP binding, leading to the blockade of the Gαq-PLC signaling pathway. This inhibitory action translates to significant antithrombotic effects in preclinical models. The detailed understanding of its pharmacology, supported by robust in vitro and in vivo data, establishes MRS2500 as a critical research tool for elucidating the roles of the P2Y1 receptor in health and disease and as a foundational molecule for the development of novel antiplatelet therapies.

References

An In-Depth Technical Guide to the P2Y1 Receptor: Function, Signaling, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the P2Y1 receptor, a critical component in purinergic signaling with significant implications for thrombosis, inflammation, and neurotransmission. This document details the receptor's core functions, intricate signaling pathways, and provides a summary of quantitative data on its ligands. Furthermore, it offers detailed protocols for key experimental assays and visualizes complex pathways and workflows to facilitate a deeper understanding for research and drug development applications.

Introduction to the P2Y1 Receptor

The P2Y1 receptor is a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors.[1][2] These receptors are activated by extracellular nucleotides, with the P2Y1 receptor showing a particular sensitivity to adenosine (B11128) diphosphate (B83284) (ADP).[3] It is widely expressed in various human tissues, including platelets, the central nervous system, the heart, and endothelial cells.[4] The activation of the P2Y1 receptor initiates a cascade of intracellular events that are pivotal in a multitude of physiological and pathological processes, making it a significant target for therapeutic intervention.[3][5]

Core Functions of the P2Y1 Receptor

The P2Y1 receptor is integral to several key physiological functions:

  • Platelet Aggregation: The P2Y1 receptor plays an essential role in the initial phase of ADP-induced platelet aggregation.[4][6] Upon activation by ADP, it mediates a rapid change in platelet shape and initiates a transient aggregation response.[7] For a full and sustained aggregation, co-activation of the P2Y12 receptor is necessary.[5][6]

  • Neurotransmission: In the central nervous system, the P2Y1 receptor is involved in modulating the release of neurotransmitters and influencing neuronal excitability.[4]

  • Cardiovascular Regulation: Within the cardiovascular system, P2Y1 receptors present on endothelial cells contribute to the regulation of vascular tone and blood pressure.[4] Their activation can lead to vasodilation.[4]

  • Inflammation: The P2Y1 receptor is implicated in inflammatory processes, with studies highlighting the role of the endothelial receptor in vascular inflammation.[6]

P2Y1 Receptor Signaling Pathways

The P2Y1 receptor primarily signals through the Gq/11 protein pathway, leading to the activation of phospholipase C (PLC).[5][8] However, recent evidence also points to the involvement of β-arrestin-mediated signaling, which can lead to receptor desensitization and internalization.[8][9]

Gq/Phospholipase C Signaling Pathway

Upon agonist binding, the P2Y1 receptor undergoes a conformational change, activating the associated Gq protein.[8] The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[8] The subsequent rise in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG lead to various downstream cellular responses, such as platelet shape change and the initiation of aggregation.[5][8]

P2Y1_Gq_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ADP ADP (Agonist) ADP->P2Y1 Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Platelet Shape Change) Ca2_release->Response PKC->Response

P2Y1 Receptor Gq/PLC Signaling Pathway
β-Arrestin Signaling Pathway

Following agonist-induced activation and phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins can be recruited to the P2Y1 receptor.[8][9] This interaction is crucial for receptor desensitization, which terminates G protein signaling, and for initiating receptor internalization, a process that removes the receptor from the cell surface.[8][9] Furthermore, β-arrestins can act as scaffolds for other signaling proteins, such as components of the MAPK/ERK pathway, initiating a second wave of signaling that is independent of G proteins.[9] Studies have shown that the P2Y1 receptor can exhibit constitutive, ligand-independent recruitment of β-arrestin 2.[8]

P2Y1_Beta_Arrestin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y1_active Activated P2Y1-P beta_arrestin β-Arrestin P2Y1_active->beta_arrestin Recruits GRK GRK P2Y1_agonist Agonist-bound P2Y1 GRK->P2Y1_agonist Phosphorylates P2Y1_agonist->P2Y1_active P2Y1_agonist->GRK Recruits Desensitization Desensitization (G protein uncoupling) beta_arrestin->Desensitization Internalization Internalization (Endocytosis) beta_arrestin->Internalization MAPK_pathway MAPK/ERK Pathway beta_arrestin->MAPK_pathway Scaffolds

P2Y1 Receptor β-Arrestin Signaling Pathway

Quantitative Data on P2Y1 Receptor Ligands

The following tables summarize the binding affinities and functional potencies of various agonists and antagonists for the P2Y1 receptor. This data is essential for selecting appropriate pharmacological tools and for the development of novel therapeutic agents.

Table 1: Agonist Affinities and Potencies at the P2Y1 Receptor

AgonistSpeciesParameterValueReference(s)
ADPHumanpEC508.0[10]
2-MeSADPHumanEC500.4 nM[11]
2-MeSADPHumanpEC508.29[12]
(N)-methanocarba-2MeSADPHumanEC501.2 ± 0.2 nM[13]
ATPHumanpIC506.1 - 7.8[14]
ATPHumanEC501.5 µM[11]
2-MeS-ATPHumanEC508 nM[4]
Ap5AHumanEC500.32 µM[4]

Table 2: Antagonist Affinities and Potencies at the P2Y1 Receptor

AntagonistSpeciesParameterValueReference(s)
MRS2500HumanpKd9.4[14]
MRS2500HumanpKi8.8 - 9.1[14]
MRS2500HumanIC500.95 nM[11]
MRS2279HumanpKd8.1[14]
MRS2279HumanKi13 nM[15]
MRS2179HumanEC5011.08 µM (inverse agonist)[8]
MRS2179HumanKi84 nM[15]
A3P5PHumanpKB6.0[16]
A3P5PSHumanpKB6.46 ± 0.17[16]
BMS-884775HumanIC500.1 nM[12]
MRS2298HumanKi29.6 nM[11]
MRS2496HumanKi76 nM[11]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study P2Y1 receptor function.

Radioligand Binding Assay

This assay is used to determine the affinity (Kd) of a radioligand for the P2Y1 receptor and the density of receptors (Bmax) in a given tissue or cell preparation. It can also be used in a competitive format to determine the affinity (Ki) of unlabeled compounds.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep Membrane Preparation (from cells or tissue expressing P2Y1) start->prep incubation Incubation (Membranes + Radioligand ± Competitor) prep->incubation separation Separation of Bound and Free Ligand (Vacuum Filtration) incubation->separation counting Quantification of Bound Radioactivity (Scintillation Counting) separation->counting analysis Data Analysis (Calculate Kd, Bmax, Ki) counting->analysis end End analysis->end

Workflow for a Radioligand Binding Assay

Materials:

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[17]

  • Radioligand: [³H]MRS2279 or [³²P]MRS2500.[2][15]

  • Unlabeled Competitor: For determining non-specific binding (e.g., 10 µM MRS2500) or for competition assays.[18]

  • Membrane Preparation: From cells (e.g., Sf9, CHO, 1321N1) expressing the P2Y1 receptor or from tissues (e.g., platelets, brain).[2][15]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters: (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[17]

  • Scintillation Cocktail.

  • 96-well filter plates and vacuum manifold.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in cold lysis buffer. Centrifuge to pellet membranes, wash, and resuspend in binding buffer. Determine protein concentration.[17]

  • Assay Setup: In a 96-well plate, add in order:

    • Binding buffer

    • Unlabeled compound (for competition assays) or buffer (for saturation assays).

    • Radioligand (at a fixed concentration for competition assays, or varying concentrations for saturation assays).

    • Membrane preparation (typically 5-20 µg of protein).

  • Incubation: Incubate the plate at room temperature (or 30°C) for 30-60 minutes with gentle agitation to reach equilibrium.[17][18]

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[17]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[17]

  • Data Analysis:

    • Saturation Binding: Plot specific binding (total binding - non-specific binding) against the concentration of radioligand. Use non-linear regression to determine Kd and Bmax.[17]

    • Competition Binding: Plot the percentage of specific binding against the concentration of the unlabeled competitor. Use non-linear regression to determine the IC50, and then calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following P2Y1 receptor activation. It is a functional assay commonly used to screen for agonists and antagonists.

Materials:

  • Cells: A cell line endogenously or recombinantly expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells).[19]

  • Culture Medium: Appropriate for the chosen cell line.

  • Assay Buffer: HEPES-buffered saline (HBS) or Hank's Balanced Salt Solution (HBSS), pH 7.2-7.4.[4][20]

  • Calcium Indicator Dye: Fura-2 AM (a ratiometric dye).[4][13][21]

  • Pluronic F-127: To aid in dye loading.[4]

  • Probenecid (B1678239): An anion transport inhibitor to prevent dye leakage (optional).[4][20]

  • Agonists and Antagonists: To be tested.

  • Fluorescence plate reader or microscope with appropriate filters for Fura-2 (excitation at 340 nm and 380 nm, emission at ~510 nm).[19][20]

Procedure:

  • Cell Culture: Seed cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.[19]

  • Dye Loading:

    • Prepare a loading solution containing Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer. Probenecid (e.g., 2.5 mM) can be included.[4][19]

    • Wash the cells with assay buffer and then incubate with the loading solution for 30-60 minutes at 37°C in the dark.[19][20]

  • Washing: Wash the cells twice with assay buffer to remove extracellular dye. Add fresh assay buffer (containing probenecid if used during loading) to the wells.[19]

  • Measurement:

    • Place the plate in the fluorescence reader and allow the temperature to equilibrate to 37°C.

    • Measure the baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording emission at 510 nm.

    • Add the agonist (or antagonist followed by agonist) using the instrument's injectors.

    • Continue to record the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380).

    • The change in this ratio over time reflects the change in intracellular calcium concentration.

    • For dose-response curves, plot the peak change in the 340/380 ratio against the agonist concentration to determine the EC50. For antagonists, determine the IC50 by measuring the inhibition of the agonist response.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This is the gold standard method for assessing platelet function and is used to study the effects of P2Y1 receptor agonists and antagonists on platelet aggregation.

Materials:

  • Fresh Human Blood: Collected in sodium citrate (B86180) anticoagulant.[22]

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

  • Agonists: ADP, collagen, etc.[6][23]

  • Antagonists: To be tested.

  • Saline.

  • Light Transmission Aggregometer.

Procedure:

  • PRP and PPP Preparation:

    • Centrifuge whole blood at a low speed (e.g., 200 x g for 8-10 minutes) to obtain PRP.[22][24]

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.

  • Instrument Setup:

    • Adjust the aggregometer using PPP to set 100% light transmission and PRP to set 0% light transmission.

  • Aggregation Measurement:

    • Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

    • If testing an antagonist, pre-incubate the PRP with the compound for a specified time.

    • Add the agonist (e.g., ADP) to induce aggregation.

    • Record the change in light transmission over time. As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.

  • Data Analysis:

    • The extent of aggregation is measured as the maximum percentage change in light transmission.

    • Dose-response curves can be generated to determine the EC50 of agonists or the IC50 of antagonists.

Pathophysiological Relevance and Therapeutic Potential

The P2Y1 receptor's involvement in key physiological processes makes it a promising therapeutic target for a range of diseases:

  • Thrombotic Disorders: Given its role in platelet aggregation, P2Y1 receptor antagonists are being explored as antiplatelet therapies for the prevention and treatment of arterial thrombosis, potentially with a lower bleeding risk compared to P2Y12 inhibitors.[12]

  • Neurodegenerative Diseases: The P2Y1 receptor has been implicated in the pathophysiology of Alzheimer's disease, suggesting that modulating its activity could be a novel therapeutic strategy.[12]

  • Cancer: Some studies suggest that P2Y1 receptor agonists may have anti-tumor effects by inhibiting the proliferation of certain cancer cell lines.[4]

  • Inflammatory Diseases: Targeting the P2Y1 receptor could represent a novel approach for treating vascular inflammation.[6]

Conclusion

The P2Y1 receptor is a multifaceted GPCR with a critical role in hemostasis, neurotransmission, and cardiovascular regulation. Its well-defined signaling pathways and the availability of selective pharmacological tools make it an attractive target for drug discovery. The detailed experimental protocols and quantitative data provided in this guide are intended to support further research into the complex biology of the P2Y1 receptor and accelerate the development of novel therapeutics targeting this important receptor.

References

The Role of the P2Y1 Receptor in ADP-Induced Platelet Aggregation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine diphosphate (B83284) (ADP) is a critical signaling molecule in hemostasis and thrombosis, acting as a potent agonist for platelet activation and aggregation. Its effects are primarily mediated through two G protein-coupled receptors (GPCRs) on the platelet surface: P2Y1 and P2Y12. While both are essential for a full aggregation response, the P2Y1 receptor is responsible for initiating the process.[1] This technical guide provides an in-depth exploration of the P2Y1 receptor's role in ADP-induced platelet aggregation, detailing its signaling pathways, quantitative data on agonist and antagonist interactions, and comprehensive experimental protocols for its study.

The P2Y1 Signaling Pathway

The P2Y1 receptor is a Gq-coupled GPCR.[2][3][4] Upon binding of ADP, the receptor undergoes a conformational change that activates the associated heterotrimeric G protein Gq.[3][5] This activation leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC).[2][6][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5]

IP3 binds to its receptor on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[3][5] This rapid increase in intracellular Ca2+ is a key event that initiates platelet shape change and a weak, transient wave of platelet aggregation.[1][7] The activation of the P2Y1 receptor alone is not sufficient to induce sustained, irreversible platelet aggregation; this requires the synergistic action of the Gi-coupled P2Y12 receptor.[1][3][7]

Recent studies have also indicated that the P2Y1 receptor can exhibit constitutive, ligand-independent activity, leading to basal Gq protein activation.[5] Furthermore, in addition to the canonical Gq pathway, P2Y1 signaling can involve the activation of small GTPases like Rac1 and RhoA, which are crucial for cytoskeletal rearrangements during platelet activation.[8][9]

Quantitative Data on P2Y1 Receptor Ligands

The potency and efficacy of various agonists and antagonists at the P2Y1 receptor have been quantified in numerous studies. This data is crucial for understanding the receptor's pharmacology and for the development of novel antiplatelet therapies.

Agonist Potency
AgonistParameterValueSpeciesAssayReference
2-MeSADPpEC508.50 ± 0.26DogPlatelet Aggregation[1]
2-MeSADPpEC508.24 ± 0.16CatPlatelet Aggregation[1]
2-MeSADPpEC508.02 ± 0.20HumanPlatelet Aggregation[1]
ADPpEC506.05 ± 0.26DogPlatelet Aggregation[1]
ADPpEC506.06 ± 0.16CatPlatelet Aggregation[1]
ADPpEC506.02 ± 0.09HumanPlatelet Aggregation[1]
2-MeSADPp[A]508.3Bovine (recombinant)Intracellular Ca2+[10]
ADPp[A]507.5Bovine (recombinant)Intracellular Ca2+[10]
Antagonist Potency
AntagonistParameterValueAgonist (Concentration)SpeciesAssayReference
MRS2500IC500.95 nMADP (10 µM)HumanPlatelet Aggregation[11]
MRS2298IC5062.8 nMADP (10 µM)HumanPlatelet Aggregation[11]
MRS2496IC501.5 µMADP (10 µM)HumanPlatelet Aggregation[11]
MRS2179IC50 (median)3.16 µMADPHumanPlatelet Shape Change[2]
MRS2179EC5011.08 µM-HEK293T cellsGαq protein activity[5]
MRS2179EC504.561 µM-HEK293T cellsβ-arrestin 2 recruitment[5]
A3P5PpKB5.8-Jurkat cellsIntracellular Ca2+[10]
A3P5PpKB6.0-HumanIntracellular Ca2+[10]
BPTUKi6 nM--Membrane Binding[12]
BPTUIC502.1 µMADPHumanPlatelet Aggregation[12]

Detailed Experimental Protocols

ADP-Induced Platelet Aggregation using Light Transmission Aggregometry (LTA)

This protocol describes the "gold standard" method for measuring platelet aggregation in vitro.[13][14]

a. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Collect whole blood from healthy, consenting donors into tubes containing 3.2% or 3.8% sodium citrate (B86180) as an anticoagulant. The first few milliliters of blood should be discarded to avoid activation due to venipuncture.[15]

  • To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.[4][15]

  • Carefully collect the upper, straw-colored PRP layer using a plastic pipette.

  • To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes.

  • Adjust the platelet count in the PRP to a standardized concentration (e.g., 250 x 10^9/L) using autologous PPP.[4]

b. Aggregation Measurement:

  • Use a light transmission aggregometer. Set the instrument to 100% light transmission with a cuvette containing PPP and 0% with a cuvette containing PRP.

  • Pipette a defined volume of PRP (e.g., 0.45 mL) into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C.[11]

  • Allow the PRP to equilibrate for a few minutes with constant stirring (e.g., 1000-1200 rpm).[4][11]

  • To test the effect of an antagonist, pre-incubate the PRP with the compound or vehicle for a specified time before adding the agonist.

  • Initiate aggregation by adding a known concentration of ADP.

  • Record the change in light transmission for a set period (e.g., 5-10 minutes). As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.

  • The extent of aggregation is typically expressed as the maximum percentage change in light transmission.

Measurement of Intracellular Calcium Mobilization using Fura-2 AM

This protocol details the measurement of changes in intracellular calcium concentration, a key downstream event of P2Y1 activation.

a. Platelet Preparation and Fura-2 Loading:

  • Prepare washed platelets from citrated whole blood. This involves centrifugation steps to separate platelets from other blood components and resuspension in a suitable buffer (e.g., Tyrode's or HEPES-buffered saline).

  • Incubate the washed platelets with the acetoxymethyl (AM) ester form of the fluorescent Ca2+ indicator, Fura-2 (Fura-2 AM), typically at a final concentration of 2-5 µM.[16]

  • The incubation is usually carried out at 30-37°C for 30-60 minutes in the dark to allow the dye to enter the cells and be cleaved by intracellular esterases, trapping the active Fura-2 inside.[16]

b. Fluorescence Measurement:

  • Use a fluorometer or a fluorescence plate reader capable of ratiometric measurements.

  • Resuspend the Fura-2-loaded platelets in a physiological buffer and place them in a cuvette or a microplate well.

  • Excite the sample at two wavelengths, typically 340 nm (where Ca2+-bound Fura-2 fluoresces) and 380 nm (where Ca2+-free Fura-2 fluoresces), and measure the emission at ~510 nm.[16][17]

  • Record a baseline fluorescence ratio (340/380) before adding the stimulus.

  • Add ADP or another agonist and continue to record the fluorescence ratio over time. An increase in the 340/380 ratio indicates an increase in intracellular Ca2+ concentration.

  • The intracellular Ca2+ concentration can be calculated using the Grynkiewicz equation, which requires calibration of the minimum and maximum fluorescence ratios.[17]

Western Blotting for P2Y1 Receptor Expression and Signaling Proteins

This protocol is used to detect the presence of the P2Y1 receptor and to analyze the phosphorylation status of downstream signaling proteins.

a. Sample Preparation:

  • Prepare platelet lysates by solubilizing washed platelets in a lysis buffer containing detergents (e.g., SDS, Triton X-100) and protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).

b. Gel Electrophoresis and Transfer:

  • Separate the proteins in the platelet lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[6]

  • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[6]

c. Immunodetection:

  • Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the P2Y1 receptor or a phosphorylated signaling protein of interest.

  • Wash the membrane to remove unbound primary antibody.

  • Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore that recognizes the primary antibody.

  • Wash the membrane again to remove unbound secondary antibody.

  • Detect the signal using a chemiluminescent or fluorescent imaging system. The intensity of the band corresponds to the amount of the target protein.

Mandatory Visualizations

P2Y1 Signaling Pathway

P2Y1_Signaling_Pathway ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Gq Gq Protein P2Y1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG DTS Dense Tubular System (DTS) IP3->DTS binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release DTS->Ca_release triggers Shape_Change Platelet Shape Change Ca_release->Shape_Change Aggregation Transient Platelet Aggregation Ca_release->Aggregation

Caption: Canonical P2Y1 receptor signaling pathway in platelets.

Experimental Workflow for Platelet Aggregation Assay

Platelet_Aggregation_Workflow Blood_Collection 1. Whole Blood Collection (Sodium Citrate) PRP_Preparation 2. Centrifugation (Low Speed) & PRP Isolation Blood_Collection->PRP_Preparation Platelet_Count 3. Platelet Count Adjustment PRP_Preparation->Platelet_Count Incubation 4. Incubation with Antagonist/Vehicle (37°C with stirring) Platelet_Count->Incubation Agonist_Addition 5. Addition of ADP Incubation->Agonist_Addition LTA_Measurement 6. Light Transmission Measurement Agonist_Addition->LTA_Measurement Data_Analysis 7. Data Analysis (% Aggregation) LTA_Measurement->Data_Analysis

Caption: Workflow for Light Transmission Aggregometry.

Conclusion

The P2Y1 receptor plays a pivotal and initiating role in ADP-induced platelet aggregation. Its activation through the Gq-PLC-Ca2+ pathway is the primary trigger for platelet shape change and the initial, reversible phase of aggregation. A thorough understanding of this receptor's function, facilitated by the experimental protocols detailed in this guide, is essential for researchers in hemostasis and thrombosis and for the development of more targeted and effective antiplatelet drugs. The quantitative data provided serves as a valuable resource for comparing the potencies of various P2Y1 receptor modulators. Future research in this area will likely focus on the nuances of P2Y1 signaling, including its crosstalk with the P2Y12 receptor and its role in various pathological conditions.

References

MRS2500: A Technical Guide to a High-Affinity Selective P2Y1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS2500, chemically known as 2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate, is a potent and highly selective competitive antagonist of the P2Y1 purinergic receptor.[1][2] Its remarkable affinity and selectivity have established it as a critical pharmacological tool for investigating P2Y1 receptor function and as a promising candidate for antithrombotic therapies.[3][4][5] This document provides a comprehensive technical overview of MRS2500, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and a visual representation of the P2Y1 signaling pathway.

Introduction and Mechanism of Action

The P2Y1 receptor is a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP), playing a pivotal role in various physiological processes, most notably platelet aggregation.[6][7] Upon ADP binding, the P2Y1 receptor couples to Gq/11 proteins, which in turn activates phospholipase C (PLC).[6][8][9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6][10] This signaling cascade is fundamental to the initial phase of platelet shape change and aggregation.[8]

MRS2500 exerts its antagonistic effect by binding to the P2Y1 receptor, thereby preventing ADP from activating this signaling cascade.[11] Structural studies have revealed that MRS2500 occupies a distinct binding pocket on the receptor, interacting with residues in the N-terminus, extracellular loop 2 (ECL2), and helices VI and VII.[4] This binding stabilizes an inactive conformation of the receptor, effectively blocking downstream signaling.[11] Notably, some studies also suggest that MRS2500 can act as an inverse agonist, reducing the basal constitutive activity of the P2Y1 receptor.[12] The (N)-methanocarba modification in its structure enhances its stability against ectonucleotidases, contributing to its prolonged action in vivo.[3][13]

Quantitative Pharmacological Data

The potency and selectivity of MRS2500 have been quantified across various assays. The following tables summarize key binding affinity and functional inhibition data.

Table 1: Binding Affinity of MRS2500 for the Human P2Y1 Receptor

ParameterValue (nM)Assay TypeCell SystemRadioligandReference
Ki0.78Radioligand BindingRecombinant human P2Y1 in Sf9 cells[3H]MRS2279[14]
Ki0.78Radioligand BindingRecombinant human P2Y1Not Specified[1]
Kd1.2Radioligand BindingRecombinant human P2Y1 in Sf9 cells[125I]MRS2500[15][16]
Kd0.61Radioligand BindingIntact human platelets[125I]MRS2500[15][16]
Kd1.20Radioligand BindingIntact mouse platelets[125I]MRS2500[15][16]

Table 2: Functional Antagonism of MRS2500

ParameterValue (nM)Assay TypeSystemAgonistReference
IC500.95Platelet AggregationHuman washed platelets10 µM ADP[1][14]
IC5049.1Calcium MobilizationHuman platelets10 µM ADP[14]
IC5016.5EFS-induced relaxationRat colonNot Applicable[17]
IC5014.0IJP inhibitionRat colonNot Applicable[17]

Table 3: Selectivity Profile of MRS2500

Receptor SubtypeActivityCommentsReference
P2Y1Potent AntagonistHigh affinity and selectivity.[2][3]
P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, P2Y14No significant activityHighly selective for P2Y1 over other P2Y subtypes.[2][18]

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and the experimental approaches used to characterize MRS2500, the following diagrams are provided.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates MRS2500 MRS2500 MRS2500->P2Y1 Inhibits Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Response Platelet Shape Change & Aggregation Ca2->Response Leads to PKC->Response Contributes to

P2Y1 Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Prepare Membranes (e.g., Sf9 cells expressing P2Y1 or platelets) Incubation Incubate Membranes with Radioligand and Test Compound/Control Membrane_Prep->Incubation Radioligand_Prep Prepare [¹²⁵I]MRS2500 (Radioligand) Radioligand_Prep->Incubation Compound_Prep Prepare Test Compound (MRS2500) and Non-specific Binding Control Compound_Prep->Incubation Filtration Rapid Vacuum Filtration (e.g., Whatman GF/A filters) Incubation->Filtration Washing Wash Filters to Remove Unbound Radioligand Filtration->Washing Counting Quantify Radioactivity (Scintillation Counting) Washing->Counting Analysis Data Analysis: - Determine Specific Binding - Calculate Ki/Kd values Counting->Analysis

Radioligand Binding Assay Workflow.

Detailed Experimental Protocols

The characterization of MRS2500 involves several key in vitro assays. Below are detailed methodologies for these experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or Kd) of MRS2500 for the P2Y1 receptor.

  • Materials:

    • Cell membranes expressing the human P2Y1 receptor (e.g., from Sf9 or CHO cells) or intact platelets.[15][18]

    • Radioligand: [125I]MRS2500 or [32P]MRS2500.[15][16][18]

    • Unlabeled MRS2500 for competition assays.

    • Non-specific binding control: A high concentration of a known P2Y1 antagonist (e.g., MRS2179).[18]

    • Assay Buffer: 20 mM HEPES, 145 mM NaCl, 5 mM MgCl2, pH 7.5.[18]

    • Wash Buffer: Ice-cold assay buffer.

    • Whatman GF/A or GF/C glass microfiber filters.[18][19]

    • Filtration apparatus.

    • Scintillation counter.

  • Procedure:

    • Membrane Preparation: Homogenize cells or tissues in a lysis buffer and pellet the membranes by centrifugation. Resuspend the final pellet in an appropriate buffer. Determine the protein concentration.[18][19]

    • Reaction Setup: In a 96-well plate or microcentrifuge tubes, combine the cell membranes (typically 5-20 µg of protein), the radioligand (at a concentration near its Kd), and varying concentrations of unlabeled MRS2500 (for competition assays) or buffer (for total binding). For determining non-specific binding, add a saturating concentration of a non-radiolabeled P2Y1 antagonist.[18][20]

    • Incubation: Incubate the reaction mixture, typically for 15-60 minutes at 4°C or room temperature with gentle agitation.[18][19][20]

    • Filtration: Terminate the binding reaction by rapid vacuum filtration through pre-soaked glass fiber filters. This separates the bound radioligand-receptor complex from the unbound radioligand.[18][19]

    • Washing: Quickly wash the filters with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand.[18]

    • Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[18][19]

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation binding experiments, plot specific binding against the radioligand concentration to determine Kd and Bmax. For competition assays, plot the percentage of specific binding against the concentration of the unlabeled ligand to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.[19]

Platelet Aggregation Assay

This functional assay measures the ability of MRS2500 to inhibit ADP-induced platelet aggregation.

  • Materials:

    • Freshly drawn human or animal whole blood, collected in an anticoagulant (e.g., citrate).

    • Platelet-rich plasma (PRP) or washed platelets.

    • ADP solution as the agonist.

    • MRS2500 stock solution.

    • Platelet aggregometer.

  • Procedure:

    • Platelet Preparation: Prepare PRP by centrifuging whole blood at a low speed. To obtain washed platelets, further centrifuge the PRP and resuspend the platelet pellet in a suitable buffer.

    • Assay Setup: Place a sample of PRP or washed platelets in the aggregometer cuvette with a stir bar. Allow the sample to equilibrate to 37°C.

    • Antagonist Incubation: Add varying concentrations of MRS2500 or vehicle control to the platelet suspension and incubate for a specified period.

    • Induction of Aggregation: Add a fixed concentration of ADP (e.g., 10 µM) to induce platelet aggregation.[1][14]

    • Measurement: Monitor the change in light transmission through the platelet suspension over time. As platelets aggregate, the light transmission increases.

    • Data Analysis: The extent of aggregation is typically measured as the maximum percentage change in light transmission. Plot the percentage inhibition of aggregation against the concentration of MRS2500 to determine the IC50 value.

Calcium Mobilization Assay

This assay assesses the effect of MRS2500 on the ADP-induced increase in intracellular calcium concentration.

  • Materials:

    • P2Y1-expressing cells or washed platelets.

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[21]

    • Pluronic F-127.

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[20]

    • ADP solution.

    • MRS2500 stock solution.

    • Fluorescence plate reader with an injection system.[20]

  • Procedure:

    • Cell Plating: Plate the P2Y1-expressing cells in a black-walled, clear-bottom 96-well plate and allow them to adhere.[20]

    • Dye Loading: Prepare a loading solution of the calcium-sensitive dye with Pluronic F-127 in the assay buffer. Remove the culture medium and add the loading solution to the cells. Incubate for approximately 60 minutes at 37°C.[20][21]

    • Cell Washing: Gently wash the cells with the assay buffer to remove excess dye.[20]

    • Assay: Place the cell plate in the fluorescence plate reader. Add varying concentrations of MRS2500 and incubate for a specified time (e.g., 15-30 minutes).[20]

    • Measurement: Measure the baseline fluorescence. Inject a solution of ADP and immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.

    • Data Analysis: The response is typically quantified as the peak fluorescence intensity or the area under the curve. Plot the percentage inhibition of the calcium response against the concentration of MRS2500 to calculate the IC50 value.[21]

Conclusion

MRS2500 stands out as a highly potent and selective antagonist of the P2Y1 receptor. Its well-characterized pharmacological profile, combined with its in vivo stability, makes it an indispensable tool for research into purinergic signaling and a valuable lead compound in the development of novel antithrombotic agents. The detailed data and protocols provided in this guide are intended to facilitate its effective use in a research and drug development setting.

References

An In-depth Technical Guide to MRS2500 Tetraammonium: A Potent and Selective P2Y1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and experimental characterization of MRS2500 tetraammonium, a highly potent and selective antagonist of the P2Y1 purinergic receptor.

Chemical Structure and Properties

MRS2500 is a complex molecule with the systematic name (1R,2S)-4-[2-Iodo-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate (B84403) ester tetraammonium salt.[1][2] Its structure incorporates a rigid bicyclo[3.1.0]hexane ring system, which locks the molecule in a "northern" (N) conformation, contributing to its high affinity and stability.[1][3] The presence of two phosphate groups is crucial for its antagonist activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₃H₃₀IN₉O₈P₂[4]
Molecular Weight 629.29 g/mol [2][4][5]
CAS Number 630103-23-0[2]
Appearance SolidN/A
Solubility Soluble to 20 mM in water[2][3]
Storage Store at -20°C[2]
Purity ≥96% (HPLC)[1][2]

Pharmacological Properties and Mechanism of Action

MRS2500 is a potent and selective competitive antagonist of the P2Y1 receptor, an important G-protein coupled receptor (GPCR) involved in ADP-mediated platelet aggregation and other physiological processes.[1][6][7] The P2Y1 receptor is coupled to the Gq signaling pathway. Upon binding of its endogenous agonist, adenosine (B11128) diphosphate (B83284) (ADP), the P2Y1 receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to platelet shape change and aggregation.

MRS2500 exerts its inhibitory effect by competitively blocking the binding of ADP to the P2Y1 receptor, thereby preventing the initiation of this signaling cascade.

Potency and Efficacy

MRS2500 exhibits nanomolar potency in inhibiting P2Y1 receptor function.

Table 2: In Vitro Potency of MRS2500

ParameterValueCell/System TypeReference(s)
Ki 0.78 nMRecombinant human P2Y1 receptor[1][6]
IC₅₀ 0.95 nMADP-induced aggregation of human washed platelets[6]
IC₅₀ 0.49 µMADP-induced aggregation in human platelet-rich plasma (PRP)[6]
Selectivity Profile

A key attribute of MRS2500 is its high selectivity for the P2Y1 receptor over other P2Y receptor subtypes, particularly the P2Y12 receptor, which is also involved in platelet aggregation.

Table 3: Selectivity of MRS2500 for P2Y Receptors

Receptor SubtypeActivityCommentsReference(s)
P2Y1 Potent AntagonistKi = 0.78 nM[1][6]
P2Y12 No significant activityDoes not inhibit P2Y12-mediated aggregation in P2Y1 knockout mouse platelets.[7]
P2Y2, P2Y4, P2Y6, P2Y11 No antagonist effectTested against activation by their respective cognate agonists.[8]

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the P2Y1 receptor signaling pathway and the point of inhibition by MRS2500.

P2Y1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Release Aggregation Platelet Aggregation Ca_cyto->Aggregation Promotes PKC->Aggregation Promotes ADP ADP ADP->P2Y1 Activates MRS2500 MRS2500 MRS2500->P2Y1 Inhibits

Caption: P2Y1 receptor signaling cascade and inhibition by MRS2500.

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol outlines a general procedure for assessing the inhibitory effect of MRS2500 on ADP-induced platelet aggregation using light transmission aggregometry (LTA).

Platelet_Aggregation_Workflow A 1. Blood Collection (Sodium Citrate) B 2. Prepare Platelet-Rich Plasma (PRP) (Centrifugation at low speed) A->B C 3. Prepare Platelet-Poor Plasma (PPP) (Centrifugation at high speed) B->C D 4. Adjust PRP Platelet Count (with PPP) B->D E 5. Pre-incubation (PRP + MRS2500 at 37°C) D->E F 6. Induce Aggregation (Add ADP) E->F G 7. Measure Light Transmittance (Aggregometer) F->G H 8. Data Analysis (Calculate % inhibition and IC₅₀) G->H

References

MRS2500: A Technical Guide to a Potent and Selective P2Y1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of MRS2500, a pivotal tool in purinergic signaling research and a lead compound in the development of novel antithrombotic therapies. We will delve into its discovery, mechanism of action, pharmacological profile, and the experimental methodologies used for its characterization.

Introduction: The Need for a Stable P2Y1 Antagonist

Adenosine (B11128) diphosphate (B83284) (ADP) is a key mediator of platelet aggregation, a critical process in both hemostasis and thrombosis. ADP exerts its effects through two G-protein coupled receptors on the platelet surface: P2Y1 and P2Y12.[1] While P2Y12 receptor antagonists like clopidogrel (B1663587) are clinically established antithrombotic agents, the P2Y1 receptor has emerged as an equally attractive target.[2][3] The P2Y1 receptor is responsible for the initial, transient phase of aggregation and shape change in response to ADP.[4]

Early research into the P2Y1 receptor was hampered by the lack of potent, selective, and metabolically stable antagonists. For instance, the antagonist MRS2179 showed promising selectivity but had a very transient effect in vivo (less than 5 minutes), limiting its utility in animal studies.[4] This highlighted the need for a new class of antagonists with improved pharmacokinetic properties.

Discovery and Design of MRS2500

MRS2500, chemically known as 2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate, was developed to overcome the limitations of previous P2Y1 antagonists.[2][4] The design of MRS2500 incorporated several key structural modifications:

  • (N)-methanocarba Ring System: The ribose sugar of the parent adenosine nucleotide was replaced with a rigid bicyclo[3.1.0]hexane ring system.[4] This modification locks the molecule in a "North" (N) conformation, which is the preferred conformation for binding to the P2Y1 receptor.[4][5]

  • Enhanced Stability: This rigid ring system also confers resistance to degradation by ectonucleotidases, enzymes that would otherwise rapidly hydrolyze the molecule in vivo. This leads to a significantly prolonged duration of action compared to its predecessors.[4][6]

  • High Affinity Substitutions: The addition of a 2-iodo and an N6-methyl group further enhances the binding affinity for the P2Y1 receptor.[3]

This rational drug design approach resulted in a compound with over 100-fold higher affinity for the human P2Y1 receptor compared to MRS2179.[4]

Mechanism of Action: Competitive Antagonism of the P2Y1 Receptor

MRS2500 functions as a highly potent, selective, and competitive antagonist of the P2Y1 receptor.[7] The P2Y1 receptor is coupled to the Gq family of G-proteins.[8] Upon binding of its endogenous agonist, ADP, the receptor activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC). This signaling cascade culminates in platelet shape change and the initial phase of aggregation.[8]

MRS2500 competitively binds to the ADP binding site on the P2Y1 receptor, preventing ADP from initiating this downstream signaling cascade.[8] Crystallography studies have revealed that MRS2500 binds within the seven-transmembrane helix bundle of the receptor.[3][9]

P2Y1_Signaling_Pathway cluster_membrane Cell Membrane P2Y1 P2Y1 Receptor Gq Gq P2Y1->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ADP ADP ADP->P2Y1 Activates MRS2500 MRS2500 MRS2500->P2Y1 Inhibits Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Aggregation Platelet Shape Change & Aggregation Ca_release->Aggregation PKC->Aggregation

P2Y1 receptor signaling pathway and inhibition by MRS2500.

Quantitative Pharmacological Data

The potency and selectivity of MRS2500 have been rigorously quantified across various experimental systems.

ParameterValueCell/System TypeReference
Ki 0.78 nMRecombinant human P2Y1 receptor[10]
Kd 1.2 nM[125I]MRS2500 binding to human P2Y1 receptor (Sf9 cells)[7]
Kd 0.61 nM[125I]MRS2500 binding to intact human platelets[7]
Kd 0.33 nM[32P]MRS2500 binding in rat brain[11]
IC50 0.95 nMADP-induced aggregation of human washed platelets[10]
IC50 0.49 µMADP-induced aggregation in human platelet-rich plasma (PRP)[10]

Key Experimental Protocols

The characterization of MRS2500 relies on a suite of established pharmacological and physiological assays.

  • Objective: To quantify the inhibitory effect of MRS2500 on ADP-induced platelet aggregation.[8]

  • Methodology:

    • Platelet Preparation: Human platelets are isolated from whole blood collected from healthy, drug-free volunteers. Platelets are prepared either as washed platelets or as platelet-rich plasma (PRP).[8]

    • Incubation: Prepared platelets are pre-incubated with various concentrations of MRS2500 or a vehicle control for a defined period at 37°C.[8]

    • Induction of Aggregation: Platelet aggregation is initiated by adding a sub-maximal concentration of ADP (e.g., 1-10 µM).[8][10]

    • Measurement: Aggregation is monitored using a light transmission aggregometer. As platelets aggregate, the light transmission through the sample increases.[8]

    • Data Analysis: The maximum aggregation response is recorded. The percentage of inhibition is calculated for each MRS2500 concentration relative to the vehicle control, and an IC50 value is determined by non-linear regression.[8]

Platelet_Aggregation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Whole Blood (Human Donor) prep Isolate Platelets (PRP or Washed) start->prep incubate Pre-incubate with Varying [MRS2500] prep->incubate induce Induce Aggregation with ADP incubate->induce measure Measure Light Transmission induce->measure analyze Calculate % Inhibition measure->analyze end Determine IC₅₀ analyze->end

Workflow for a typical platelet aggregation assay.
  • Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of MRS2500 at the P2Y1 receptor.

  • Methodology:

    • Radioligand Synthesis: Radiolabeled versions of MRS2500, such as [32P]MRS2500 or [125I]MRS2500, are synthesized.[7][11][12] The [125I] version is synthesized from a trimethylstannyl precursor.[7][12]

    • Membrane Preparation: Membranes are prepared from cells expressing the P2Y1 receptor (e.g., Sf9 insect cells) or from native tissues like human platelets or rat brain.[7][11]

    • Binding Reaction: Membranes are incubated with increasing concentrations of the radioligand in a binding buffer at 4°C.[11]

    • Non-specific Binding: Parallel incubations are performed in the presence of a high concentration of a non-labeled P2Y1 antagonist (e.g., 10 µM MRS2179) to determine non-specific binding.[11]

    • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter or gamma counter.

    • Data Analysis: Specific binding is calculated by subtracting non-specific from total binding. Saturation binding data are analyzed using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.[7]

  • Objective: To evaluate the antithrombotic efficacy of MRS2500 in living animals.

  • Methodology (Example: Mouse Laser-Induced Thrombosis):

    • Animal Preparation: Mice are anesthetized, and a cremaster or mesenteric arteriole is exteriorized for visualization by intravital microscopy.[2][4]

    • Fluorescent Labeling: Platelets may be labeled with a fluorescent dye for visualization.

    • Drug Administration: MRS2500 is administered intravenously at various doses.[2][4]

    • Thrombus Induction: A focused laser pulse is used to induce a precise injury to the vessel wall, triggering thrombus formation.[2]

    • Monitoring: Thrombus formation and dissolution are monitored in real-time. Parameters such as the time to occlusion and the stability of the thrombus are measured.[4]

    • Bleeding Time: In parallel experiments, a tail transection is performed to measure the effect of the compound on hemostasis (bleeding time).[2]

In Vivo Efficacy and Preclinical Data

In vivo studies have validated the antithrombotic potential of MRS2500.

  • Mouse Studies: Intravenous injection of MRS2500 provided strong protection against systemic thromboembolism induced by collagen and adrenaline.[2][4] It also potently inhibited localized arterial thrombosis in a laser-induced vessel injury model.[2][4] Importantly, this strong antithrombotic effect was achieved with only a moderate prolongation of bleeding time.[2] Furthermore, combining MRS2500 with the P2Y12 antagonist clopidogrel resulted in increased antithrombotic efficacy compared to either agent alone.[2]

  • Non-Human Primate Studies: In cynomolgus monkeys, MRS2500 was evaluated in an electrolytic-mediated carotid artery thrombosis model.[1] The study demonstrated a dose-dependent reduction in thrombus weight.[1]

Dose (IV Bolus + Infusion)Thrombus Weight Reduction (%)Kidney Bleeding Time Increase (fold)
0.09 mg/kg + 0.14 mg/kg/h57 ± 12.1 ± 0.3
0.45 mg/kg + 0.68 mg/kg/h88 ± 14.9 ± 0.6
Data from cynomolgus monkey study.[1]

These results confirm that P2Y1 receptor antagonism is a viable strategy for preventing arterial thrombosis.[1]

Conclusion

MRS2500 represents a landmark achievement in the development of purinergic receptor ligands. Through rational, structure-based design, it overcame the stability and potency limitations of earlier compounds. Its high affinity, selectivity, and in vivo efficacy have made it an indispensable pharmacological tool for elucidating the role of the P2Y1 receptor in physiology and pathophysiology. The preclinical data strongly support the concept that targeting the P2Y1 receptor is a promising strategy for developing new antithrombotic drugs, potentially with a favorable balance between efficacy and bleeding risk. The detailed understanding of its structure, function, and interaction with its receptor continues to guide future drug discovery efforts in the field of hemostasis and thrombosis.

References

Investigating Purinergic Signaling with MRS2500: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MRS2500, a potent and selective antagonist of the P2Y1 purinergic receptor. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this tool in the investigation of purinergic signaling pathways and their roles in various physiological and pathological processes. This document details the mechanism of action of MRS2500, presents its key quantitative data, outlines detailed experimental protocols, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction to Purinergic Signaling and the P2Y1 Receptor

Purinergic signaling is a form of extracellular communication mediated by purine (B94841) nucleotides and nucleosides, such as adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP). These molecules act as signaling molecules by binding to and activating specific purinergic receptors, which are broadly classified into P1 (adenosine) and P2 (ATP/ADP) receptors. The P2 receptor family is further subdivided into P2X ion channels and P2Y G protein-coupled receptors (GPCRs).

The P2Y receptor family consists of eight subtypes in mammals (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14), each with distinct ligand specificities and signaling properties. The P2Y1 receptor is a Gq/11-coupled GPCR that is preferentially activated by ADP. Upon activation, it stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade plays a crucial role in a variety of physiological processes, most notably platelet aggregation, but also in neurotransmission, smooth muscle cell proliferation, and inflammation.

MRS2500: A Potent and Selective P2Y1 Receptor Antagonist

MRS2500, with the chemical name 2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate, is a highly potent and selective competitive antagonist of the P2Y1 receptor. Its high affinity and selectivity make it an invaluable tool for elucidating the physiological and pathological roles of the P2Y1 receptor.

Mechanism of Action

MRS2500 acts by competitively binding to the P2Y1 receptor, thereby preventing the binding of its endogenous agonist, ADP. This blockade inhibits the downstream signaling cascade, including PLC activation, intracellular calcium mobilization, and PKC activation. By selectively inhibiting the P2Y1 receptor, MRS2500 allows for the specific investigation of P2Y1-mediated cellular and systemic responses.

Chemical Structure

The chemical structure of MRS2500 is provided below:

Chemical Formula: C₁₃H₁₈IN₅O₈P₂

Quantitative Data for MRS2500

The following tables summarize the key quantitative data for MRS2500 from various studies, providing a comparative overview of its potency and affinity across different experimental systems and species.

Table 1: Binding Affinities (Ki) of MRS2500 for the P2Y1 Receptor

SpeciesReceptor SourceRadioligandKi (nM)Reference
HumanRecombinant (Sf9 cells)[³H]MRS22790.78[1]
HumanRecombinant (Sf9 cells)[¹²⁵I]MRS25001.2[2]
RatBrain Membranes[³²P]MRS25000.33[3]

Table 2: Inhibitory Potency (IC50) of MRS2500 on ADP-Induced Platelet Aggregation

SpeciesPlatelet PreparationAgonist (ADP) ConcentrationIC50 (nM)Reference
HumanWashed Platelets10 µM0.95[4][5]
HumanPlatelet-Rich Plasma (PRP)10 µM490[4]
MousePlatelet-Rich Plasma (PRP)1-5 µMNot explicitly stated, but effective at 2 mg/kg in vivo[1][6]

Table 3: In Vivo Efficacy of MRS2500 in Thrombosis Models

Animal ModelThrombosis InductionMRS2500 DoseRoute of AdministrationEffectReference
MouseCollagen and adrenaline infusion2 mg/kgIntravenousStrong protection against thromboembolism[1][4][6]
MouseLaser-induced vessel wall injury0.01 - 2 mg/kgIntravenousPotent inhibition of arterial thrombosis[1]
Cynomolgus MonkeyElectrolytic-mediated arterial thrombosis0.09 + 0.14 mg/kg/h and 0.45 + 0.68 mg/kg/hIntravenousSignificant reduction in thrombus weight[7]

Experimental Protocols

This section provides detailed methodologies for key experiments involving MRS2500 to investigate purinergic signaling.

Radioligand Binding Assay

This protocol is for determining the binding affinity of MRS2500 for the P2Y1 receptor using a radiolabeled ligand.

Materials:

  • Membrane preparations from cells expressing the P2Y1 receptor (e.g., Sf9 cells) or from tissues of interest.

  • Radiolabeled MRS2500 (e.g., [³²P]MRS2500 or [¹²⁵I]MRS2500).

  • Unlabeled MRS2500 and other P2Y1 receptor ligands for competition assays.

  • Assay Buffer: 20 mM HEPES, 145 mM NaCl, 5 mM MgCl₂, pH 7.5.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubation: In a final volume of 100 µL, combine the membrane preparation (5-20 µg protein), varying concentrations of the radioligand, and either buffer (for total binding) or a high concentration of an unlabeled P2Y1 antagonist (e.g., 10 µM MRS2179) for non-specific binding. For competition assays, include varying concentrations of the test compound (e.g., unlabeled MRS2500).

  • Incubate the mixture for 60 minutes at 4°C.

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in wash buffer.

  • Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation binding experiments, determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by non-linear regression analysis of the specific binding data. For competition binding experiments, determine the IC50 value and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Platelet Aggregation Assay

This protocol describes the use of light transmission aggregometry (LTA) to assess the inhibitory effect of MRS2500 on ADP-induced platelet aggregation.

Materials:

  • Freshly drawn human or animal blood anticoagulated with sodium citrate.

  • MRS2500 stock solution.

  • ADP stock solution.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Light transmission aggregometer.

  • Aggregometer cuvettes with stir bars.

Procedure:

  • PRP and PPP Preparation: Centrifuge the anticoagulated whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15 minutes.

  • Assay Setup: Adjust the platelet count in the PRP if necessary. Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Pipette PRP into an aggregometer cuvette containing a stir bar and allow it to equilibrate at 37°C for at least 1 minute with stirring.

  • Inhibition: Add the desired concentration of MRS2500 or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).

  • Aggregation Induction: Initiate platelet aggregation by adding a specific concentration of ADP.

  • Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis: Determine the percentage of maximal aggregation. To determine the IC50 value of MRS2500, perform a concentration-response curve with varying concentrations of the antagonist.

In Vivo Thrombosis Model (Mouse)

This protocol outlines a common model of in vivo thrombosis in mice to evaluate the antithrombotic efficacy of MRS2500.

Materials:

  • Anesthetized mice.

  • MRS2500 solution for injection.

  • Thrombosis-inducing agent (e.g., ferric chloride solution or a collagen/epinephrine mixture).

  • Surgical equipment for exposing a carotid or femoral artery.

  • Flow probe or intravital microscope for monitoring blood flow or thrombus formation.

Procedure:

  • Animal Preparation: Anesthetize the mouse and surgically expose the desired artery (e.g., carotid artery).

  • Drug Administration: Administer MRS2500 or vehicle control intravenously via the tail vein or a cannulated jugular vein. A typical dose of MRS2500 is 2 mg/kg.[1][4]

  • Thrombosis Induction: Induce thrombosis by applying a filter paper saturated with ferric chloride (e.g., 10% FeCl₃) to the adventitial surface of the artery for a specific duration (e.g., 3 minutes) or by intravenous injection of a collagen/epinephrine mixture.

  • Monitoring: Monitor blood flow using a flow probe to determine the time to vessel occlusion. Alternatively, visualize and quantify thrombus formation in real-time using intravital microscopy.

  • Data Analysis: Compare the time to occlusion or the size of the thrombus in MRS2500-treated animals to that in vehicle-treated controls to determine the antithrombotic effect.

Visualizing Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the P2Y1 receptor signaling pathway and a typical experimental workflow for investigating MRS2500.

P2Y1 Receptor Signaling Pathway

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates MRS2500 MRS2500 MRS2500->P2Y1 Inhibits Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases CellularResponse Cellular Response (e.g., Platelet Aggregation) Ca2->CellularResponse Leads to PKC->CellularResponse Leads to

Caption: P2Y1 receptor signaling cascade.

Experimental Workflow for MRS2500 Investigation

MRS2500_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation BindingAssay Radioligand Binding Assay (Determine Ki) CalciumAssay Calcium Mobilization Assay (Confirm Mechanism) BindingAssay->CalciumAssay DataAnalysis Data Analysis and Interpretation BindingAssay->DataAnalysis AggregationAssay Platelet Aggregation Assay (Determine IC50) AggregationAssay->CalciumAssay AggregationAssay->DataAnalysis ThrombosisModel In Vivo Thrombosis Model (Assess Efficacy) CalciumAssay->ThrombosisModel CalciumAssay->DataAnalysis BleedingTime Bleeding Time Assay (Assess Safety) ThrombosisModel->BleedingTime ThrombosisModel->DataAnalysis BleedingTime->DataAnalysis Hypothesis Hypothesis: MRS2500 is a potent and selective P2Y1 antagonist with antithrombotic effects. Hypothesis->BindingAssay Hypothesis->AggregationAssay Conclusion Conclusion: Elucidation of P2Y1 function and therapeutic potential of MRS2500 DataAnalysis->Conclusion

Caption: Workflow for investigating MRS2500.

Conclusion

MRS2500 is a powerful and selective pharmacological tool for the investigation of P2Y1 receptor-mediated purinergic signaling. Its high potency and well-characterized mechanism of action make it an ideal candidate for in vitro and in vivo studies aimed at understanding the role of the P2Y1 receptor in health and disease. This technical guide provides a solid foundation for researchers to design and execute experiments using MRS2500, ultimately contributing to the advancement of our knowledge in the field of purinergic signaling and the development of novel therapeutic strategies targeting the P2Y1 receptor.

References

MRS2500 as an Inverse Agonist at the P2Y1 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP), is a key player in a multitude of physiological processes, most notably platelet aggregation. Consequently, it has emerged as a significant target for antithrombotic therapies. This technical guide provides an in-depth exploration of MRS2500, a potent and selective antagonist of the P2Y1 receptor. Recent evidence has further characterized MRS2500 as an inverse agonist, capable of reducing the receptor's basal, or constitutive, activity. This document will detail the pharmacological properties of MRS2500, its mechanism of action, the experimental protocols used to characterize its activity, and the critical signaling pathways involved.

Introduction to the P2Y1 Receptor and MRS2500

The P2Y1 receptor is a purinergic GPCR that, upon activation by its endogenous ligand ADP, couples to Gq/11 proteins. This initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, a critical step in platelet shape change and the initiation of aggregation[1].

MRS2500, chemically known as 2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate, is a synthetic antagonist of the P2Y1 receptor[2][3][4]. Its high affinity and selectivity have made it an invaluable tool for studying P2Y1 receptor function and a promising candidate for therapeutic development[5][6]. Structural studies have revealed that MRS2500 binds within the seven-transmembrane bundle of the P2Y1 receptor, physically blocking the binding of ADP[5][7][8].

Inverse Agonism of MRS2500

Recent studies have demonstrated that the P2Y1 receptor exhibits constitutive activity, meaning it can signal in the absence of an agonist[1]. This basal signaling has physiological implications, potentially priming platelets for a rapid response to vascular injury[1]. MRS2500 has been shown to act as an inverse agonist by abolishing this constitutive, Gq-dependent signaling and the basal recruitment of β-arrestin 2[1]. This property distinguishes it from neutral antagonists, which would only block agonist-induced activity without affecting the receptor's basal state.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for MRS2500 and related ligands at the P2Y1 receptor, compiled from various studies.

Table 1: Binding Affinity of MRS2500 for the P2Y1 Receptor

RadioligandPreparationKd (nM)BmaxReference
[125I]MRS2500Human P2Y1-expressing Sf9 cell membranes1.213.3 ± 2.2 pmol/mg protein[2]
[125I]MRS2500Intact human platelets0.61151 sites/platelet [2][9]
[125I]MRS2500Intact mouse platelets1.20229 sites/platelet [2][9]
[32P]MRS2500Human P2Y1-expressing Sf9 cell membranes1.2-[3]
[32P]MRS2500Rat brain membranes0.3348.9 ± 8.7 fmol/mg protein[3]

Table 2: Inhibitory Constants (Ki) of MRS2500 and Other Ligands at the P2Y1 Receptor

CompoundRadioligandPreparationKi (nM)Reference
MRS2500[3H]MRS2279-0.8[3]
MRS2500[125I]MRS2500Human platelets1.20 ± 0.15[2]
2MeSADP[125I]MRS2500Human P2Y1-expressing Sf9 cell membranes70 ± 30[2]
ADP[125I]MRS2500Human P2Y1-expressing Sf9 cell membranes625 ± 37[2]
MRS2179[125I]MRS2500Human platelets72.5 ± 17[2]

Table 3: Functional Inhibitory Potency (IC50) of MRS2500

AssaySpecies/SystemIC50 (nM)Reference
ADP-induced platelet aggregationHuman0.95[6]
EFS-induced relaxation (in presence of L-NNA)Rat colon16.5[10]
Inhibition of IJP (in presence of L-NNA)Rat colon14.0[10]

Experimental Protocols

Radioligand Binding Assay for P2Y1 Receptor

This protocol is adapted from studies utilizing [125I]MRS2500 or [32P]MRS2500 to quantify P2Y1 receptors[2][3].

Objective: To determine the binding affinity (Kd) and density (Bmax) of P2Y1 receptors in a given tissue or cell preparation.

Materials:

  • Membrane preparations from cells expressing the P2Y1 receptor (e.g., Sf9 cells) or native tissue (e.g., brain, platelets).

  • Radioligand: [125I]MRS2500 or [32P]MRS2500.

  • Assay Buffer: 20 mM HEPES, 145 mM NaCl, 5 mM MgCl2, pH 7.5.

  • Non-specific binding control: A high concentration of a non-labeled P2Y1 antagonist (e.g., 10 µM MRS2179).

  • Glass fiber filters (e.g., Whatman GF/A).

  • Vacuum filtration apparatus.

  • Scintillation counter or gamma counter.

Procedure:

  • Incubate a fixed amount of membrane protein (e.g., 100-300 ng) with increasing concentrations of the radioligand in the assay buffer.

  • For each concentration, prepare parallel tubes containing the non-specific binding control to determine non-specific binding.

  • Incubate at 4°C for 30-45 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a suitable counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using saturation binding kinetics (e.g., Scatchard analysis) to determine Kd and Bmax.

Calcium Mobilization Assay

This assay measures the ability of MRS2500 to inhibit agonist-induced increases in intracellular calcium.

Objective: To determine the functional potency of MRS2500 as a P2Y1 receptor antagonist.

Materials:

  • Cells endogenously or recombinantly expressing the P2Y1 receptor (e.g., HEK293 cells, platelets).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • P2Y1 receptor agonist (e.g., ADP, 2MeSADP).

  • MRS2500 at various concentrations.

  • A fluorescence plate reader or microscope capable of measuring intracellular calcium dynamics.

Procedure:

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Pre-incubate the cells with varying concentrations of MRS2500 for a defined period.

  • Establish a baseline fluorescence reading.

  • Stimulate the cells with a fixed concentration of a P2Y1 agonist.

  • Record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

  • Generate concentration-response curves for MRS2500's inhibition of the agonist-induced calcium signal to calculate the IC50 value.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways associated with the P2Y1 receptor and the mechanism of action of MRS2500.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R Binds to Gq Gq P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC PKC DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Platelet_Activation Platelet Shape Change & Aggregation Ca2+->Platelet_Activation PKC->Platelet_Activation

Caption: P2Y1 Receptor Agonist Signaling Pathway.

MRS2500_Inverse_Agonism cluster_receptor_states P2Y1 Receptor States Inactive_State P2Y1R (Inactive) Active_State P2Y1R* (Active) Inactive_State->Active_State Equilibrium No_Signaling Reduced Signaling Inactive_State->No_Signaling Basal_Signaling Basal Gq Signaling Active_State->Basal_Signaling Agonist_Signaling Agonist-Induced Gq Signaling Active_State->Agonist_Signaling Constitutive_Activity Constitutive Activity Constitutive_Activity->Active_State ADP ADP ADP->Active_State Binds & Stabilizes MRS2500 MRS2500 MRS2500->Inactive_State Binds & Stabilizes

Caption: Mechanism of MRS2500 Inverse Agonism.

Experimental_Workflow_Binding_Assay Start Start Prepare_Membranes Prepare P2Y1R-containing membranes Start->Prepare_Membranes Incubate Incubate membranes with [¹²⁵I]MRS2500 ± competitor Prepare_Membranes->Incubate Filter Rapid vacuum filtration Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Count Measure radioactivity Wash->Count Analyze Calculate specific binding and determine Kd, Bmax Count->Analyze End End Analyze->End

Caption: Radioligand Binding Assay Workflow.

Conclusion

MRS2500 is a highly potent and selective inverse agonist of the P2Y1 receptor. Its ability to not only block ADP-mediated platelet activation but also to reduce the receptor's constitutive signaling makes it a powerful tool for research and a compelling candidate for antithrombotic drug development. The data and protocols presented in this guide offer a comprehensive resource for professionals in the field, facilitating further investigation into the therapeutic potential of targeting the P2Y1 receptor. The distinction between competitive antagonism and inverse agonism is critical, and MRS2500 serves as a prime example of the latter, highlighting the nuanced pharmacology of GPCRs.

References

Unveiling the Intrinsic Activity: A Technical Guide to the Constitutive Activity of the P2Y1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the constitutive activity of the P2Y1 receptor, a key player in platelet activation and a promising target for novel antiplatelet therapies. Recent research has unveiled that the P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP), can signal in the absence of an agonist. This intrinsic, or constitutive, activity has significant implications for our understanding of platelet physiology and the pharmacological modulation of this receptor. This document provides a comprehensive overview of the signaling pathways involved, quantitative data on its modulation, and detailed experimental protocols for its investigation.

Introduction to P2Y1 Receptor Constitutive Activity

The P2Y1 receptor is a crucial mediator of platelet shape change and the initial phase of ADP-induced platelet aggregation.[1] Traditionally, its activation has been linked to the binding of its endogenous agonist, ADP. However, compelling evidence now demonstrates that the P2Y1 receptor can adopt an active conformational state and signal without agonist stimulation, a phenomenon known as constitutive activity.[2][3][4]

This basal signaling is not merely a biological curiosity; it appears to "prime" platelets for a rapid response to vascular injury.[5] Furthermore, the level of this constitutive activity is dependent on the receptor's expression level, with higher expression correlating with increased basal signaling.[5] This discovery has led to the re-evaluation of P2Y1 receptor antagonists, with several compounds now identified as inverse agonists—ligands that not only block agonist binding but also reduce the receptor's basal activity.[2][3][6] Understanding and harnessing this constitutive activity opens new avenues for the development of more precise and potentially safer antithrombotic drugs.

Signaling Pathways of Constitutive P2Y1 Receptor Activity

The constitutive activity of the P2Y1 receptor manifests through two primary signaling pathways: the canonical Gq protein pathway and the β-arrestin pathway.

Gq Protein-Mediated Signaling

In its constitutively active state, the P2Y1 receptor preferentially couples to Gq proteins.[2][4] This coupling initiates a well-defined signaling cascade:

  • Gq Activation: The active P2Y1 receptor catalyzes the exchange of GDP for GTP on the α subunit of the Gq protein, causing its activation and dissociation from the βγ subunits.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[4]

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[4] This transient increase in intracellular calcium is a hallmark of P2Y1 receptor activation.

Gq_Signaling_Pathway cluster_receptor Constitutively Active P2Y1R cluster_gprotein G Protein Cycle cluster_downstream Downstream Signaling P2Y1R P2Y1 Receptor (Active State) Gq_inactive Gq (GDP-bound) Inactive P2Y1R->Gq_inactive Couples to Gq_active Gαq (GTP-bound) Active Gq_inactive->Gq_active GTP/GDP Exchange Gbg Gβγ PLC Phospholipase C (PLC) Gq_active->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers

β-Arrestin 2 Recruitment

In addition to G protein coupling, the P2Y1 receptor has been shown to constitutively recruit β-arrestin 2.[2][3] β-arrestins are versatile proteins that can mediate receptor desensitization and internalization, but also act as signal transducers themselves, initiating G protein-independent signaling pathways. The constitutive association with β-arrestin 2 suggests a role in regulating the receptor's surface expression and potentially modulating downstream signaling events independent of Gq activation.

Arrestin_Recruitment cluster_receptor Constitutively Active P2Y1R cluster_arrestin β-Arrestin Pathway P2Y1R P2Y1 Receptor (Active State) Arrestin β-Arrestin 2 P2Y1R->Arrestin Constitutively Recruits Downstream Downstream Signaling (e.g., Internalization, MAPK pathways) Arrestin->Downstream Initiates

Quantitative Analysis of P2Y1 Receptor Constitutive Activity

The study of P2Y1 receptor constitutive activity relies on sensitive assays that can detect basal signaling and its modulation by inverse agonists. The following tables summarize key quantitative data from studies on this topic.

Table 1: Inverse Agonist Potency at the P2Y1 Receptor

CompoundAssay TypeCell TypeParameterValueReference
MRS2179Gαq BRETHEK293TEC5011.08 µM[2]
MRS2179β-arrestin 2 BRETHEK293TEC504.561 µM[2]
MRS2279Gαq BRETHEK293T-Inverse Agonist[2]
MRS2500Gαq BRETHEK293T-Inverse Agonist[2]
MRS2279β-arrestin 2 BRETHEK293T-Inverse Agonist[2]
MRS2500β-arrestin 2 BRETHEK293T-Inverse Agonist[2]

Table 2: Effect of Inverse Agonists on Basal IP1 Accumulation in Human Platelets

Compound (Concentration)Effect on Basal IP1 LevelReference
MRS2179 (10 µM)Significant Decrease[6]
MRS2279 (10 µM)Significant Decrease[6]
MRS2500 (10 µM)Significant Decrease[6]

Experimental Protocols for Measuring Constitutive Activity

Accurate measurement of P2Y1 receptor constitutive activity requires robust and sensitive experimental methodologies. Bioluminescence Resonance Energy Transfer (BRET) and Homogeneous Time-Resolved Fluorescence (HTRF) are two such powerful techniques.

BRET Assay for G Protein Activation

This protocol describes a BRET-based assay to monitor the constitutive activation of Gq protein by the P2Y1 receptor. The principle relies on measuring the proximity between a Renilla luciferase (RLuc)-tagged Gαq subunit and a GFP-tagged Gγ2 subunit. Constitutive receptor activity leads to a dissociation of the G protein heterotrimer, resulting in a decrease in the BRET signal.

BRET_Workflow start Start: HEK293T cells transfection Co-transfect with plasmids for: - P2Y1 Receptor - Gαq-RLuc - Gβ1 - GFP-Gγ2 start->transfection culture Culture for 48 hours transfection->culture plating Plate cells in 96-well plates culture->plating wash Wash with HBSS plating->wash substrate Add RLuc substrate (e.g., furimazine) wash->substrate incubation Incubate for 3-5 minutes at 37°C substrate->incubation measurement Measure BRET signal (emission at two wavelengths) incubation->measurement analysis Analyze BRET ratio: - Compare P2Y1R-expressing cells to control - Test effect of inverse agonists measurement->analysis end End analysis->end

Methodology:

  • Cell Culture and Transfection:

    • HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

    • Cells are transiently co-transfected with plasmids encoding the human P2Y1 receptor and the BRET-based G protein biosensor components (e.g., Gαq-RLuc, Gβ1, and GFP2-Gγ2). A control transfection with an empty vector instead of the P2Y1 receptor plasmid is performed in parallel.

  • Cell Plating:

    • 48 hours post-transfection, cells are washed, detached, and plated into 96-well microplates.

  • BRET Measurement:

    • Cells are washed with a buffer such as Hank's Balanced Salt Solution (HBSS).

    • The RLuc substrate (e.g., furimazine) is added to each well.

    • After a brief incubation at 37°C, the luminescence signal is read at two wavelengths (one for the RLuc donor and one for the GFP acceptor) using a plate reader equipped for BRET measurements.

  • Data Analysis:

    • The BRET ratio is calculated as the ratio of the light intensity emitted by the acceptor to the light intensity emitted by the donor.

    • A significant decrease in the basal BRET ratio in cells expressing the P2Y1 receptor compared to control cells indicates constitutive G protein activation.

    • To assess inverse agonism, P2Y1R-expressing cells are treated with varying concentrations of the test compound, and the change in the BRET ratio is measured. An increase in the BRET ratio upon compound addition confirms inverse agonist activity.

HTRF Assay for IP1 Accumulation

This protocol outlines an HTRF assay to measure the accumulation of inositol monophosphate (IP1), a downstream product of PLC activation. This assay serves as a functional readout of Gq signaling.

Methodology:

  • Platelet Preparation or Cell Culture:

    • For platelet studies, washed human or mouse platelets are prepared and resuspended in an appropriate buffer.

    • For cell-based assays, HEK293T cells expressing the P2Y1 receptor are used.

  • Cell Stimulation:

    • Cells or platelets are incubated in the presence or absence of inverse agonists for a defined period (e.g., 2 hours). The incubation is performed in a buffer containing LiCl to inhibit the degradation of IP1.

  • Cell Lysis and HTRF Reaction:

    • Cells are lysed, and the lysate is transferred to a microplate.

    • The HTRF reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor) are added to the lysate.

  • Signal Measurement:

    • After incubation, the fluorescence is read at two wavelengths (for the donor and acceptor) using an HTRF-compatible plate reader.

  • Data Analysis:

    • The HTRF ratio is calculated, and the concentration of IP1 is determined from a standard curve.

    • A decrease in the basal IP1 level in the presence of an inverse agonist demonstrates the suppression of constitutive P2Y1 receptor-Gq signaling.

Conclusion and Future Directions

The discovery of the constitutive activity of the P2Y1 receptor has fundamentally advanced our understanding of its role in physiology and pharmacology. This intrinsic signaling, mediated through both Gq and β-arrestin pathways, suggests that the P2Y1 receptor maintains a basal level of activity that can be finely tuned. The identification of inverse agonists that can dampen this basal signaling provides a novel therapeutic strategy for the development of antiplatelet agents. Future research should focus on elucidating the physiological and pathological relevance of P2Y1 receptor constitutive activity, particularly in the context of thrombosis and hemostasis. Furthermore, exploring the potential for biased signaling at the constitutively active P2Y1 receptor could lead to the design of drugs with improved efficacy and safety profiles. The methodologies outlined in this guide provide a robust framework for the continued exploration of this exciting area of receptor biology and drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Use of MRS2500 in Washed Human Platelets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2500, or 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate, is a highly potent and selective antagonist of the P2Y1 purinergic receptor.[1][2][3] In human platelets, the P2Y1 receptor, upon activation by adenosine (B11128) diphosphate (B83284) (ADP), mediates shape change and initiates aggregation through the activation of phospholipase C (PLC).[1][3][4] MRS2500 effectively blocks these initial steps of platelet activation, making it a valuable tool for studying platelet function and a potential therapeutic agent for thrombotic diseases.[2][5] Recent studies also suggest that MRS2500 acts as an inverse agonist, counteracting the constitutive activity of the P2Y1 receptor.[4]

These application notes provide detailed protocols for the preparation of washed human platelets and the subsequent use of MRS2500 in platelet aggregation and calcium mobilization assays.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of MRS2500 in studies with human platelets.

ParameterValue (nM)Assay ConditionReference
IC50 (Platelet Aggregation)0.95 ± 0.16ADP (10 µM)-induced aggregation in washed human platelets[1]
IC50 (Ca2+ Mobilization)49.1 ± 6.7ADP (10 µM)-induced calcium rise in washed human platelets[1]
Ki (P2Y1 Receptor Binding)0.78 ± 0.08Recombinant human P2Y1 receptor binding assay[1]
Kd (Binding to intact platelets)0.61 ± 0.03[125I]MRS2500 binding to intact human platelets[6][7][8]

Signaling Pathway of ADP-Induced Platelet Activation via P2Y1 and Inhibition by MRS2500

The diagram below illustrates the signaling cascade initiated by ADP binding to the P2Y1 receptor, leading to platelet activation, and how MRS2500 blocks this pathway.

cluster_membrane Platelet Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ADP ADP ADP->P2Y1 Activates MRS2500 MRS2500 MRS2500->P2Y1 Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Dense Tubular System (Ca2+ Store) IP3->Ca_Store Stimulates release Shape_Change Shape Change DAG->Shape_Change Ca_Mobilization Ca2+ Mobilization Ca_Store->Ca_Mobilization Ca_Mobilization->Shape_Change Aggregation_Initiation Aggregation Initiation Shape_Change->Aggregation_Initiation

Caption: P2Y1 signaling pathway and MRS2500 inhibition.

Experimental Protocols

Preparation of Washed Human Platelets

This protocol describes the isolation of platelets from whole human blood, a necessary step to remove plasma components that can interfere with platelet function studies.[9][10][11]

Workflow for Washed Platelet Preparation

Start Start: Whole Blood Collection (Sodium Citrate (B86180) Anticoagulant) Centrifuge1 Centrifuge (150-200 x g, 15-20 min) Brake off Start->Centrifuge1 Separate_PRP Collect Platelet-Rich Plasma (PRP) Centrifuge1->Separate_PRP Add_Inhibitors Add Prostaglandin E1 (PGE1) and Apyrase Separate_PRP->Add_Inhibitors Centrifuge2 Centrifuge (750 x g, 15 min) Add_Inhibitors->Centrifuge2 Pellet_Platelets Pellet Platelets Centrifuge2->Pellet_Platelets Wash_Buffer Resuspend in Washing Buffer (e.g., PIPES buffer) Pellet_Platelets->Wash_Buffer Centrifuge3 Centrifuge (750 x g, 15 min) Wash_Buffer->Centrifuge3 Final_Resuspension Resuspend in Final Buffer (e.g., Tyrode's or HEPES buffer) with Ca2+ and Mg2+ Centrifuge3->Final_Resuspension Count_Adjust Count Platelets and Adjust Concentration Final_Resuspension->Count_Adjust End Washed Platelets Ready for Assay Count_Adjust->End

Caption: Workflow for preparing washed human platelets.

Materials:

  • Human whole blood collected in sodium citrate tubes (9:1 ratio).

  • Prostaglandin E1 (PGE1) stock solution.

  • Apyrase.

  • Washing Buffer (e.g., PIPES buffer, pH 6.5).

  • Final Resuspension Buffer (e.g., Tyrode's or HEPES buffer, pH 7.35, supplemented with glucose, CaCl2, and MgCl2).[9]

  • Centrifuge.

Procedure:

  • Collect human whole blood into tubes containing sodium citrate as an anticoagulant.[11][12]

  • Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake turned off to obtain platelet-rich plasma (PRP).[9][12]

  • Carefully collect the upper PRP layer.

  • To prevent platelet activation during subsequent steps, add PGE1 (final concentration ~1 µM) and apyrase (final concentration ~0.2 U/mL) to the PRP.[9]

  • Centrifuge the PRP at approximately 750 x g for 15 minutes to pellet the platelets.[9]

  • Discard the supernatant and gently resuspend the platelet pellet in a washing buffer, such as PIPES buffer.[9]

  • Repeat the centrifugation step (750 x g for 15 minutes).

  • Resuspend the final platelet pellet in a physiological buffer like Tyrode's or HEPES buffer, supplemented with calcium and magnesium, to the desired concentration (typically 2-3 x 10^8 platelets/mL).[9]

  • Allow the washed platelets to rest for at least 30 minutes at 37°C before use.

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This assay measures the increase in light transmission through a platelet suspension as platelets aggregate in response to an agonist.[13]

Materials:

  • Washed human platelets.

  • MRS2500 stock solution (in appropriate vehicle, e.g., DMSO or saline).

  • ADP stock solution (agonist).

  • Light Transmission Aggregometer.

  • Aggregometer cuvettes with stir bars.

Procedure:

  • Pre-warm the washed platelet suspension to 37°C.

  • Calibrate the aggregometer using the washed platelet suspension as the 0% aggregation baseline and the resuspension buffer as the 100% aggregation baseline.

  • Pipette the washed platelet suspension into the aggregometer cuvettes.

  • Add the desired concentration of MRS2500 or its vehicle to the cuvette and incubate for a short period (e.g., 30 seconds to 2 minutes) at 37°C with stirring (typically 1000 rpm).[1]

  • Initiate aggregation by adding the agonist, ADP (e.g., a final concentration of 5-10 µM).[1]

  • Record the change in light transmission for a set period (e.g., 3-5 minutes).

  • The inhibitory effect of MRS2500 is calculated as the percentage reduction in the maximum aggregation observed compared to the vehicle control.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration ([Ca2+]i) following platelet activation, typically using a fluorescent calcium indicator like Fura-2.[14][15][16]

Materials:

  • Washed human platelets.

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM).

  • MRS2500 stock solution.

  • ADP stock solution.

  • Fluorometric plate reader or spectrophotometer capable of kinetic reads at the appropriate excitation and emission wavelengths for the chosen dye.

Procedure:

  • Load the washed platelets with the fluorescent calcium indicator dye (e.g., incubate with Fura-2 AM) according to the manufacturer's instructions. This typically involves incubation at 37°C.

  • After loading, wash the platelets to remove extracellular dye.

  • Resuspend the dye-loaded platelets in the final resuspension buffer.

  • Pipette the dye-loaded platelet suspension into the wells of a microplate or a cuvette.

  • Add the desired concentration of MRS2500 or its vehicle and incubate briefly.

  • Place the plate or cuvette in the fluorometer and begin recording the baseline fluorescence.

  • Inject ADP to stimulate the platelets and continue recording the fluorescence signal to measure the change in [Ca2+]i.

  • The inhibition by MRS2500 is determined by the reduction in the peak fluorescence signal compared to the vehicle control. An increase in [Ca2+]i is necessary for the agonist-induced activation of platelets.[17]

Conclusion

MRS2500 is a powerful and specific inhibitor of the P2Y1 receptor in human platelets. The protocols outlined above provide a framework for utilizing MRS2500 to investigate ADP-mediated platelet activation. By carefully preparing washed platelets and performing aggregation and calcium mobilization assays, researchers can effectively characterize the effects of this antagonist and explore the role of the P2Y1 receptor in platelet physiology and pathology.

References

Application Notes and Protocols for MRS2500 Tetraammonium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the dissolution and storage of MRS2500 tetraammonium salt, a potent and selective antagonist of the P2Y₁ receptor. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.

Product Information

MRS2500 is a highly potent and selective antagonist for the P2Y₁ purinergic receptor, with a Ki value of 0.78 nM for the recombinant human P2Y₁ receptor.[1][2][3] It is widely used in research to study ADP-induced platelet aggregation and shows strong antithrombotic activity in vivo.[2][4][5] Its stability and selectivity make it a valuable tool for investigating P2Y₁ receptor signaling pathways.[4][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound salt is presented below.

PropertyValue
Molecular Weight 629.29 g/mol
Formula C₁₃H₁₈N₅O₈P₂I·4NH₃
Purity ≥96% (HPLC)
Appearance White to off-white solid
CAS Number 630103-23-0

[Sources: 1, 2, 3, 7]

Solubility

This compound salt is soluble in water.[1] For optimal dissolution, especially at higher concentrations, ultrasonication may be required.[2][7]

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
Water 12.5920
Water 5079.46May require ultrasonic treatment.

[Sources: 1, 2, 3, 9]

Dissolution Protocol: Preparing a Stock Solution

This protocol outlines the steps to prepare a stock solution of MRS2500. It is recommended to prepare a concentrated stock solution (e.g., 10 mM or 20 mM) which can then be diluted to the desired working concentration for experiments.

Materials:

  • This compound salt (solid)

  • High-purity sterile water (e.g., cell culture grade, nuclease-free)

  • Sterile polypropylene (B1209903) tubes

  • Calibrated pipette

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended for higher concentrations)

  • Sterile 0.22 µm syringe filter (for cell-based applications)

Procedure:

  • Equilibrate: Allow the vial of solid MRS2500 to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.

  • Weigh: Accurately weigh the desired amount of MRS2500 powder in a sterile microcentrifuge tube.

  • Calculate Solvent Volume: Use the following formula to calculate the volume of water needed to achieve the desired stock concentration:

    Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Molar Concentration (mol/L))

    Example for 1 mg of MRS2500 to make a 10 mM stock solution: Volume (µL) = (0.001 g / 629.29 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 158.9 µL

  • Dissolve: Add the calculated volume of sterile water to the tube containing the MRS2500 powder.

  • Mix: Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

  • Ultrasonicate (Optional): If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes.

  • Sterile Filtration (Recommended): For applications involving live cells, it is highly recommended to sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[2]

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store as recommended in the section below.

Storage and Stability

Proper storage is critical to maintain the stability and activity of MRS2500.

FormStorage TemperatureDurationRecommendations
Solid -20°CLong-termKeep tightly sealed and protected from moisture.
Stock Solution -20°C1 monthStore in sealed, single-use aliquots.
Stock Solution -80°C6 monthsRecommended for longer-term storage of solutions.

[Sources: 1, 2, 3, 7]

Key Stability Considerations:

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound. Aliquoting into single-use volumes is essential.

  • Moisture: The compound should be stored away from moisture.[2][7] Ensure vials are tightly sealed.

Visualizations

P2Y₁ Receptor Antagonism by MRS2500

The following diagram illustrates the mechanism of action for MRS2500.

P2Y1_Antagonism cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular P2Y1 P2Y1 Receptor Signaling Downstream Signaling P2Y1->Signaling Activates ADP ADP ADP->P2Y1 MRS2500 MRS2500 MRS2500->P2Y1 Blocks Response Platelet Aggregation Signaling->Response

Caption: Mechanism of MRS2500 as a P2Y₁ receptor antagonist.

Experimental Workflow for MRS2500

The diagram below outlines the standard workflow from compound preparation to experimental use.

MRS2500_Workflow cluster_prep Stock Preparation cluster_storage Storage cluster_exp Experiment A Receive & Equilibrate MRS2500 Solid B Weigh Compound A->B C Dissolve in Sterile Water B->C D Vortex / Sonicate C->D E Sterile Filter (0.22 µm) D->E F Aliquot into Single-Use Tubes E->F G Store at -80°C (6 months) or -20°C (1 month) F->G H Thaw Aliquot G->H I Dilute to Working Concentration H->I J Add to Assay I->J

Caption: General workflow for preparing and using MRS2500.

References

Application Notes and Protocols: Elucidating P2Y1 Receptor Signaling with MRS2500

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP), is a key player in a multitude of physiological processes, most notably platelet aggregation and thrombosis.[1][2][3] Its activation initiates a cascade of intracellular events crucial for cellular responses. Understanding the intricacies of the P2Y1 signaling pathway is paramount for the development of novel therapeutics targeting a range of cardiovascular and neurological disorders.[3]

MRS2500 is a highly potent and selective antagonist of the P2Y1 receptor, making it an invaluable tool for studying its function.[4] Notably, MRS2500 acts as an inverse agonist, effectively silencing the receptor's constitutive activity in the absence of an agonist.[5] This application note provides detailed protocols for utilizing MRS2500 to investigate the P2Y1 receptor signaling pathways through various in vitro assays.

P2Y1 Receptor Signaling Pathway

The canonical signaling pathway of the P2Y1 receptor involves its coupling to the Gq class of G proteins.[5][6][7] Upon activation by ADP, the Gq alpha subunit dissociates and activates phospholipase C (PLC).[2][5][8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][9] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2][5][10] The subsequent rise in cytosolic Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), leading to downstream cellular responses.[2][11]

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates MRS2500 MRS2500 MRS2500->P2Y1 Inhibits Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Calcium_Assay_Workflow A Seed cells expressing P2Y1 receptor B Load cells with a calcium indicator dye (e.g., Fura-2 AM) A->B C Pre-incubate with MRS2500 or vehicle B->C D Stimulate with P2Y1 agonist (e.g., ADP) C->D E Measure fluorescence (ratiometric imaging) D->E F Analyze changes in [Ca²⁺]i E->F ERK_Assay_Workflow A Culture cells and serum-starve overnight B Pre-treat with MRS2500 or vehicle A->B C Stimulate with P2Y1 agonist (e.g., ADP) B->C D Lyse cells and collect protein extracts C->D E Perform Western Blot or ELISA using anti-phospho-ERK1/2 and anti-total-ERK1/2 antibodies D->E F Quantify band intensity or signal E->F

References

Application Notes and Protocols: Utilizing MRS2500 in Combination with P2Y12 Inhibitors for Platelet Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) diphosphate (B83284) (ADP) is a critical platelet agonist that plays a central role in hemostasis and thrombosis. It mediates platelet activation and aggregation primarily through two G-protein coupled purinergic receptors: P2Y1 and P2Y12. The P2Y1 receptor, coupled to Gq, is responsible for initiating platelet shape change and transient aggregation through calcium mobilization. The P2Y12 receptor, coupled to Gi, mediates the amplification and stabilization of the aggregation response by inhibiting adenylyl cyclase and decreasing cyclic AMP (cAMP) levels.[1][2]

Standard antiplatelet therapies, such as clopidogrel, prasugrel, and ticagrelor, primarily target the P2Y12 receptor.[3] However, emerging research indicates that the concurrent inhibition of both P2Y1 and P2Y12 receptors can lead to a synergistic and more potent antiplatelet effect.[4][5][6] This dual-receptor blockade strategy offers a promising avenue for the development of novel antithrombotic therapies with potentially improved efficacy.

MRS2500 is a highly potent and selective antagonist of the P2Y1 receptor, with an IC50 value for inhibiting ADP-induced human platelet aggregation of approximately 0.95 nM.[7] Its high affinity and selectivity make it an invaluable research tool for dissecting the distinct roles of the P2Y1 and P2Y12 receptors in platelet function.

These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for utilizing MRS2500 in combination with various P2Y12 inhibitors to investigate their synergistic effects on platelet activation and aggregation.

Rationale for Dual P2Y1 and P2Y12 Inhibition

The signaling pathways initiated by the P2Y1 and P2Y12 receptors are distinct yet complementary in achieving full platelet aggregation. The P2Y1 receptor's activation of the Gq pathway leads to a rapid but reversible platelet response.[1] Conversely, the P2Y12 receptor's engagement of the Gi pathway provides a sustained signal that is crucial for the formation of stable thrombi.[1]

Studies have demonstrated a reciprocal cross-talk between these two receptors, where the activation of one can modulate the signaling of the other.[8] By simultaneously blocking both pathways, it is possible to achieve a more comprehensive inhibition of ADP-mediated platelet function than by targeting either receptor alone. This synergistic inhibition has been observed in various in vitro and in vivo models, suggesting its potential for enhanced antithrombotic efficacy.[4][5][6]

Data Presentation: In Vitro Inhibition of Platelet Aggregation

The following tables summarize quantitative data on the inhibitory effects of P2Y1 and P2Y12 antagonists, both individually and in combination, on ADP-induced platelet aggregation.

Table 1: Inhibitory Potency of Individual P2Y1 and P2Y12 Antagonists

CompoundReceptor TargetAgonistAssaySpeciesIC50Reference
MRS2500 P2Y1ADP (10 µM)AggregationHuman0.95 nM[7]
MRS2179 P2Y1ADPAggregationHumanSub-µM[9]
Clopidogrel (active metabolite) P2Y12ADPAggregationHumanVaries[3]
Prasugrel (active metabolite) P2Y12ADPAggregationHumanVaries[3]
Ticagrelor P2Y12ADPAggregationHumanVaries[3]
Cangrelor P2Y12ADPAggregationHumanVaries[5]

Table 2: Synergistic Inhibition with Combined P2Y1 and P2Y12 Antagonism

P2Y1 AntagonistP2Y12 AntagonistAgonistAssayEffectReference
MRS2179AR-C69931MX (Cangrelor analog)ADP (10 µM)Platelet Activation (PAC-1 binding)Synergistic Inhibition[5]
A2P5PAR-C69931MX (Cangrelor analog)CollagenAggregationSynergistic Inhibition[7]
MRS2179CangrelorADP, Collagen, TRAPAggregationSimilar effect to dual inhibitor GLS-409[10]

Signaling Pathways and Experimental Workflow

P2Y1 and P2Y12 Signaling Pathways in Platelets

P2Y_Signaling cluster_extracellular Extracellular cluster_membrane Platelet Membrane cluster_intracellular Intracellular Signaling ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 P2Y12 P2Y12 Receptor ADP->P2Y12 Gq Gq P2Y1->Gq activates Gi Gi P2Y1->Gi modulates P2Y12->Gq modulates P2Y12->Gi activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 ShapeChange Shape Change & Transient Aggregation DAG->ShapeChange Ca2->ShapeChange AC Adenylyl Cyclase Gi->AC inhibits PI3K PI3K Gi->PI3K activates cAMP ↓ cAMP AC->cAMP SustainedAggregation Sustained Aggregation & Thrombus Stabilization cAMP->SustainedAggregation inhibits PI3K->SustainedAggregation promotes MRS2500 MRS2500 MRS2500->P2Y1 P2Y12_Inhibitor P2Y12 Inhibitors (Clopidogrel, Ticagrelor, etc.) P2Y12_Inhibitor->P2Y12

Caption: P2Y1 and P2Y12 signaling pathways in platelets.

Experimental Workflow for Assessing Dual Inhibition

Experimental_Workflow cluster_prep Sample Preparation cluster_treatment Treatment Groups cluster_assay Platelet Function Assays cluster_analysis Data Analysis Blood Whole Blood Collection (Sodium Citrate) PRP Platelet-Rich Plasma (PRP) Preparation (Centrifugation) Blood->PRP Control Vehicle Control PRP->Control Incubate MRS2500 MRS2500 Alone PRP->MRS2500 Incubate P2Y12i P2Y12 Inhibitor Alone PRP->P2Y12i Incubate Combo MRS2500 + P2Y12 Inhibitor PRP->Combo Incubate LTA Light Transmission Aggregometry (LTA) Control->LTA Add Agonist (ADP) Flow Flow Cytometry (PAC-1, P-selectin) Control->Flow Add Agonist (ADP) & Stain MRS2500->LTA Add Agonist (ADP) MRS2500->Flow Add Agonist (ADP) & Stain P2Y12i->LTA Add Agonist (ADP) P2Y12i->Flow Add Agonist (ADP) & Stain Combo->LTA Add Agonist (ADP) Combo->Flow Add Agonist (ADP) & Stain IC50 IC50 Determination LTA->IC50 Flow->IC50 Synergy Synergy Analysis IC50->Synergy

Caption: Experimental workflow for dual inhibition studies.

Experimental Protocols

Protocol 1: Platelet Aggregation using Light Transmission Aggregometry (LTA)

This protocol outlines the standardized procedure for measuring platelet aggregation in response to ADP in the presence of MRS2500 and a P2Y12 inhibitor using LTA.

Materials:

  • MRS2500 stock solution (e.g., 1 mM in saline, stored at -20°C)

  • P2Y12 inhibitor (e.g., ticagrelor, cangrelor, or active metabolite of clopidogrel/prasugrel) stock solution

  • ADP stock solution (e.g., 1 mM in saline, stored at -20°C)

  • Whole blood from healthy, consenting donors who have abstained from anti-platelet medication for at least 10 days.

  • 3.2% Sodium Citrate (B86180) tubes

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

  • Light Transmission Aggregometer

  • Aggregometer cuvettes with stir bars

  • 37°C water bath or heating block

Procedure:

  • Blood Collection and PRP/PPP Preparation:

    • Collect whole blood via venipuncture into 3.2% sodium citrate tubes (9:1 blood to anticoagulant ratio).

    • To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.[2]

    • Carefully aspirate the upper PRP layer and transfer to a polypropylene (B1209903) tube.

    • To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes.[2]

    • Aspirate the PPP supernatant and transfer to a separate polypropylene tube. PPP will be used to set the 100% aggregation baseline.

    • Adjust the platelet count of the PRP to the desired concentration (typically 200-300 x 10^9/L) using autologous PPP.

  • Platelet Aggregation Assay:

    • Pre-warm the PRP and PPP samples to 37°C.[2]

    • Calibrate the aggregometer by setting the baseline (0% aggregation) with PRP and the 100% aggregation point with PPP.

    • Pipette a specific volume of the adjusted PRP into the aggregometer cuvettes containing a stir bar.

    • Add the desired concentration of MRS2500, P2Y12 inhibitor, the combination of both, or vehicle control to the PRP and incubate for a predetermined time (e.g., 2-5 minutes) at 37°C with stirring (typically 900-1200 rpm).

    • Initiate platelet aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).

    • Record the change in light transmission for a set period (e.g., 5-10 minutes) to obtain the aggregation curve.

    • The percentage of maximal aggregation is calculated relative to the 0% and 100% references.

Protocol 2: Flow Cytometry Analysis of Platelet Activation Markers

This protocol describes the use of flow cytometry to measure the expression of platelet activation markers, such as activated GPIIb/IIIa (PAC-1 binding) and P-selectin (CD62P), in response to ADP with dual P2Y1/P2Y12 inhibition.

Materials:

  • MRS2500 stock solution

  • P2Y12 inhibitor stock solution

  • ADP stock solution

  • Whole blood collected in 3.2% sodium citrate

  • Phosphate-buffered saline (PBS)

  • Fluorochrome-conjugated antibodies:

    • PAC-1-FITC (binds to activated GPIIb/IIIa)

    • Anti-CD62P-PE (P-selectin)

    • Anti-CD41a-PerCP (platelet-specific marker)

  • Isotype control antibodies

  • 1% Paraformaldehyde (PFA) for fixation (optional)

  • Flow cytometer

Procedure:

  • Sample Preparation and Treatment:

    • Dilute whole blood 1:10 with PBS.

    • In separate tubes, add the desired concentrations of MRS2500, the P2Y12 inhibitor, the combination of both, or a vehicle control.

    • Add the diluted whole blood to each tube and incubate for 10-15 minutes at room temperature.

  • Platelet Activation and Staining:

    • Add a submaximal concentration of ADP (e.g., 5-10 µM) to each tube to induce platelet activation. A resting (unstimulated) control should also be included.

    • Immediately add the cocktail of fluorochrome-conjugated antibodies (PAC-1, anti-CD62P, anti-CD41a) and their corresponding isotype controls to the respective tubes.

    • Gently mix and incubate for 20 minutes at room temperature in the dark.

  • Fixation (Optional) and Analysis:

    • Add 1% PFA to each tube to fix the platelets. This step can be omitted if samples are analyzed immediately.

    • Add PBS to each tube to dilute the sample for flow cytometric analysis.

    • Acquire data on a flow cytometer. Gate on the platelet population based on forward and side scatter characteristics and positive staining for the platelet-specific marker (CD41a).

    • Analyze the expression of PAC-1 and CD62P within the platelet gate. Data can be expressed as the percentage of positive cells or the mean fluorescence intensity (MFI).[6]

Conclusion

The combination of the selective P2Y1 antagonist, MRS2500, with a P2Y12 inhibitor provides a powerful research strategy to explore the synergistic inhibition of platelet function. The detailed protocols and supporting data presented in these application notes offer a framework for researchers to design and execute robust experiments in this promising area of thrombosis research and antiplatelet drug development. The dual blockade of both major ADP receptor pathways on platelets may unlock new therapeutic possibilities for the prevention and treatment of thrombotic diseases.

References

Application Notes and Protocols for the Experimental Use of MRS2500 in Cynomolgus Monkeys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2500 is a potent and highly selective competitive antagonist of the P2Y1 purinergic receptor, a key component in adenosine (B11128) diphosphate (B83284) (ADP)-mediated platelet aggregation.[1][2] The P2Y1 receptor, a Gq-protein coupled receptor, initiates platelet shape change and transient aggregation, making it a significant target for the development of novel antithrombotic therapies.[1][3] Preclinical studies in cynomolgus monkeys (Macaca fascicularis) have been instrumental in evaluating the in vivo efficacy and safety profile of P2Y1 receptor antagonists like MRS2500, providing crucial data for its potential therapeutic application in preventing arterial thrombosis.[1]

These application notes provide a detailed overview of the experimental use of MRS2500 in cynomolgus monkeys, summarizing key quantitative data and outlining the protocols for relevant thrombosis and hemostasis models.

Data Presentation

Efficacy of MRS2500 in a Cynomolgus Monkey Model of Arterial Thrombosis

The following table summarizes the dose-dependent effects of intravenously administered MRS2500 on carotid artery thrombus weight and kidney bleeding time (KBT) in an electrolytic-mediated arterial thrombosis (ECAT) model in anesthetized cynomolgus monkeys.[1]

Dose (IV Bolus + Infusion)Number of Animals (n)Thrombus Weight Reduction (%)Kidney Bleeding Time (KBT) Increase (Fold)
Low Dose: 0.09 mg/kg + 0.14 mg/kg/h457 ± 12.1 ± 0.3
High Dose: 0.45 mg/kg + 0.68 mg/kg/h488 ± 14.9 ± 0.6

Data presented as mean ± SEM.[1]

Comparative Data with Other Antiplatelet Agents

For context, the following table presents data on the effects of a GPIIb-IIIa antagonist (Abciximab) and a P2Y12 antagonist (Cangrelor) in the same cynomolgus monkey models.[1]

CompoundDose (IV)Number of Animals (n)Thrombus Weight Reduction (%)Kidney Bleeding Time (KBT) Increase (Fold)
Abciximab0.25 mg/kg371 ± 110.0 ± 0.1
Abciximab0.7 mg/kg3100 ± 010.1 ± 0
Cangrelor0.6 mg/kg/h372 ± 92.1 ± 0.1
Cangrelor2 mg/kg/h3100 ± 09.8 ± 0.2

Data presented as mean ± SEM.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of MRS2500 in cynomolgus monkeys.

Animal Model: Cynomolgus Monkey (Macaca fascicularis)
  • Species: Cynomolgus monkeys are a relevant non-human primate model for preclinical studies of monoclonal antibodies and other drugs due to their physiological and genetic similarity to humans.

  • Housing and Care: Animals should be housed in facilities accredited by the Association for Assessment and Accreditation of Laboratory Animal Care (AAALAC) under standard laboratory conditions, including controlled temperature, humidity, and light-dark cycles. They should have access to a certified primate diet and water ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Electrolytic-Mediated Carotid Artery Thrombosis (ECAT) Model

This model is used to induce the formation of an occlusive platelet-rich thrombus in the carotid artery to evaluate the efficacy of antithrombotic agents.

  • Anesthesia and Preparation:

    • Anesthetize the monkey (e.g., with ketamine and medetomidine) and maintain anesthesia with an inhalant anesthetic like isoflurane.

    • Place the animal in a supine position.

    • Establish intravenous access for drug administration and fluid maintenance.

    • Surgically expose a section of the common carotid artery.

  • Thrombosis Induction:

    • Place an electromagnetic flow probe around the exposed carotid artery to monitor blood flow.

    • Position a stimulating electrode on the adventitial surface of the artery, distal to the flow probe.

    • Apply a controlled anodal direct current to the electrode to induce endothelial injury, which initiates thrombus formation.

    • Continuously monitor carotid artery blood flow. A stable reduction in blood flow to near zero indicates the formation of an occlusive thrombus.

  • Drug Administration:

    • Administer a bolus intravenous dose of MRS2500, followed by a continuous infusion. The infusion is typically started 15-60 minutes before the initiation of thrombosis.[1]

  • Outcome Measurement:

    • After a set period of time, ligate and excise the thrombosed arterial segment.

    • Carefully remove the thrombus and determine its wet weight.

    • Calculate the percentage reduction in thrombus weight in the treated group compared to a vehicle-treated control group.

Kidney Bleeding Time (KBT) Model

This model assesses the effect of antithrombotic agents on hemostasis by measuring the time to cessation of bleeding from a standardized kidney incision.

  • Procedure:

    • While the animal is under anesthesia (as in the ECAT model), expose a kidney through a flank incision.

    • Make a standardized incision on the kidney surface using a template or a specialized device.

    • Immediately start a timer.

    • Gently blot the incision with filter paper at regular intervals (e.g., every 15-30 seconds) until bleeding stops. The bleeding time is the time from incision to the cessation of bleeding.

  • Drug Administration:

    • MRS2500 is administered intravenously prior to the KBT measurement, consistent with the dosing schedule for the ECAT model.

  • Outcome Measurement:

    • Record the bleeding time.

    • Express the results as a fold increase in bleeding time in the treated group compared to the baseline or a vehicle-treated control group.

Visualizations

Signaling Pathways and Experimental Workflows

P2Y1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Platelet Membrane cluster_intracellular Intracellular ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates MRS2500 MRS2500 MRS2500->P2Y1 Blocks Gq Gq protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Stores IP3->Ca_Store Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca2+ Release Ca_Store->Ca_Release Aggregation Platelet Shape Change & Aggregation Ca_Release->Aggregation PKC->Aggregation

P2Y1 Receptor Signaling Pathway and MRS2500 Inhibition

Experimental_Workflow cluster_prep Animal Preparation cluster_treatment Treatment cluster_ecat ECAT Model cluster_kbt KBT Model cluster_analysis Data Analysis Animal Cynomolgus Monkey Anesthesia Anesthesia Animal->Anesthesia Surgery Surgical Exposure (Carotid & Kidney) Anesthesia->Surgery Dosing IV Bolus + Infusion (MRS2500 or Vehicle) Surgery->Dosing ECAT_Induction Induce Carotid Injury (Electrolytic) Dosing->ECAT_Induction KBT_Incision Standardized Kidney Incision Dosing->KBT_Incision ECAT_Monitor Monitor Blood Flow ECAT_Induction->ECAT_Monitor Thrombus_Harvest Harvest & Weigh Thrombus ECAT_Monitor->Thrombus_Harvest Analysis Compare Thrombus Weight & Bleeding Time vs. Control Thrombus_Harvest->Analysis KBT_Measure Time Bleeding Cessation KBT_Incision->KBT_Measure KBT_Measure->Analysis

Experimental Workflow for MRS2500 Evaluation

References

Application Notes: MRS2500 for the Investigation of Ca²+ Mobilization in Platelets

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adenosine diphosphate (B83284) (ADP) is a critical signaling molecule in hemostasis and thrombosis, acting as a primary agonist for platelet activation.[1] Platelets express two key P2Y purinergic receptors that respond to ADP: the P2Y1 and P2Y12 receptors.[1][2] The coordinated action of these two G protein-coupled receptors (GPCRs) is essential for a full platelet aggregation response.[2] The P2Y1 receptor couples to the Gq signaling pathway, while the P2Y12 receptor couples to Gi.[2]

Activation of the P2Y1 receptor by ADP initiates platelet shape change and a transient aggregation phase.[3][4] This is mediated through the Gq-protein activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 binds to its receptor on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), triggering the release of stored Ca²⁺ into the cytoplasm.[2][5] This rapid increase in intracellular Ca²⁺ concentration ([Ca²⁺]i) is a fundamental early signaling event essential for downstream platelet functions.[6]

MRS2500: A Potent and Selective P2Y1 Receptor Antagonist

MRS2500 [2-Iodo-N⁶-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate] is a highly potent, selective, and stable competitive antagonist of the P2Y1 receptor.[7][8] Its high affinity and selectivity make it an invaluable pharmacological tool for dissecting the specific contribution of the P2Y1 receptor pathway to platelet function. By inhibiting the P2Y1 receptor, MRS2500 effectively blocks ADP-induced, Gq-mediated signaling, including PLC activation and the subsequent mobilization of intracellular Ca²⁺.[3][4]

This allows researchers to:

  • Isolate and study the P2Y12-Gi pathway in the absence of P2Y1 signaling.

  • Quantify the specific contribution of P2Y1-mediated Ca²⁺ mobilization to platelet activation.

  • Investigate potential crosstalk between the P2Y1 receptor and other platelet receptors.[9][10]

  • Validate the P2Y1 receptor as a potential target for novel antiplatelet therapies.[8][11]

The selectivity of MRS2500 is crucial, as it does not significantly interact with the P2Y12 receptor, ensuring that observed effects on Ca²⁺ flux are directly attributable to P2Y1 inhibition.[3]

Signaling Pathway of ADP-Induced Platelet Activation

The diagram below illustrates the dual signaling pathways initiated by ADP binding to its P2Y1 and P2Y12 receptors on the platelet surface, highlighting the point of inhibition by MRS2500.

ADP_Platelet_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 P2Y12 P2Y12 Receptor ADP->P2Y12 Gq Gq P2Y1->Gq activates Gi Gi P2Y12->Gi activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 produces Ca_Store Dense Tubular System (Ca²⁺ Store) IP3->Ca_Store triggers release from Ca_Mobilization Ca²⁺ Mobilization Ca_Store->Ca_Mobilization Shape_Change Shape Change & Initial Aggregation Ca_Mobilization->Shape_Change AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP ↓ cAMP AC->cAMP Sustained_Aggregation Sustained Aggregation & Amplification cAMP->Sustained_Aggregation leads to MRS2500 MRS2500 MRS2500->P2Y1 inhibits

Caption: ADP signaling in platelets via P2Y1 and P2Y12 receptors.

Quantitative Data

The potency of MRS2500 has been characterized in various functional and binding assays.

Table 1: Pharmacological Profile of MRS2500

ParameterSpeciesAssayValueReference
IC₅₀ HumanADP-induced Platelet Aggregation0.95 nM[3][4]
Kᵢ HumanRecombinant P2Y1 Receptor Binding0.78 nM[7]
Kᵢ Human[¹²⁵I]MRS2500 Binding to Platelets1.20 nM[12]
Kₑ Mouse[¹²⁵I]MRS2500 Binding to Platelets1.2 nM[12][13]
Bₘₐₓ Human[¹²⁵I]MRS2500 Binding to Platelets151 sites/platelet [13]
Bₘₐₓ Mouse[¹²⁵I]MRS2500 Binding to Platelets229 sites/platelet [13]

Table 2: Comparative Potency of P2Y1 Receptor Antagonists in Human Platelets

CompoundAssay (Inhibitor vs. 10 µM ADP)IC₅₀ ValueReference
MRS2500 Platelet Aggregation0.95 nM[3]
MRS2298 Platelet Aggregation62.8 nM[3]
MRS2496 Platelet Aggregation1.5 µM[3]
MRS2179 [¹²⁵I]MRS2500 Binding72.5 nM[12]

Experimental Protocols

Protocol: Measuring ADP-Induced Ca²⁺ Mobilization in Washed Human Platelets and its Inhibition by MRS2500

This protocol describes the use of a fluorescent Ca²⁺ indicator to measure changes in [Ca²⁺]i in a suspension of washed human platelets following stimulation by ADP, with and without pre-treatment with MRS2500.

1. Materials and Reagents

  • MRS2500: Stock solution (e.g., 1 mM in DMSO or buffer), stored at -20°C.

  • ADP: Stock solution (e.g., 1 mM in Tyrode's buffer), stored at -20°C.

  • Fura-2 AM or Fluo-4 AM: Stock solution (e.g., 1 mM in anhydrous DMSO).

  • Tyrode's Buffer: (e.g., 137 mM NaCl, 2.7 mM KCl, 12 mM NaHCO₃, 0.4 mM NaH₂PO₄, 1 mM MgCl₂, 5.5 mM glucose, 5 mM HEPES, pH 7.4).

  • ACD (Acid-Citrate-Dextrose) Anticoagulant: (e.g., 85 mM trisodium (B8492382) citrate, 71 mM citric acid, 111 mM glucose).

  • Apyrase (Grade VII) and Prostaglandin E₁ (PGE₁) .

  • Bovine Serum Albumin (BSA) .

  • Equipment: Spectrofluorometer or fluorescence plate reader with appropriate filters for the chosen dye (e.g., Fura-2: 340/380 nm excitation, 510 nm emission; Fluo-4: 488 nm excitation, 527 nm emission), temperature-controlled cuvette holder with stirring, centrifuge.

2. Platelet Preparation (Washed Platelets)

  • Collect human whole blood into a tube containing ACD anticoagulant (e.g., 1 part ACD to 6 parts blood).

  • Centrifuge at 200 x g for 20 minutes at room temperature (RT) to obtain platelet-rich plasma (PRP).

  • Add PGE₁ (final concentration ~1 µM) and apyrase (final concentration ~2 units/mL) to the PRP to prevent platelet activation during washing.

  • Centrifuge the PRP at 800 x g for 15 minutes to pellet the platelets.

  • Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer containing apyrase and PGE₁.

  • Repeat the wash step (centrifugation and resuspension).

  • Finally, resuspend the platelets in Tyrode's buffer containing 0.2% BSA to a final concentration of 2-4 x 10⁸ platelets/mL. Allow platelets to rest for 30-60 minutes at RT.

3. Fluorescent Dye Loading

  • Add Fura-2 AM or Fluo-4 AM to the resting platelet suspension to a final concentration of 2-5 µM.

  • Incubate in the dark for 45-60 minutes at 37°C.

  • After incubation, centrifuge the platelets at 800 x g for 15 minutes, discard the supernatant, and resuspend in fresh Tyrode's buffer to remove extracellular dye. Adjust the final platelet concentration as needed for the assay.

4. Ca²⁺ Mobilization Assay

  • Equilibrate the spectrofluorometer/plate reader to 37°C.

  • Place an aliquot of the dye-loaded platelet suspension into a cuvette or well. If using a cuvette, ensure continuous stirring.

  • Aliquot the platelet suspension into different tubes/wells for different conditions (e.g., Vehicle Control, MRS2500 treatment).

  • Add MRS2500 (e.g., final concentration 1-100 nM) or an equivalent volume of vehicle (e.g., DMSO) to the respective samples. Incubate for 5-10 minutes.

  • Place the sample in the reader and begin recording a stable baseline fluorescence for 30-60 seconds.

  • Add CaCl₂ to the suspension (final concentration ~1 mM) if studying Ca²⁺ influx (optional, for many protocols the resuspension buffer already contains calcium).

  • Add ADP (e.g., final concentration 1-10 µM) to stimulate the platelets and continue recording the fluorescence signal until it returns to or near baseline (~180 seconds).

  • At the end of the recording, add a lysis buffer (e.g., Triton X-100) to obtain the maximum fluorescence signal (Fₘₐₓ), followed by a chelating agent (e.g., EGTA) to obtain the minimum signal (Fₘᵢₙ) for calibration (required for Fura-2).

5. Data Analysis

  • For Fura-2, calculate the ratio of fluorescence intensities (F₃₄₀/F₃₈₀). Convert the ratio to [Ca²⁺]i using the Grynkiewicz equation.

  • For Fluo-4, express the data as a change in fluorescence intensity (F/F₀), where F is the fluorescence at any time point and F₀ is the initial baseline fluorescence.

  • Quantify the Ca²⁺ response by measuring the peak amplitude of the signal or the area under the curve (AUC).

  • Compare the Ca²⁺ response in MRS2500-treated samples to the vehicle control to determine the percentage of inhibition.

Experimental Workflow

The following diagram outlines the major steps of the experimental protocol.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Blood Collection (ACD Anticoagulant) B 2. Prepare Washed Platelets (Centrifugation) A->B C 3. Dye Loading (e.g., Fura-2 AM, 37°C) B->C D 4. Resuspend Platelets (Remove extracellular dye) C->D E 5. Pre-incubation (Vehicle or MRS2500) D->E F 6. Establish Baseline (Fluorometer at 37°C) E->F G 7. Stimulate with ADP F->G H 8. Record Fluorescence Signal G->H I 9. Quantify Ca²⁺ Response (Peak height or AUC) H->I J 10. Compare Conditions (% Inhibition) I->J

Caption: Workflow for measuring Ca²⁺ mobilization in platelets.

References

Troubleshooting & Optimization

Troubleshooting inconsistent results in platelet aggregation with MRS2500

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing MRS2500 in platelet aggregation experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is MRS2500 and how does it inhibit platelet aggregation?

MRS2500 is a highly potent and selective antagonist of the P2Y1 receptor, a key purinergic receptor on the platelet surface.[1][2][3] Adenosine diphosphate (B83284) (ADP), a primary agonist in thrombosis and hemostasis, activates both P2Y1 and P2Y12 receptors on platelets. The P2Y1 receptor, coupled to Gq, mediates the initial phase of platelet response to ADP, including shape change and intracellular calcium mobilization, which is essential for the initiation of aggregation.[4] MRS2500 competitively binds to the P2Y1 receptor, thereby blocking these initial activation steps and preventing ADP-induced platelet aggregation.[5][6] It is highly selective for the P2Y1 receptor and does not interact with the P2Y12 receptor, which is responsible for sustained platelet aggregation.

Q2: What is the optimal concentration of MRS2500 to use in my experiments?

The optimal concentration of MRS2500 will depend on your specific experimental conditions, including the agonist concentration and whether you are using washed platelets or platelet-rich plasma (PRP). MRS2500 is a very potent inhibitor, with reported IC50 values in the nanomolar range for inhibiting ADP-induced aggregation in human platelets.[1][2][3] It is recommended to perform a dose-response curve to determine the most effective concentration for your particular assay.

Q3: How should I prepare and store MRS2500?

MRS2500 is typically supplied as a tetraammonium salt, which is soluble in water.[1][2] For stock solutions, it is recommended to dissolve the compound in sterile distilled water. To avoid repeated freeze-thaw cycles, which can affect the stability of the compound, it is best to aliquot the stock solution into single-use vials and store them at -20°C.[3][7] When stored at -80°C, the stock solution can be stable for up to 6 months.[3]

Q4: Can I use MRS2500 in in vivo studies?

Yes, MRS2500 has been shown to be a stable and potent antithrombotic agent in vivo in various animal models, including mice and monkeys.[5][6] It has demonstrated efficacy in preventing thrombus formation when administered intravenously.[3][5]

Troubleshooting Guide

Issue 1: High variability in the degree of inhibition with MRS2500 between experiments.

Potential Cause Troubleshooting Action
Inconsistent Platelet Preparation Standardize your protocol for preparing platelet-rich plasma (PRP). Centrifugation speed and time can significantly impact platelet activation and yield.[8][9] Ensure a consistent resting period for the PRP before starting the assay.
Variable Platelet Count Measure the platelet count in your PRP for each experiment and adjust to a standardized concentration using platelet-poor plasma (PPP) if necessary. However, be aware that dilution with PPP can introduce variability.[10]
Agonist (ADP) Instability Prepare fresh ADP solutions for each experiment. The potency of ADP can decrease with storage and freeze-thaw cycles.
Pre-analytical Variables Control for pre-analytical factors such as the time between blood collection and the experiment (ideally within 2-4 hours), and the temperature at which samples are stored and handled (room temperature is recommended).[7][11]

Issue 2: Lower than expected inhibition of platelet aggregation by MRS2500.

Potential Cause Troubleshooting Action
Suboptimal MRS2500 Concentration Perform a dose-response curve to ensure you are using a saturating concentration of MRS2500 for the level of agonist in your assay.
High Agonist (ADP) Concentration If the ADP concentration is too high, it may overcome the competitive antagonism of MRS2500. Consider reducing the ADP concentration to a level that induces a submaximal aggregation response.
MRS2500 Degradation Ensure that your stock solutions of MRS2500 have been stored correctly and are not expired. Prepare fresh dilutions for each experiment.
Incorrect Agonist Used Confirm that you are using ADP as the agonist. MRS2500 is a selective P2Y1 antagonist and will not inhibit aggregation induced by agonists that act through other pathways (e.g., collagen, thrombin) without the contribution of released ADP.

Issue 3: Inconsistent baseline or spontaneous platelet aggregation in the control group.

Potential Cause Troubleshooting Action
Platelet Activation During Preparation Minimize platelet activation during blood collection and PRP preparation. Use a large gauge needle for venipuncture, discard the first few milliliters of blood, and use gentle mixing with the anticoagulant.[7] Double centrifugation protocols can sometimes lead to premature platelet activation.[8]
Instrument Malfunction Ensure your aggregometer is properly calibrated and the light source is stable. A drifting baseline can indicate an issue with the instrument.[7]
Contaminated Reagents or Glassware Use clean glassware and high-purity reagents to avoid contamination that could activate platelets.

Quantitative Data Summary

The following table summarizes the reported potency of MRS2500 from various studies.

ParameterSpeciesPreparationValueReference
IC50 HumanWashed Platelets0.95 nM[1][2][3]
IC50 HumanPlatelet-Rich Plasma0.49 µM[3]
Ki HumanRecombinant P2Y1 Receptor0.78 nM[1][2][3]

Experimental Protocols

Protocol for Platelet Aggregation using Light Transmission Aggregometry (LTA)

This protocol provides a general framework for assessing the inhibitory effect of MRS2500 on ADP-induced platelet aggregation.

1. Blood Collection and PRP Preparation:

  • Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medications for at least two weeks.
  • Use a 21-gauge needle and collect blood into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).
  • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
  • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.

2. Instrument Setup:

  • Turn on the light transmission aggregometer and allow it to warm up to 37°C.
  • Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.

3. Aggregation Assay:

  • Pipette PRP into a cuvette with a magnetic stir bar.
  • Pre-incubate the PRP with the desired concentration of MRS2500 or vehicle control for a specified time (e.g., 5-15 minutes) at 37°C with stirring.
  • Initiate platelet aggregation by adding ADP to the cuvette.
  • Record the change in light transmission for 5-10 minutes to obtain the aggregation curve.

4. Data Analysis:

  • Determine the maximum percentage of platelet aggregation for each sample.
  • Calculate the percentage of inhibition by MRS2500 relative to the vehicle control.

Visualizations

ADP_Platelet_Aggregation_Pathway cluster_platelet Platelet cluster_P2Y1 P2Y1 Receptor Pathway cluster_P2Y12 P2Y12 Receptor Pathway ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 P2Y12 P2Y12 Receptor ADP->P2Y12 Gq Gq P2Y1->Gq PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_mobilization Ca²⁺ Mobilization IP3_DAG->Ca_mobilization Shape_Change Shape Change Ca_mobilization->Shape_Change Aggregation Sustained Aggregation Shape_Change->Aggregation Initiates Gi Gi P2Y12->Gi AC_inhibition Adenylyl Cyclase Inhibition Gi->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease cAMP_decrease->Aggregation Amplifies MRS2500 MRS2500 MRS2500->P2Y1 Inhibits Troubleshooting_Workflow Start Inconsistent Aggregation Results Check_Reagents Verify Reagents (MRS2500, ADP) Start->Check_Reagents Check_Platelet_Prep Review Platelet Preparation Protocol Check_Reagents->Check_Platelet_Prep Reagents OK Prepare_Fresh Prepare Fresh Stock Solutions Check_Reagents->Prepare_Fresh Issue Found Check_Instrument Check Aggregometer Calibration & Settings Check_Platelet_Prep->Check_Instrument Protocol Consistent Standardize_Prep Standardize Centrifugation, Platelet Count, and Handling Check_Platelet_Prep->Standardize_Prep Inconsistency Identified Review_Preanalytical Review Pre-analytical Variables (Time, Temperature) Check_Instrument->Review_Preanalytical Instrument OK Recalibrate Recalibrate and Perform Maintenance Check_Instrument->Recalibrate Issue Found Prepare_Fresh->Start Re-run Experiment Standardize_Prep->Start Re-run Experiment Consistent_Results Consistent Results Achieved Review_Preanalytical->Consistent_Results All Variables Controlled Standardize_Handling Implement Standard Operating Procedure for Sample Handling Review_Preanalytical->Standardize_Handling Variability Identified Recalibrate->Start Re-run Experiment Standardize_Handling->Start Re-run Experiment

References

Optimizing MRS2500 Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MRS2500, a potent and selective P2Y1 receptor antagonist, in in vitro experiments. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and key quantitative data to facilitate successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is MRS2500 and what is its primary mechanism of action?

MRS2500 is a highly potent and selective antagonist of the P2Y1 purinergic receptor.[1][2] Its mechanism of action involves competitively binding to the P2Y1 receptor, thereby blocking the binding of its endogenous agonist, adenosine (B11128) diphosphate (B83284) (ADP).[3][4] This inhibition prevents the activation of downstream signaling pathways.[3]

Q2: What is the recommended concentration range for MRS2500 in in vitro experiments?

The optimal concentration of MRS2500 is cell-type and assay-dependent. However, based on its high potency, effective concentrations are typically in the nanomolar (nM) range. For instance, it inhibits ADP-induced human platelet aggregation with an IC50 value of approximately 0.95 nM.[2][5] A concentration range of 1 nM to 1 µM is a common starting point for most cell-based assays.

Q3: How should I prepare and store MRS2500 stock solutions?

MRS2500 tetraammonium salt is soluble in water up to 20 mM.[2] It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in sterile, nuclease-free water. For long-term storage, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[5] When stored at -80°C, the stock solution is stable for up to 6 months.[5] For short-term storage (-20°C), it should be used within one month.[5] Before use, the stock solution should be diluted to the final working concentration in the appropriate cell culture medium or buffer. It is advisable to filter-sterilize the working solution using a 0.22 µm filter before adding it to your experimental setup.[5]

Q4: Is MRS2500 selective for the P2Y1 receptor?

Yes, MRS2500 is highly selective for the P2Y1 receptor.[1][2] Studies have shown that it does not significantly inhibit other P2Y receptors, such as P2Y12, at concentrations where it potently blocks P2Y1.[1] For example, MRS2500 had no inhibitory effect on P2Y12-mediated aggregation in P2Y1 knockout mouse platelets.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or low inhibitory effect of MRS2500 Incorrect concentration: The concentration used may be too low for the specific cell type or agonist concentration.Perform a dose-response curve to determine the optimal inhibitory concentration for your experimental system. Start with a broad range (e.g., 0.1 nM to 10 µM).
Degradation of MRS2500: Improper storage or handling of the compound can lead to loss of activity.Ensure stock solutions are stored correctly at -20°C or -80°C and avoid multiple freeze-thaw cycles.[5] Prepare fresh working solutions for each experiment.
High agonist concentration: The concentration of the P2Y1 agonist (e.g., ADP) may be too high, outcompeting the antagonist.Optimize the agonist concentration to be near its EC50 value for the specific assay to enhance the sensitivity of inhibition.
Cell line expresses low levels of P2Y1 receptor: The cell line used may not express sufficient levels of the P2Y1 receptor.Verify P2Y1 receptor expression in your cell line using techniques like RT-PCR, Western blot, or flow cytometry. Consider using a cell line known to express high levels of P2Y1.
Inconsistent results between experiments Variability in cell culture conditions: Changes in cell passage number, confluency, or serum concentration can affect receptor expression and signaling.Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density.
Inaccurate pipetting of MRS2500: Errors in preparing serial dilutions can lead to significant variability.Use calibrated pipettes and perform serial dilutions carefully. Prepare a fresh dilution series for each experiment.
Precipitation of MRS2500 in media: Although soluble in water, high concentrations in complex media could potentially lead to precipitation.Visually inspect the media after adding MRS2500. If precipitation is observed, try preparing the working solution in a different buffer or reducing the final concentration.
Observed off-target effects Very high concentration of MRS2500: At concentrations significantly above its Ki for the P2Y1 receptor, the likelihood of off-target effects increases.Use the lowest effective concentration of MRS2500 as determined by your dose-response experiments. Review literature for known off-target effects of P2Y1 antagonists.[6][7][8]
Contamination of the compound: The MRS2500 stock may be contaminated.Purchase MRS2500 from a reputable supplier and handle it using sterile techniques.

Quantitative Data Summary

The following tables summarize key quantitative data for MRS2500 based on published studies.

Table 1: In Vitro Potency of MRS2500

Parameter Value Assay/System Reference
Ki 0.78 nMRecombinant human P2Y1 receptor[2][5]
IC50 0.95 nMADP-induced human platelet aggregation (washed platelets)[2][5]
IC50 0.49 µMADP-induced human platelet aggregation (human PRP)[5]
pKB 9P2Y1 receptor[9]

Table 2: Solubility and Molecular Properties of this compound Salt

Property Value Reference
Molecular Weight 629.29 g/mol [2]
Formula C13H18N5O8P2I·4NH3[2]
Solubility in Water up to 20 mM[2]
Purity ≥96% (HPLC)

Experimental Protocols

Protocol 1: General In Vitro Cell-Based Assay for P2Y1 Antagonism

This protocol provides a general workflow for assessing the inhibitory effect of MRS2500 on P2Y1 receptor activation in a cell-based assay, such as measuring intracellular calcium mobilization.

  • Cell Culture: Plate cells expressing the P2Y1 receptor in a suitable format (e.g., 96-well plate) and grow to the desired confluency.

  • Compound Preparation: Prepare a stock solution of MRS2500 (e.g., 10 mM in water). Perform serial dilutions in the appropriate assay buffer to achieve a range of working concentrations (e.g., 10x final concentration).

  • Antagonist Pre-incubation: Remove the culture medium from the cells and wash with assay buffer. Add the different concentrations of MRS2500 to the cells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (assay buffer without MRS2500).

  • Agonist Stimulation: Prepare a solution of a P2Y1 agonist (e.g., ADP or 2-MeSADP) at a concentration that elicits a submaximal response (e.g., EC80). Add the agonist to the wells and incubate for the appropriate time to induce a response.

  • Signal Detection: Measure the cellular response. For calcium mobilization assays, this would involve measuring fluorescence intensity using a plate reader.

  • Data Analysis: Plot the response against the concentration of MRS2500. Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Platelet Aggregation Assay

This protocol describes how to assess the effect of MRS2500 on ADP-induced platelet aggregation.

  • Platelet-Rich Plasma (PRP) Preparation: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

  • Incubation with MRS2500: Pre-incubate aliquots of PRP with various concentrations of MRS2500 or vehicle control for a specified time (e.g., 10 minutes) at 37°C.

  • Aggregation Measurement: Place the PRP samples in an aggregometer. Add a P2Y1 agonist, typically ADP (e.g., 5-10 µM), to induce aggregation.

  • Data Recording and Analysis: Monitor the change in light transmittance for 5-10 minutes. The percentage of aggregation is calculated, and the inhibitory effect of MRS2500 is determined by comparing it to the vehicle control.

Visualizations

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1_Receptor P2Y1 Receptor ADP->P2Y1_Receptor Activates MRS2500 MRS2500 MRS2500->P2Y1_Receptor Inhibits Gq_protein Gq Protein P2Y1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca2+ Release IP3->Ca2_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response (e.g., Platelet Shape Change) Ca2_release->Cellular_Response PKC_activation->Cellular_Response

Caption: P2Y1 Receptor Signaling Pathway and Inhibition by MRS2500.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (P2Y1-expressing cells) Pre_incubation 4. Pre-incubate cells with MRS2500/Vehicle Cell_Culture->Pre_incubation MRS2500_Prep 2. Prepare MRS2500 (Stock & Dilutions) MRS2500_Prep->Pre_incubation Agonist_Prep 3. Prepare P2Y1 Agonist (e.g., ADP) Stimulation 5. Stimulate cells with Agonist Agonist_Prep->Stimulation Pre_incubation->Stimulation Measurement 6. Measure Cellular Response (e.g., Calcium Flux) Stimulation->Measurement Data_Plotting 7. Plot Dose-Response Curve Measurement->Data_Plotting IC50_Calc 8. Calculate IC50 Data_Plotting->IC50_Calc

Caption: General Experimental Workflow for Optimizing MRS2500 Concentration.

References

Issues with MRS2500 solubility and stability in buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MRS2500. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of MRS2500 in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing MRS2500 stock solutions?

A1: The recommended solvent for MRS2500 tetraammonium salt is high-purity water. It is soluble in water up to 20 mM.[1] For consistent results, use sterile, distilled, or deionized water.

Q2: I observed precipitation after diluting my aqueous MRS2500 stock solution into my experimental buffer. What could be the cause?

A2: Precipitation upon dilution into a buffer can be caused by several factors:

  • Buffer pH: The pH of your buffer may be close to the isoelectric point of MRS2500, reducing its solubility.

  • High Ionic Strength: Certain buffers with high salt concentrations can decrease the solubility of MRS2500, a phenomenon known as "salting out."

  • Divalent Cations: The presence of high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) in your buffer might lead to the formation of insoluble salts.

  • Concentration: The final concentration in the working solution might still be too high for the specific buffer conditions.

Please refer to the "Troubleshooting Precipitation" guide for a step-by-step resolution pathway.

Q3: How should I store my MRS2500 stock solutions and what is their expected shelf-life?

A3: To ensure stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[2] Store these aliquots sealed and protected from moisture.[2] Recommended storage conditions are detailed in Table 2.

Q4: My MRS2500 solution appears to lose its antagonist activity over time. Why is this happening?

A4: Loss of activity is typically due to chemical degradation. Several factors can accelerate this process, including improper storage temperature, exposure to light, extreme pH conditions in the buffer, and oxidation.[3] Storing aliquots at -80°C and using freshly prepared working solutions for each experiment is the best practice to ensure maximum potency.[2] While MRS2500 is designed for enhanced stability compared to other nucleotide analogues, proper handling is still critical.[4]

Q5: What are the key factors that can affect the stability of MRS2500 in my working solutions?

A5: The primary factors affecting the stability of MRS2500 in aqueous solutions are temperature, pH, and light exposure.[3] It is advisable to prepare working solutions fresh for each experiment and keep them on ice, protected from light, until use. The chemical composition of your buffer can also play a role.

Q6: Is it acceptable to filter-sterilize my MRS2500 solution?

A6: Yes. If you prepare a stock solution in water, it is recommended to dilute it to the final working concentration and then sterilize it by filtering through a 0.22 μm filter before use in cell-based assays or other sterile applications.[2]

Troubleshooting Guides

Guide 1: Troubleshooting MRS2500 Precipitation

If you are experiencing precipitation, follow these steps to diagnose and resolve the issue.

  • Verify Stock Solution: Ensure your stock solution in water is fully dissolved and clear before proceeding with dilution.

  • Check Buffer Composition: Review the components of your experimental buffer. If it contains high concentrations of salts or divalent cations, consider preparing a simplified buffer for initial tests.

  • Adjust pH: Measure the pH of your final working solution. If it is neutral or acidic, try adjusting the buffer pH slightly more towards alkaline or basic conditions to see if solubility improves, without compromising your experimental conditions.

  • Perform a Serial Dilution Test: Prepare small test aliquots of your buffer. Add the MRS2500 stock solution stepwise to determine the concentration at which precipitation occurs under your specific buffer conditions. This will help you find the maximum soluble concentration for your assay.

  • Consider an Intermediate Solvent (Use with Caution): While water is the primary solvent, for some complex buffers, using an intermediate dilution step with a solvent like DMSO before the final dilution into the aqueous buffer might help. Note: This should be tested carefully as DMSO can affect experimental outcomes.

Guide 2: Ensuring MRS2500 Stability and Activity

Follow these best practices to maintain the integrity of your MRS2500.

  • Aliquot Stock Solutions: Upon receipt or after preparing a stock solution, immediately divide it into smaller, single-use aliquots. This minimizes freeze-thaw cycles.[2]

  • Proper Storage: Store lyophilized powder and solution aliquots at the recommended temperatures (see Table 2), sealed tightly to prevent moisture uptake.[2]

  • Equilibrate Before Use: Before opening, allow the vial to warm to room temperature to prevent condensation from forming inside the vial.

  • Prepare Fresh: Make your final working dilutions fresh on the day of the experiment. Do not store dilute solutions for extended periods.

  • Protect from Light: Keep stock and working solutions protected from direct light, as photo-degradation can occur.

Data Presentation

Table 1: Solubility of this compound Salt
SolventMaximum Recommended Concentration (mM)Maximum Recommended Concentration (mg/mL)
Water2012.59

Data sourced from Tocris Bioscience and R&D Systems.[1] Note: The molecular weight of this compound salt is 629.29 g/mol . Batch-specific variations may occur.

Table 2: Recommended Storage Conditions for MRS2500 Stock Solutions
Storage TemperatureShelf-LifeNotes
-20°CUp to 1 monthStore sealed and away from moisture.[2]
-80°CUp to 6 monthsRecommended for longer-term storage.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM MRS2500 Stock Solution in Water

Materials:

  • This compound salt (lyophilized powder)

  • Sterile, high-purity water (e.g., Milli-Q® or equivalent)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of lyophilized MRS2500 to equilibrate to room temperature before opening.

  • Briefly centrifuge the vial to ensure all powder is at the bottom.

  • To prepare a 10 mM stock solution, add the appropriate volume of water based on the mass of the compound. For example, to 1 mg of MRS2500 (MW: 629.29), add 158.9 µL of water.

    • Calculation: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

  • Vortex gently until the powder is completely dissolved. The solution should be clear and colorless.

  • Dispense into single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term or -80°C for long-term storage.[2]

Protocol 2: Dilution of MRS2500 Stock into an Experimental Buffer

Materials:

  • 10 mM MRS2500 stock solution (from Protocol 1)

  • Your desired experimental buffer (e.g., HEPES-buffered saline, Tyrode's solution)

  • Sterile tubes

Procedure:

  • Thaw a single aliquot of the 10 mM MRS2500 stock solution. Keep it on ice.

  • Calculate the volume of stock solution needed to achieve your final desired concentration in the experimental buffer.

    • Example: To make 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of your experimental buffer.

  • Add the calculated volume of the MRS2500 stock solution to the experimental buffer.

  • Mix thoroughly by gentle vortexing or inversion.

  • If required for your application (e.g., cell culture), filter the final working solution through a 0.22 μm syringe filter.[2]

  • Use the freshly prepared working solution immediately for your experiment.

Visualizations

P2Y1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gq->PLC Activates Ca Ca²⁺ Increase IP3->Ca Leads to Platelet Platelet Aggregation DAG->Platelet Ca->Platelet ADP ADP ADP->P2Y1 Activates MRS2500 MRS2500 MRS2500->P2Y1 Antagonizes

Caption: P2Y1 receptor signaling pathway antagonized by MRS2500.

MRS2500_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_exp Experimental Use start Start: Lyophilized MRS2500 dissolve Dissolve in High-Purity Water start->dissolve vortex Vortex to Mix dissolve->vortex stock 10 mM Stock Solution vortex->stock aliquot Aliquot into Single-Use Tubes stock->aliquot store Store at -80°C aliquot->store thaw Thaw One Aliquot store->thaw dilute Dilute into Experimental Buffer thaw->dilute filter Filter-Sterilize (if needed) dilute->filter assay Use in Assay Immediately filter->assay

Caption: Recommended workflow for MRS2500 preparation and use.

Troubleshooting_Precipitation start Precipitation Observed After Dilution check_stock Is stock solution fully dissolved? start->check_stock redissolve Re-dissolve stock. Ensure it is clear. check_stock->redissolve No check_buffer Check buffer composition. High salt or divalent cations? check_stock->check_buffer Yes redissolve->check_stock simplify_buffer Test with a simpler buffer (e.g., HEPES only). check_buffer->simplify_buffer Yes check_conc Is final concentration too high for this buffer? check_buffer->check_conc No success Problem Resolved simplify_buffer->success lower_conc Reduce final concentration or perform serial dilution test. check_conc->lower_conc Yes check_ph Check pH of final solution. check_conc->check_ph No lower_conc->success adjust_ph Adjust buffer pH slightly and re-test solubility. check_ph->adjust_ph pH may be issue check_ph->success pH is optimal adjust_ph->success

Caption: Troubleshooting logic for MRS2500 precipitation issues.

References

How to address variability in platelet aggregation assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in platelet aggregation assays.

Troubleshooting Guides

This section addresses specific issues that may arise during platelet aggregation experiments, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: Why am I observing low or no platelet aggregation in my control samples?

Possible Causes & Solutions

Potential Cause Recommended Solution
Inactive Agonist Prepare fresh agonist solutions for each experiment. Verify the final concentration and ensure proper storage conditions are maintained to prevent degradation.[1]
Platelet Dysfunction in Donor Screen donors for medications (e.g., aspirin, NSAIDs) that affect platelet function for at least two weeks prior to blood collection.[2] Inquire about any known hereditary platelet disorders.
Improper Sample Handling Avoid exposing blood or platelet-rich plasma (PRP) to cold temperatures (<20°C) or high heat (>37°C), as this can affect platelet function.[3] Process samples as soon as possible, ideally within 4 hours of collection.[2][3]
Incorrect Anticoagulant or Ratio Use 3.2% sodium citrate (B86180) as the anticoagulant with a 9:1 blood-to-anticoagulant ratio.[1] Ensure collection tubes are filled to the correct volume.
Low Platelet Count Measure the platelet count in the PRP. While some guidelines suggest adjusting the count to a standard concentration (e.g., 200-400 x 10⁹/L), others recommend against it as it may cause artefactual inhibition.[4][5] Note that results may be inaccurate if the platelet count is below 150 x 10⁹/L.[5]

Question 2: My aggregation curves are not reproducible between replicates. What is the likely cause?

Possible Causes & Solutions

Potential Cause Recommended Solution
Inconsistent Pipetting Ensure accurate and consistent pipetting of PRP, agonists, and any inhibitors. Use calibrated pipettes.
Variable Incubation Times Standardize the incubation time for PRP with inhibitors or vehicle controls before adding the agonist.
Inconsistent Mixing Gently invert the blood collection tube immediately after drawing to ensure proper mixing with the anticoagulant. Ensure consistent stirring of the PRP in the aggregometer cuvette during the assay.[4]
Temperature Fluctuations Maintain a consistent temperature for sample storage and processing, typically room temperature.[2][4] Ensure the aggregometer heating block is at 37°C.[1]
Time Delay Between Runs Perform replicate runs in a consistent and timely manner to minimize variability due to time-dependent changes in platelet function.[6]

Question 3: I am seeing a high degree of variability between different donors.

Possible Causes & Solutions

Potential Cause Recommended Solution
Biological Variability Acknowledge that inherent biological differences, such as genetic variations in platelet receptors, can lead to different aggregation responses.[1]
Donor-Specific Factors Consider the impact of diet, caffeine (B1668208) intake, and stress on platelet function. While a light breakfast is generally acceptable, fatty meals should be avoided before blood draws.[6]
Underlying Medical Conditions Be aware that certain conditions like von Willebrand disease can affect platelet aggregation results.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most critical pre-analytical variables to control in platelet aggregation studies?

Several pre-analytical factors can significantly impact results. Key variables to control include:

  • Blood Collection: Use a clean venipuncture with a 19-21 gauge needle to minimize platelet activation. The first few milliliters of blood should be discarded to avoid tissue factor contamination.[1]

  • Anticoagulant: 3.2% sodium citrate is the standard anticoagulant for most platelet aggregation studies.[1]

  • Sample Transport and Storage: Transport and store blood samples at room temperature. Avoid refrigeration or exposure to extreme temperatures.[2][4]

  • Time to Assay: Perform the aggregation assay within 2 to 4 hours of blood collection for optimal results.[3][6]

Q2: Should I adjust the platelet count in my PRP?

The practice of adjusting the platelet count in PRP to a standard concentration (e.g., 200-300 x 10⁹/L) is debated. While it can reduce variability due to differences in platelet numbers between individuals, the dilution with platelet-poor plasma (PPP) may introduce artifacts and inhibit platelet function.[5][6] Some studies have shown that maximum aggregation is higher in non-adjusted PRP compared to adjusted PRP.[6] It is recommended that each laboratory establish its own standardized procedure.

Q3: What is the difference between Light Transmission Aggregometry (LTA) and Whole Blood Impedance Aggregometry?

LTA and whole blood impedance aggregometry are two common methods for assessing platelet function, but they differ in their principles and sample requirements.

FeatureLight Transmission Aggregometry (LTA)Whole Blood Impedance Aggregometry
Principle Measures the increase in light transmission through PRP as platelets aggregate.[4]Measures the increase in electrical impedance between two electrodes as platelets aggregate on them.[7][8]
Sample Type Platelet-Rich Plasma (PRP)Whole Blood
Sample Preparation Requires centrifugation to separate PRP from whole blood.[4]No centrifugation required.
Advantages Considered the "gold standard" for platelet aggregation testing.[9]Faster, requires smaller blood volume, and may be more physiological as it includes other blood cells.[7]
Disadvantages More laborious, time-consuming, and susceptible to interference from lipemia or hemolysis.[10]Can be influenced by platelet count, hematocrit, and white blood cell count.[11]

Q4: How long can I store my blood samples before performing platelet aggregation assays?

It is recommended to perform platelet aggregation assays as soon as possible after blood collection, ideally within 2 to 4 hours.[3] Studies have shown that aggregation responses to agonists like arachidonic acid and ADP can significantly decrease after 4 hours of storage at room temperature.[6]

Quantitative Data Summary

Table 1: Effect of Storage Time on Maximum Platelet Aggregation (%)

AgonistImmediately after PRP preparationAfter 2 hoursAfter 4 hours
Arachidonic Acid (1.6 mmol/L)84% (median)Not significantly different71% (median)
ADP (11 µmol/L)79% (median)Not significantly different66% (median)
Collagen (11 mg/L)No significant changeNo significant changeNo significant change

Data adapted from a study on healthy subjects.[6]

Experimental Protocols

Protocol 1: Light Transmission Aggregometry (LTA)
  • Blood Collection: Draw whole blood into a tube containing 3.2% sodium citrate (9:1 ratio). Discard the first 2-3 mL.[1]

  • PRP and PPP Preparation:

    • Centrifuge the blood at 150-200 x g for 10-15 minutes at room temperature to obtain PRP.[4]

    • Carefully aspirate the upper PRP layer.

    • Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP.[10]

  • Instrument Setup:

    • Turn on the aggregometer and allow it to warm up to 37°C.[1]

    • Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.[1]

  • Aggregation Assay:

    • Pipette PRP into a cuvette with a magnetic stir bar and place it in the heating block.

    • Add the test compound or vehicle and incubate for the desired time with stirring.

    • Add the agonist (e.g., ADP, collagen) to initiate aggregation.

    • Record the change in light transmission for 5-10 minutes.[1]

Protocol 2: Whole Blood Impedance Aggregometry
  • Blood Collection: Collect whole blood into a tube containing an appropriate anticoagulant (e.g., heparin or citrate, depending on the system).

  • Sample Preparation:

    • Gently mix the blood sample.

    • Dilute the whole blood with saline according to the manufacturer's instructions.

  • Instrument Setup:

    • Turn on the impedance aggregometer and ensure it is at 37°C.

  • Aggregation Assay:

    • Pipette the diluted whole blood into the test cuvette containing the electrodes.

    • Incubate for a short period as recommended by the manufacturer.

    • Add the agonist to the cuvette.

    • The instrument will measure and record the change in impedance over time.

Visualizations

Platelet_Activation_Pathway Simplified Platelet Activation and Aggregation Pathway cluster_adhesion Adhesion cluster_activation Activation cluster_agonists Soluble Agonists cluster_aggregation Aggregation Vessel_Injury Vessel Injury Collagen Subendothelial Collagen Vessel_Injury->Collagen vWF von Willebrand Factor (vWF) Vessel_Injury->vWF GPVI GPVI Receptor Collagen->GPVI binds GPIb GPIb Receptor vWF->GPIb binds Resting_Platelet Resting Platelet Resting_Platelet->GPVI Resting_Platelet->GPIb Thrombin_Receptor Thrombin Receptor (PAR) Resting_Platelet->Thrombin_Receptor ADP_Receptor ADP Receptor (P2Y12) Resting_Platelet->ADP_Receptor TXA2_Receptor TXA2 Receptor (TP) Resting_Platelet->TXA2_Receptor Activated_Platelet Activated Platelet GPIIb_IIIa_Activation GPIIb/IIIa Activation Activated_Platelet->GPIIb_IIIa_Activation GPVI->Activated_Platelet GPIb->Activated_Platelet Thrombin_Receptor->Activated_Platelet ADP_Receptor->Activated_Platelet TXA2_Receptor->Activated_Platelet Thrombin Thrombin Thrombin->Thrombin_Receptor binds ADP ADP ADP->ADP_Receptor binds TXA2 Thromboxane A2 (TXA2) TXA2->TXA2_Receptor binds Fibrinogen Fibrinogen GPIIb_IIIa_Activation->Fibrinogen binds Platelet_Aggregate Platelet Aggregate Fibrinogen->Platelet_Aggregate cross-links platelets

Caption: Simplified overview of platelet activation and aggregation pathways.

LTA_Workflow Light Transmission Aggregometry (LTA) Workflow Start Start Blood_Collection 1. Whole Blood Collection (3.2% Sodium Citrate) Start->Blood_Collection PRP_Centrifugation 2. Low-Speed Centrifugation (150-200g, 10-15 min) Blood_Collection->PRP_Centrifugation Separate_PRP 3. Aspirate Platelet-Rich Plasma (PRP) PRP_Centrifugation->Separate_PRP PPP_Centrifugation 4. High-Speed Centrifugation (1500-2000g, 15-20 min) PRP_Centrifugation->PPP_Centrifugation Calibration 7. Calibrate (0% with PRP, 100% with PPP) Separate_PRP->Calibration Separate_PPP 5. Aspirate Platelet-Poor Plasma (PPP) PPP_Centrifugation->Separate_PPP Separate_PPP->Calibration Instrument_Setup 6. Aggregometer Setup (37°C) Instrument_Setup->Calibration Assay 8. Perform Assay (Add Agonist to PRP) Calibration->Assay Data_Analysis 9. Analyze Aggregation Curve Assay->Data_Analysis End End Data_Analysis->End

Caption: Standard workflow for Light Transmission Aggregometry (LTA).

References

Preventing off-target effects with MRS2500 tetraammonium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with MRS2500 tetraammonium, a potent and selective P2Y1 receptor antagonist.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments using MRS2500.

Problem Potential Cause Suggested Solution
No observable effect of MRS2500 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles. 2. Suboptimal Agonist Concentration: The concentration of the P2Y1 agonist (e.g., ADP) may be too high, overcoming the competitive antagonism. 3. Constitutive Receptor Activity: The P2Y1 receptor can exhibit basal activity even without an agonist. MRS2500 acts as an inverse agonist, so its effect might be to reduce this baseline, which may not be apparent without sensitive measurement.[1] 4. Incorrect Cell/Tissue Handling: For platelet studies, premature activation during blood collection can alter responses.1. Ensure Proper Storage: Store MRS2500 stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.[2] Prepare fresh dilutions for each experiment. 2. Optimize Agonist Concentration: Perform a dose-response curve for your agonist to determine the EC50 and use a concentration around the EC80 for antagonist screening. 3. Measure Basal Activity: In systems with potential constitutive activity, measure the baseline signaling (e.g., calcium levels) and compare it to the baseline in the presence of MRS2500.[1] 4. Standardize Protocols: Use standardized phlebotomy techniques to minimize platelet activation during collection.
Inconsistent or Variable Results 1. Solubility Issues: Although soluble in water, high concentrations in complex media could lead to precipitation. 2. Receptor Desensitization/Internalization: Prolonged exposure to agonists can lead to receptor desensitization or internalization, altering the response to antagonists.[3][4] 3. Cell Health and Density: Variations in cell health or plating density can significantly impact signaling responses.1. Verify Solubility: If using high concentrations, visually inspect for precipitates. Consider brief sonication to aid dissolution. For aqueous stock solutions, sterile filter before use.[2] 2. Control Incubation Times: Standardize pre-incubation times with MRS2500 and minimize the duration of agonist stimulation. 3. Maintain Consistent Cell Culture: Use cells at a consistent passage number and ensure optimal confluency for your specific assay.
Unexpected Downstream Signaling Results (e.g., Calcium Flux) 1. Issues with Calcium Assay: Problems with the fluorescent dye (e.g., Fluo-4), cell loading, or instrumentation can lead to artifacts. 2. Multiple Signaling Pathways: P2Y1 receptor activation can trigger various downstream effectors. The specific pathway being measured might be affected by other cellular processes.[3]1. Optimize Calcium Assay: Run controls for the calcium assay itself, including a positive control (e.g., ionomycin) to ensure dye loading and cell responsiveness. Check for autofluorescence of your compounds. 2. Isolate the Pathway: Use specific inhibitors for other signaling pathways if cross-talk is suspected. Ensure that the measured endpoint (e.g., IP1 accumulation) is specific to Gq activation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of MRS2500?

A1: MRS2500 is a highly potent and selective competitive antagonist of the P2Y1 receptor.[5][6] It functions by binding to the receptor and blocking the binding of the endogenous agonist, adenosine (B11128) diphosphate (B83284) (ADP).[6] This prevents the activation of the Gq protein-coupled signaling cascade, which involves phospholipase C (PLC), inositol (B14025) triphosphate (IP3), and subsequent intracellular calcium mobilization.[6][7] Some studies also indicate that MRS2500 can act as an inverse agonist, meaning it can inhibit the constitutive (basal) activity of the P2Y1 receptor in the absence of an agonist.[1]

Q2: What are the known off-target effects of MRS2500?

A2: MRS2500 is known for its high selectivity for the P2Y1 receptor over other P2Y receptor subtypes.[8] For instance, studies in P2Y1 knockout mouse platelets have shown that MRS2500 does not inhibit the P2Y12 receptor. While comprehensive screening against a wide range of receptors is always advisable for any new experimental system, significant off-target effects at typical working concentrations have not been widely reported.

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound salt is soluble in water up to 20 mM.[5] For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C.[5] One supplier suggests storing stock solutions at -80°C for up to 6 months and at -20°C for up to 1 month.[2] It is advisable to aliquot stock solutions to avoid multiple freeze-thaw cycles.

Q4: What are appropriate positive and negative controls when using MRS2500?

A4:

  • Positive Control (for antagonism): A known P2Y1 receptor agonist like ADP or 2-MeSADP should be used to stimulate the receptor. The ability of MRS2500 to inhibit this stimulation demonstrates its antagonistic activity.

  • Negative Control (for vehicle effects): The vehicle used to dissolve MRS2500 (e.g., water or buffer) should be added to the cells at the same final concentration to ensure it does not have any effect on its own.

  • System Controls: For functional assays like calcium mobilization, a positive control that bypasses the receptor (e.g., ionomycin) can confirm that the downstream machinery and measurement system are working correctly.

Q5: Can MRS2500 be used in in vivo studies?

A5: Yes, MRS2500 has been successfully used in in vivo studies in animal models, such as mice and monkeys, to investigate its antithrombotic effects.[2] It is typically administered intravenously for these studies.

Quantitative Data Summary

The following table summarizes key quantitative parameters for MRS2500.

Parameter Value System Reference
Ki 0.78 nMRecombinant human P2Y1 receptor[2][5][8]
IC50 0.95 nMADP-induced aggregation of human platelets[2][5][8]
IC50 0.49 µMADP-induced aggregation in human platelet-rich plasma (PRP)[2]

Experimental Protocols

Key Experiment: Platelet Aggregation Assay

This protocol provides a general framework for assessing the inhibitory effect of MRS2500 on ADP-induced platelet aggregation.

Objective: To determine the IC50 of MRS2500 for the inhibition of ADP-induced platelet aggregation.

Methodology:

  • Platelet Preparation:

    • Prepare human washed platelets or platelet-rich plasma (PRP) from fresh human blood collected with an appropriate anticoagulant (e.g., citrate).

    • Maintain the platelet suspension at room temperature.

  • Incubation with MRS2500:

    • Pre-incubate the platelet suspension with varying concentrations of MRS2500 (or vehicle control) for a specified time (e.g., 10-20 minutes) at 37°C.

  • Induction of Aggregation:

    • Place the platelet suspension in a platelet aggregometer.

    • Initiate platelet aggregation by adding a fixed concentration of ADP (e.g., 10 µM).

  • Measurement:

    • Monitor the change in light transmission through the platelet suspension over time using the aggregometer. As platelets aggregate, the light transmission increases.

  • Data Analysis:

    • Calculate the percentage of aggregation for each concentration of MRS2500 relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the MRS2500 concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Visualizations

Signaling Pathways and Experimental Logic

P2Y1_Signaling_Pathway cluster_membrane Cell Membrane P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 generates Gq->PLC activates ADP ADP (Agonist) ADP->P2Y1 binds MRS2500 MRS2500 (Antagonist) MRS2500->P2Y1 blocks Ca2 Intracellular Ca²⁺ Increase IP3->Ca2 triggers Response Platelet Shape Change & Aggregation Ca2->Response leads to

Caption: P2Y1 receptor signaling pathway and inhibition by MRS2500.

Experimental_Workflow start Start: Prepare Cells (e.g., Platelets) pre_incubation Pre-incubate with MRS2500 or Vehicle start->pre_incubation stimulation Stimulate with P2Y1 Agonist (e.g., ADP) pre_incubation->stimulation measurement Measure Response (e.g., Aggregation, Ca²⁺ Flux) stimulation->measurement analysis Data Analysis (e.g., IC₅₀ Calculation) measurement->analysis end End analysis->end

Caption: General experimental workflow for testing MRS2500.

Troubleshooting_Logic start Experiment Fails: No/Low Inhibition check_compound Is MRS2500 solution fresh and properly stored? start->check_compound check_agonist Is agonist concentration optimized (EC₈₀)? check_compound->check_agonist Yes sol_compound Prepare fresh MRS2500 solution. check_compound->sol_compound No check_controls Do positive/negative controls work? check_agonist->check_controls Yes sol_agonist Perform agonist dose-response curve. check_agonist->sol_agonist No check_cells Are cells healthy and at correct density? check_controls->check_cells Yes sol_controls Troubleshoot assay setup (e.g., Ca²⁺ dye, instrument). check_controls->sol_controls No check_cells->start Yes, problem persists. Re-evaluate hypothesis. sol_cells Optimize cell culture and handling procedures. check_cells->sol_cells No

Caption: Troubleshooting decision tree for MRS2500 experiments.

References

Technical Support Center: Aggregometer Calibration & Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on calibrating and troubleshooting aggregometers for platelet function studies. The following information is based on standard procedures for optical and whole-blood aggregometry.

Frequently Asked Questions (FAQs)

Q1: What are the initial setup parameters for an aggregometer before calibration?

A1: Before beginning calibration, ensure your aggregometer is set to the correct parameters. For both optical and whole-blood aggregometry, the instrument should be set to a temperature of 37°C and a stirring speed of 1,200 RPM. For lumi-aggregometers, the gain should initially be set to a low value, such as 0.005 or 0.01. It is crucial to allow the instrument to reach and stabilize at 37°C before proceeding.

Q2: How do I calibrate an optical aggregometer?

A2: Optical aggregometry calibration relies on establishing a baseline and a 100% aggregation level using platelet-poor plasma (PPP) and platelet-rich plasma (PRP), respectively.

  • Prepare Samples: You will need a cuvette with platelet-poor plasma (PPP) to set the 100% light transmission baseline and a cuvette with platelet-rich plasma (PRP) for the 0% aggregation baseline.

  • Set Baseline (100% Transmission): Place the cuvette containing PPP into the sample well. The instrument will measure the light transmittance through this sample, which represents maximum light passage and is set as 100% aggregation or baseline.

  • Set 0% Aggregation: Replace the PPP cuvette with the PRP cuvette. The turbid nature of the PRP will scatter light, representing the baseline for an unaggregated sample (0% aggregation).

  • Initiate Aggregation: Once the baseline is established with PRP, an agonist is added to induce platelet aggregation. As platelets aggregate, the plasma becomes clearer, allowing more light to pass through. This change in light transmission is measured over time and is directly proportional to the extent of aggregation.

Q3: What is the principle behind whole-blood aggregometry calibration?

A3: Whole-blood aggregometry measures the impedance change between two electrodes as platelets coat them. The calibration for this method involves using deionized water and saline to establish the baseline impedance.

  • Electrode Calibration: The electrode is first calibrated using deionized water.

  • Sample Preparation: A cuvette containing a stir bar and saline is pre-warmed to 37°C. The electrode is then placed in this cuvette to establish the baseline impedance before adding the whole blood sample.

Troubleshooting Guide

Problem Possible Cause Solution Reference
No or low aggregation response Inactive agonistPrepare fresh agonist solution.General Knowledge
Improper sample handling (e.g., incorrect temperature, delayed testing)Ensure blood samples are handled according to established protocols.
Failure of granule releaseThis may indicate a platelet storage pool disorder. Further investigation is needed.
Incorrect instrument settingsVerify that the temperature is set to 37°C and the stirring speed is correct (e.g., 1200 RPM).
"Range Error" indication Insufficient light transmission difference between PRP and PPPEnsure proper preparation of PRP and PPP to have a distinct difference in turbidity.
Reversible, first-wave aggregation only Defect in nucleotide releaseThis pattern with agonists like ADP, adrenaline, and collagen suggests a failure of granule release.
No agglutination with Ristocetin Potential Von Willebrand Disease or Bernard Soulier SyndromeThis specific lack of response points towards these particular disorders.
Residue on electrode (Whole-Blood Aggregometry) Protein and cell deposition from blood sampleClean the electrode by immersing it in deionized water. For stubborn residues, rinse with a 10% bleach solution or gently use tweezers and lint-less wipes.

Experimental Protocols & Visualizations

Optical Aggregometer Calibration Workflow

The following diagram illustrates the standard workflow for calibrating an optical aggregometer using platelet-poor plasma (PPP) and platelet-rich plasma (PRP).

Addressing low potency or unexpected results with MRS2500

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MRS2500. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing MRS2500 in their experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to address common challenges and ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: What is MRS2500 and what is its primary mechanism of action?

A1: MRS2500, with the full chemical name 2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate, is a highly potent and selective antagonist of the P2Y1 receptor.[1][2] The P2Y1 receptor is a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP).[3] MRS2500 exerts its effect by competitively binding to the P2Y1 receptor, thereby blocking the binding of ADP and inhibiting the downstream signaling cascade that leads to cellular responses such as platelet aggregation.[4]

Q2: What is the P2Y1 receptor signaling pathway?

A2: The P2Y1 receptor is primarily coupled to the Gq class of G proteins.[5] Upon activation by an agonist like ADP, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is crucial for various physiological processes, including platelet shape change and aggregation.[4][5]

P2Y1 Receptor Signaling Pathway

P2Y1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ADP ADP (Agonist) ADP->P2Y1 Activates MRS2500 MRS2500 (Antagonist) MRS2500->P2Y1 Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Cellular Response (e.g., Platelet Aggregation) Ca_release->Response PKC->Response

Caption: P2Y1 receptor signaling pathway and inhibition by MRS2500.

Q3: How should I prepare and store MRS2500 stock solutions?

A3: MRS2500 tetraammonium salt is soluble in water. For stock solutions, it is recommended to dissolve the compound in high-purity water.[2] Some suppliers suggest that sonication may be needed to achieve the maximum concentration.[2] It is crucial to refer to the batch-specific molecular weight on the product's certificate of analysis for accurate concentration calculations, as the degree of hydration can vary.

For storage, solid MRS2500 should be stored at -20°C. Once in solution, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2] One supplier suggests that stock solutions are stable for up to 1 month at -20°C and up to 6 months at -80°C when sealed and protected from moisture.[2]

Q4: What are the known potency and selectivity values for MRS2500?

A4: MRS2500 is known for its high potency and selectivity for the P2Y1 receptor. The reported values can vary slightly depending on the experimental system.

ParameterValueCell/System Type
Ki 0.78 nMRecombinant human P2Y1 receptor
IC50 0.95 nMADP-induced aggregation of human washed platelets
IC50 0.49 µMADP-induced aggregation in human platelet-rich plasma (PRP)

Data sourced from multiple suppliers and publications.[2]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with MRS2500.

Issue 1: Lower than expected potency or complete lack of inhibition.

This is a common issue that can stem from several factors. A logical approach to troubleshooting is necessary.

Troubleshooting Low Potency of MRS2500

Caption: A logical workflow for troubleshooting low potency of MRS2500.

Possible Causes and Solutions:

  • Degraded MRS2500: Although designed for stability, improper storage or multiple freeze-thaw cycles of stock solutions can lead to degradation.

    • Solution: Prepare a fresh stock solution from solid compound. Always aliquot stock solutions to minimize freeze-thaw cycles.[2]

  • Incorrect Concentration: Errors in weighing the compound or in serial dilutions can lead to a final concentration that is much lower than intended. Given its high potency, even small errors can have a significant impact.

    • Solution: Carefully re-calculate and prepare new dilutions. Use calibrated pipettes and ensure the solid is fully dissolved in the stock solution.

  • Suboptimal Agonist (ADP) Concentration: If the concentration of ADP used to stimulate the P2Y1 receptor is too high, it can overcome the competitive antagonism of MRS2500, making it appear less potent.

    • Solution: Perform a dose-response curve for ADP in your specific system to determine the EC50 or EC80 concentration. Use this submaximal concentration for your inhibition assays.

  • Insufficient Incubation Time: The antagonist needs sufficient time to bind to the receptor before the agonist is added.

    • Solution: Ensure an adequate pre-incubation time of MRS2500 with your cells or platelets before adding ADP. This may need to be optimized for your specific experimental setup.

  • Issues with the Biological System: Low P2Y1 receptor expression in your cell line or poor health of primary cells (e.g., platelets) can lead to a diminished response.

    • Solution: Verify P2Y1 receptor expression in your cells. For platelet studies, ensure that blood is drawn and processed correctly to maintain platelet viability and function.[6] Use fresh preparations for each experiment.

Issue 2: Unexpected or Off-Target Effects.

While MRS2500 is highly selective for the P2Y1 receptor, observing unexpected cellular responses is possible, particularly at high concentrations.

  • Possible Causes and Solutions:

    • High Concentrations: At concentrations significantly above the Ki or IC50, the selectivity of any compound can decrease.

      • Solution: Perform a dose-response curve to determine the lowest effective concentration of MRS2500. Avoid using excessively high concentrations.

    • Interaction with other P2Y Receptors: While highly selective, the possibility of weak interactions with other P2Y receptor subtypes at high concentrations cannot be entirely ruled out without specific testing. MRS2500 has been shown to not inhibit the P2Y12 receptor.[1]

      • Solution: If off-target effects are suspected, use another selective P2Y1 antagonist with a different chemical structure to confirm that the observed effect is indeed mediated by the P2Y1 receptor.

    • Non-specific Effects: At very high concentrations, some compounds can have non-specific effects on cell membranes or other cellular components.

      • Solution: Include appropriate vehicle controls and consider using a structurally related but inactive compound as a negative control if available.

Issue 3: Solubility Problems and Precipitation.

This compound salt is generally soluble in water, but precipitation can occur under certain conditions.

  • Possible Causes and Solutions:

    • Incorrect Solvent or pH: While soluble in water, using buffers with certain salt concentrations or pH values might affect solubility.

      • Solution: Prepare the initial stock solution in high-purity water as recommended.[2] If diluting into a buffer, ensure the final concentration does not exceed its solubility in that specific buffer.

    • Low Temperature: Storing concentrated solutions at low temperatures (e.g., 4°C) for extended periods might lead to precipitation.

      • Solution: If precipitation is observed upon thawing a frozen stock, gently warm the solution (e.g., to 37°C) and vortex to redissolve. Ensure it is fully dissolved before use.

Experimental Protocols

Key Experiment: Platelet Aggregation Assay

This protocol provides a general methodology for assessing the inhibitory effect of MRS2500 on ADP-induced platelet aggregation using light transmission aggregometry (LTA).

Experimental Workflow for a Platelet Aggregation Assay

Platelet_Aggregation_Workflow Start Start Blood_Collection 1. Blood Collection (3.2% Sodium Citrate) Start->Blood_Collection PRP_Prep 2. Prepare Platelet-Rich Plasma (PRP) (Centrifuge at 150-200g for 15 min) Blood_Collection->PRP_Prep PPP_Prep 3. Prepare Platelet-Poor Plasma (PPP) (Centrifuge remaining blood at >2000g for 20 min) PRP_Prep->PPP_Prep Rest 4. Rest PRP for 30 min at Room Temp PPP_Prep->Rest Setup_Aggregometer 5. Setup Aggregometer (37°C) Calibrate with PPP (100%) and PRP (0%) Rest->Setup_Aggregometer Incubate 6. Incubate PRP with MRS2500 or Vehicle (Pre-incubation with stirring) Setup_Aggregometer->Incubate Add_Agonist 7. Add ADP to Induce Aggregation Incubate->Add_Agonist Record 8. Record Light Transmission for 5-10 min Add_Agonist->Record Analyze 9. Analyze Data (Calculate % Inhibition) Record->Analyze End End Analyze->End

Caption: A standard workflow for a platelet aggregation assay.

Methodology:

  • Blood Collection: Collect whole blood from healthy, consenting donors who have abstained from antiplatelet medications for at least two weeks. Use a 21-gauge needle and collect blood into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).

  • Preparation of Platelet-Rich Plasma (PRP): Centrifuge the blood at 150-200 x g for 15 minutes at room temperature to separate the PRP. Carefully collect the upper PRP layer.

  • Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a higher speed (e.g., >2000 x g for 20 minutes) to obtain PPP, which will be used for baseline calibration.

  • Platelet Count and Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP. Allow the PRP to rest for at least 30 minutes at room temperature.

  • Aggregometer Setup: Set up the light transmission aggregometer to 37°C. Calibrate the instrument using PPP for 100% aggregation and PRP for 0% aggregation.

  • Assay Performance:

    • Pipette the standardized PRP into a cuvette with a magnetic stir bar.

    • Add the desired concentration of MRS2500 (or vehicle control) to the PRP.

    • Pre-incubate for a defined period (e.g., 2-5 minutes) with stirring.

    • Add ADP to induce aggregation. A submaximal concentration (e.g., 5-10 µM) is recommended.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis: Determine the maximum aggregation for each sample. Calculate the percentage of inhibition of aggregation for each concentration of MRS2500 compared to the vehicle control. Determine the IC50 value from the resulting dose-response curve.

Disclaimer: This technical support center provides general guidance. Researchers should always consult the product-specific information provided by their supplier and relevant scientific literature to optimize protocols for their specific experimental needs. All laboratory work should be conducted with appropriate safety precautions.

References

Validation & Comparative

A Head-to-Head Comparison of MRS2500 and Cangrelor in Preclinical Thrombosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between antiplatelet agents is critical for advancing novel antithrombotic therapies. This guide provides an objective comparison of the efficacy of MRS2500, a selective P2Y1 receptor antagonist, and cangrelor (B105443), a potent P2Y12 receptor antagonist, in various preclinical models of thrombosis.

This comparison synthesizes experimental data from studies in primate and rodent models to illuminate the distinct and overlapping antithrombotic and hemostatic effects of targeting the P2Y1 and P2Y12 platelet receptors. The data presented herein is intended to serve as a valuable resource for informed decision-making in the development of next-generation antiplatelet drugs.

Executive Summary

Both MRS2500 and cangrelor have demonstrated significant efficacy in reducing thrombus formation in preclinical models. Direct comparative studies in cynomolgus monkeys reveal that while both agents effectively inhibit arterial thrombosis, they exhibit different dose-dependent effects on bleeding time. Cangrelor, at a high dose, achieved complete inhibition of thrombus formation, whereas the highest tested dose of MRS2500 resulted in 88% inhibition.[1] Notably, MRS2500 demonstrated a more moderate prolongation of bleeding time compared to the pronounced effect of high-dose cangrelor.[1] Studies in murine models further support the antithrombotic potential of both compounds, highlighting their effectiveness in chemically and physically induced thrombosis models.

Quantitative Efficacy and Safety Data

The following tables summarize the key quantitative data from preclinical studies comparing the antithrombotic efficacy and bleeding risk of MRS2500 and cangrelor.

Table 1: Comparison of MRS2500 and Cangrelor in an Electrolytic-Mediated Carotid Artery Thrombosis Model in Cynomolgus Monkeys [1]

CompoundDoseThrombus Weight Reduction (%)Kidney Bleeding Time (KBT) Increase (fold)
MRS2500 0.09 mg/kg + 0.14 mg/kg/h IV57 ± 12.1 ± 0.3
0.45 mg/kg + 0.68 mg/kg/h IV88 ± 14.9 ± 0.6
Cangrelor 0.6 mg/kg/h IV72 ± 92.1 ± 0.1
2 mg/kg/h IV100 ± 09.8 ± 0.2

Table 2: Efficacy of MRS2500 in Murine Thrombosis Models

Thrombosis ModelMRS2500 Effect
Collagen and Adrenaline-Induced Systemic ThromboembolismStrong protection with moderate prolongation of bleeding time.
Laser-Induced Arterial ThrombosisPotent inhibition of localized thrombosis.

Table 3: Efficacy of Cangrelor in a Murine Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model

TreatmentEffect on Thrombus Formation
Cangrelor Inhibited stable thrombus formation in wild-type mice.
No effect observed in P2Y12 deficient mice, confirming its target specificity.

Experimental Protocols

Detailed methodologies for the key experimental models cited in this guide are provided below to facilitate replication and further investigation.

Electrolytic-Mediated Arterial Thrombosis (ECAT) in Cynomolgus Monkeys[1]
  • Animal Preparation: Anesthetized cynomolgus monkeys are used.

  • Surgical Procedure: The carotid artery is surgically exposed.

  • Thrombosis Induction: An electrical current is applied to the exposed artery to induce endothelial injury and subsequent thrombus formation.

  • Drug Administration: MRS2500 or cangrelor is administered intravenously as a bolus followed by a continuous infusion, starting 15-60 minutes before the initiation of thrombosis.

  • Efficacy Endpoint: After a set duration, the thrombotic segment of the artery is excised, and the wet weight of the thrombus is measured.

  • Safety Endpoint: Kidney bleeding time (KBT) is measured by making a standardized incision in the kidney and recording the time to cessation of bleeding.

Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis in Mice[2][3][4][5][6][7][8]
  • Animal Preparation: Anesthetized mice (e.g., C57BL/6) are used.

  • Surgical Procedure: The common carotid artery is surgically isolated.

  • Thrombosis Induction: A filter paper saturated with a specific concentration of FeCl3 solution (e.g., 5-10%) is topically applied to the adventitial surface of the artery for a defined period (e.g., 3 minutes) to induce oxidative injury.

  • Drug Administration: Test compounds are administered prior to the injury, typically via intravenous injection.

  • Endpoint Measurement: The time to vessel occlusion is monitored using a Doppler flow probe. Alternatively, the thrombus can be harvested and its weight or area determined.

Laser-Induced Arterial Thrombosis in Mice[9][10][11][12][13]
  • Animal Preparation: Anesthetized mice are used. The cremaster muscle or ear microcirculation is often prepared for intravital microscopy.

  • Thrombosis Induction: A focused laser beam is used to induce a precise injury to the vessel wall of an arteriole, leading to platelet activation and thrombus formation.

  • Drug Administration: The test compound is administered intravenously before the laser injury.

  • Endpoint Measurement: Thrombus formation is visualized in real-time using fluorescence microscopy, and parameters such as thrombus size and stability are quantified.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental processes, the following diagrams are provided.

P2Y_Signaling_Pathway cluster_P2Y1 P2Y1 Receptor Pathway cluster_P2Y12 P2Y12 Receptor Pathway ADP1 ADP P2Y1 P2Y1 Receptor ADP1->P2Y1 Gq Gq P2Y1->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Mobilization IP3->Ca ShapeChange Platelet Shape Change (Transient Aggregation) DAG->ShapeChange Ca->ShapeChange MRS2500 MRS2500 MRS2500->P2Y1 ADP2 ADP P2Y12 P2Y12 Receptor ADP2->P2Y12 Gi Gi P2Y12->Gi AC Adenylyl Cyclase Gi->AC PI3K PI3K Activation Gi->PI3K cAMP ↓ cAMP SustainedAggregation Sustained Platelet Aggregation PI3K->SustainedAggregation Cangrelor Cangrelor Cangrelor->P2Y12

Caption: P2Y1 and P2Y12 receptor signaling pathways in platelets.

Experimental_Workflow cluster_monkey Electrolytic-Mediated Thrombosis (Monkey) cluster_mouse FeCl3-Induced Thrombosis (Mouse) cluster_laser Laser-Induced Thrombosis (Mouse) AnimalPrep_M Anesthetize Cynomolgus Monkey Surgery_M Expose Carotid Artery AnimalPrep_M->Surgery_M DrugAdmin_M Administer MRS2500 or Cangrelor IV Surgery_M->DrugAdmin_M Thrombosis_M Induce Injury with Electric Current DrugAdmin_M->Thrombosis_M Endpoint_M Measure Thrombus Weight & Bleeding Time Thrombosis_M->Endpoint_M AnimalPrep_F Anesthetize Mouse Surgery_F Isolate Carotid Artery AnimalPrep_F->Surgery_F DrugAdmin_F Administer Test Compound Surgery_F->DrugAdmin_F Thrombosis_F Apply FeCl3 to Artery DrugAdmin_F->Thrombosis_F Endpoint_F Monitor Time to Occlusion Thrombosis_F->Endpoint_F AnimalPrep_L Anesthetize Mouse Surgery_L Prepare Microcirculation for Imaging AnimalPrep_L->Surgery_L DrugAdmin_L Administer Test Compound Surgery_L->DrugAdmin_L Thrombosis_L Induce Injury with Laser DrugAdmin_L->Thrombosis_L Endpoint_L Quantify Thrombus Formation Thrombosis_L->Endpoint_L

Caption: Workflow of common preclinical thrombosis models.

References

A Comparative Analysis of MRS2500 and Clopidogrel on Platelet Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent antiplatelet agents, MRS2500 and clopidogrel (B1663587), focusing on their distinct mechanisms of action and their impact on platelet function. This document is intended to serve as a valuable resource for researchers and professionals involved in cardiovascular drug discovery and development.

Introduction

Platelet activation and aggregation are critical events in the pathophysiology of thrombosis and cardiovascular diseases. The P2Y family of purinergic receptors, particularly P2Y1 and P2Y12, play a central role in adenosine (B11128) diphosphate (B83284) (ADP)-mediated platelet activation. While both MRS2500 and clopidogrel target this pathway, they do so through distinct receptor subtypes and mechanisms, leading to different pharmacological profiles. Clopidogrel, a widely used antithrombotic drug, is a prodrug whose active metabolite irreversibly antagonizes the P2Y12 receptor. In contrast, MRS2500 is a potent and selective antagonist of the P2Y1 receptor. Understanding the nuances of their effects on platelet function is crucial for the development of novel and improved antiplatelet therapies.

Mechanism of Action

Clopidogrel is a thienopyridine prodrug that requires hepatic metabolism by cytochrome P450 (CYP) enzymes to be converted into its active metabolite.[1][2] This active metabolite then selectively and irreversibly binds to the P2Y12 receptor on platelets.[1][3][4] The P2Y12 receptor is coupled to the inhibitory G protein, Gi. Its inhibition by clopidogrel's active metabolite leads to the activation of adenylyl cyclase, an increase in cyclic adenosine monophosphate (cAMP) levels, and subsequent phosphorylation of vasodilator-stimulated phosphoprotein (VASP).[5][6] This cascade ultimately inhibits the activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, which is the final common pathway for platelet aggregation.[5] Due to its nature as a prodrug, the onset of action of clopidogrel is delayed.[7]

MRS2500, on the other hand, is a direct-acting, potent, and selective antagonist of the P2Y1 receptor.[8][9] The P2Y1 receptor is coupled to the Gq protein, and its activation by ADP leads to an increase in intracellular calcium (Ca2+) and initiates platelet shape change and aggregation.[10] By directly blocking this receptor, MRS2500 prevents these initial steps of platelet activation. Unlike clopidogrel, MRS2500 does not require metabolic activation and therefore has a more rapid onset of action in in vitro and ex vivo settings. Some studies suggest that the combination of a P2Y1 antagonist like MRS2500 with a P2Y12 antagonist like clopidogrel could lead to enhanced antithrombotic efficacy.[8][9]

Signaling Pathway Diagram

G cluster_platelet Platelet cluster_P2Y1 P2Y1 Pathway cluster_P2Y12 P2Y12 Pathway cluster_drugs Antagonists ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 P2Y12 P2Y12 Receptor ADP->P2Y12 Gq Gq P2Y1->Gq PLC PLC Gq->PLC Ca2 ↑ [Ca2+]i PLC->Ca2 ShapeChange Shape Change Aggregation (initial) Ca2->ShapeChange Aggregation Sustained Aggregation ShapeChange->Aggregation Gi Gi P2Y12->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit cAMP ↓ cAMP AC_inhibit->cAMP VASP VASP-P cAMP->VASP inhibits dephosphorylation GPIIbIIIa_inhibit GPIIb/IIIa Activation VASP->GPIIbIIIa_inhibit GPIIbIIIa_inhibit->Aggregation MRS2500 MRS2500 MRS2500->P2Y1 Clopidogrel_AM Clopidogrel (Active Metabolite) Clopidogrel_AM->P2Y12

Caption: Distinct signaling pathways of P2Y1 and P2Y12 receptors and their inhibition.

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the in vitro potency of MRS2500 and the active metabolite of clopidogrel in inhibiting ADP-induced platelet aggregation. It is important to note that these values are derived from different studies and direct head-to-head comparative data under identical experimental conditions is limited.

CompoundTarget ReceptorAssayAgonistIC50 ValueReference
MRS2500 P2Y1Platelet AggregationADP0.95 nM[6]
Clopidogrel (Active Metabolite) P2Y12Platelet AggregationADP1.8 µM[1]

Experimental Protocols

Agonist-Induced Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

  • Blood Collection: Whole blood is drawn from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Blood is collected into tubes containing an anticoagulant, typically 3.2% sodium citrate.

  • PRP and PPP Preparation: Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. The supernatant is the PRP. Platelet-poor plasma (PPP) is prepared by further centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes. PPP is used to set the 100% aggregation baseline.

  • Assay Procedure:

    • PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer.

    • A baseline of light transmission is established.

    • The test compound (MRS2500 or clopidogrel active metabolite) or vehicle is added to the PRP and incubated for a specified time.

    • Platelet aggregation is initiated by adding an agonist, typically ADP at a final concentration of 5-20 µM.

    • The change in light transmission is recorded over time (typically 5-10 minutes) as platelets aggregate.

  • Data Analysis: The maximum percentage of aggregation is determined, and IC50 values are calculated from the concentration-response curves.

Flow Cytometry for Platelet Activation Markers

Flow cytometry is used to quantify the expression of surface markers on individual platelets, indicating their activation state.

  • Sample Preparation: Whole blood or PRP is treated with the test compound or vehicle, followed by stimulation with an agonist like ADP.

  • Antibody Staining: The activated platelets are then incubated with fluorescently labeled monoclonal antibodies specific for activation markers such as:

    • P-selectin (CD62P): A marker of alpha-granule release.

    • PAC-1: An antibody that binds to the activated conformation of the GPIIb/IIIa receptor.

  • Flow Cytometric Analysis: The stained samples are analyzed on a flow cytometer. Platelets are identified based on their forward and side scatter characteristics, and the fluorescence intensity of the bound antibodies is measured.

  • Data Analysis: The percentage of platelets positive for a specific marker and the mean fluorescence intensity are quantified to assess the level of platelet activation.

Western Blotting for VASP Phosphorylation

Western blotting is employed to detect the phosphorylation status of VASP, a key downstream effector of the P2Y12 signaling pathway.

  • Platelet Lysate Preparation: Washed platelets are treated with the test compound or vehicle, followed by stimulation with ADP in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation). The reaction is stopped, and the platelets are lysed to extract the proteins.

  • SDS-PAGE and Western Blotting:

    • The protein concentration in the lysates is determined.

    • Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for phosphorylated VASP (Ser239).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified using densitometry. The level of VASP phosphorylation is normalized to the total VASP or a loading control like β-actin.

Conclusion

MRS2500 and clopidogrel represent two distinct strategies for inhibiting ADP-mediated platelet activation. Clopidogrel, through its active metabolite, is an irreversible antagonist of the P2Y12 receptor, a cornerstone of current antiplatelet therapy. MRS2500 is a direct-acting, potent antagonist of the P2Y1 receptor, representing a promising avenue for novel antithrombotic agents. The quantitative data, though from disparate sources, highlights the high potency of MRS2500. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation and comparison of these and other antiplatelet compounds. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and potential synergistic effects of targeting both the P2Y1 and P2Y12 pathways for the prevention and treatment of thrombotic diseases.

References

A Head-to-Head In Vitro Comparison of P2Y1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of P2Y1 receptor antagonists, supported by experimental data. The information is curated to assist in the selection of appropriate pharmacological tools for research and development.

The P2Y1 receptor, a Gq-protein coupled receptor activated by adenosine (B11128) diphosphate (B83284) (ADP), is a key player in various physiological processes, most notably platelet aggregation. Its role in thrombosis has made it an attractive target for the development of novel antiplatelet agents. A variety of nucleotide and non-nucleotide antagonists have been developed, each with distinct potency, selectivity, and physicochemical properties. This guide offers a comparative analysis of some of the most commonly studied P2Y1 receptor antagonists in vitro.

Performance Comparison of P2Y1 Receptor Antagonists

The in vitro potency of P2Y1 receptor antagonists is typically determined through radioligand binding assays (measuring Ki) and functional assays such as calcium mobilization or inhibition of ADP-induced platelet aggregation (measuring IC50). The following tables summarize the reported in vitro activities of several key P2Y1 antagonists. It is important to note that values can vary between studies due to different experimental conditions.

AntagonistTypeAssayCell Line/SystemAgonist/RadioligandKi (nM)IC50 (nM)Reference
MRS2500 NucleotideRadioligand BindingHuman P2Y1-expressing Sf9 cells[³H]MRS25000.77-[1]
Calcium Mobilization1321N1-hP2Y1 cells2-MeSADP-0.95[1]
Platelet AggregationHuman PlateletsADP-9.8[1]
MRS2279 NucleotideRadioligand BindingHuman P2Y1-expressing Sf9 cells[³H]MRS25001.8-[1]
Calcium Mobilization1321N1-hP2Y1 cells2-MeSADP-4.4[1]
MRS2179 NucleotideRadioligand BindingTurkey Erythrocyte Membranes[³²P]2-MeSADP100-[2]
Calcium Mobilization1321N1-hP2Y1 cells2-MeSADP-100[3]
Platelet AggregationHuman PlateletsADP-560[4]
BPTU Non-nucleotideRadioligand Binding--6-[5]
Platelet AggregationHuman Platelet-Rich PlasmaADP-2100[5]
A3P5P NucleotideFunctionalTurkey Erythrocyte Membranes2MeSATP-830[2]

P2Y1 Receptor Signaling Pathway

Activation of the P2Y1 receptor by its endogenous agonist ADP initiates a signaling cascade that is crucial for platelet shape change and aggregation. The receptor is coupled to the Gq family of G proteins. Upon activation, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, triggers downstream events culminating in platelet shape change and the initial, reversible phase of platelet aggregation.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 binds Gq Gq P2Y1->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release triggers PKC PKC DAG->PKC activates Platelet_Response Platelet Shape Change & Aggregation Ca2_release->Platelet_Response PKC->Platelet_Response Radioligand_Binding_Workflow A Prepare Serial Dilutions of Test Antagonist B Combine Membranes, Radioligand, & Test Compound in 96-well Plate A->B C Incubate at Room Temperature (60-90 min) B->C D Rapid Filtration through Glass Fiber Filters C->D E Wash Filters with Ice-Cold Buffer D->E F Measure Radioactivity (Scintillation Counting) E->F G Data Analysis: Determine IC50 and Ki F->G Calcium_Mobilization_Workflow A Plate P2Y1-expressing Cells in 96-well Plate B Load Cells with Calcium-Sensitive Dye A->B C Wash Cells to Remove Excess Dye B->C D Pre-incubate with Test Antagonist C->D E Measure Baseline Fluorescence D->E F Inject P2Y1 Agonist & Record Fluorescence Change E->F G Data Analysis: Determine IC50 F->G

References

Unveiling the Hemostatic Impact of MRS2500: A Comparative Analysis with Leading Antithrombotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a comprehensive assessment aimed at elucidating the hemostatic profile of the novel P2Y1 receptor antagonist, MRS2500, a comparative analysis reveals its distinct impact on bleeding time when benchmarked against established antithrombotic agents including clopidogrel, ticagrelor (B1683153), and aspirin (B1665792). This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their effects, supported by experimental data, to inform future antithrombotic research and development.

Executive Summary

The development of new antithrombotic therapies necessitates a delicate balance between efficacy in preventing thrombotic events and the inherent risk of bleeding complications. MRS2500, a selective antagonist of the P2Y1 receptor, has emerged as a promising candidate. This guide synthesizes preclinical data to compare the effect of MRS2500 on bleeding time with that of P2Y12 inhibitors (clopidogrel, ticagrelor) and a cyclooxygenase-1 (COX-1) inhibitor (aspirin). The findings suggest that while all these agents prolong bleeding time to some extent, the magnitude of this effect varies, highlighting different mechanisms of action and potential therapeutic windows.

Comparative Analysis of Bleeding Time

The following table summarizes the quantitative data on the effects of MRS2500 and other antithrombotics on bleeding time, as observed in various preclinical models. It is important to note that direct head-to-head comparisons across all agents in a single study are limited, and experimental conditions may vary.

Antithrombotic AgentMechanism of ActionAnimal ModelDoseEffect on Bleeding Time
MRS2500 P2Y1 Receptor AntagonistMouse4 mg/kg (i.v.)Moderate prolongation[1]
Cynomolgus Monkey0.09 + 0.14 mg/kg/h (i.v.)2.1-fold increase[2][3]
Cynomolgus Monkey0.45 + 0.68 mg/kg/h (i.v.)4.9-fold increase[2][3]
Clopidogrel Irreversible P2Y12 Receptor AntagonistRat-2.0-fold increase (at dose for 50% blood flow restoration)[4]
Mouse20 mg/kg (oral)Average 7.7 min[5]
Mouse40 mg/kg (oral)Average 10.8 min[5]
Ticagrelor Reversible P2Y12 Receptor AntagonistRat-9.7-fold increase (at dose for 50% blood flow restoration)[4]
Mouse-Median 2003 s (vs. 449 s for vehicle)[6]
Aspirin Irreversible COX-1 InhibitorMouse100 mg/kg (oral)232.5 sec (vs. 115 sec for control)[7]
Mouse (with Clopidogrel)-Increased bleeding volumes (5.4 ± 0.9 μl vs 1.4 ± 0.2 μl for control)[8]

Experimental Protocols

The most common method for assessing bleeding time in preclinical models is the tail bleeding assay. The following is a detailed, standardized protocol based on common practices.

Mouse Tail Bleeding Assay Protocol

1. Animal Preparation:

  • Animals (e.g., C57BL/6 mice, 8-12 weeks old) are anesthetized using an appropriate anesthetic agent (e.g., a mixture of ketamine and xylazine).[9]
  • The body temperature of the anesthetized mouse is maintained at 37°C using a heating pad.

2. Drug Administration:

  • The test compound (MRS2500, clopidogrel, ticagrelor, aspirin, or vehicle control) is administered via the appropriate route (e.g., intravenous, oral gavage) at the specified dose and time before the assay.[5]

3. Bleeding Induction:

  • A distal 3-5 mm segment of the mouse tail is amputated using a sharp scalpel.[10]
  • Immediately after amputation, the tail is immersed in a tube containing isotonic saline pre-warmed to 37°C.[9]

4. Data Collection:

  • A stopwatch is started immediately upon immersion of the tail.
  • The time until the cessation of bleeding for a continuous period of at least 30 seconds is recorded as the bleeding time.
  • The observation period is typically capped at a predetermined time (e.g., 20 or 30 minutes) to prevent excessive blood loss.[9]
  • Some protocols also measure total blood loss by weighing the collection tube before and after the experiment or by measuring hemoglobin content.

Signaling Pathways and Mechanisms of Action

The differential effects of these antithrombotic agents on bleeding time are rooted in their distinct molecular targets and signaling pathways within the platelet.

Platelet Activation Signaling Pathways

Platelet_Activation_Pathways cluster_mrs2500 MRS2500 (P2Y1 Antagonist) cluster_p2y12 Clopidogrel / Ticagrelor (P2Y12 Antagonists) cluster_aspirin Aspirin (COX-1 Inhibitor) MRS2500 MRS2500 P2Y1 P2Y1 Receptor MRS2500->P2Y1 Blocks Gq Gq P2Y1->Gq PLC PLC Gq->PLC IP3_DAG IP3 + DAG PLC->IP3_DAG Ca_mobilization Ca²⁺ Mobilization IP3_DAG->Ca_mobilization Shape_Change Shape Change (Transient Aggregation) Ca_mobilization->Shape_Change P2Y12_antagonists Clopidogrel (irreversible) Ticagrelor (reversible) P2Y12 P2Y12 Receptor P2Y12_antagonists->P2Y12 Blocks Gi Gi P2Y12->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP VASP_P ↓ VASP-P cAMP->VASP_P Platelet_Activation Sustained Aggregation VASP_P->Platelet_Activation Amplification Amplification of Aggregation Aspirin Aspirin COX1 COX-1 Aspirin->COX1 Irreversibly Inhibits PGH2 PGH₂ COX1->PGH2 AA Arachidonic Acid AA->COX1 TXA2 Thromboxane A₂ PGH2->TXA2 TP_Receptor TP Receptor TXA2->TP_Receptor TP_Receptor->Amplification ADP ADP ADP->P2Y1 ADP->P2Y12 Collagen_Thrombin Collagen, Thrombin Collagen_Thrombin->AA Collagen_Thrombin->ADP Release Bleeding_Time_Workflow cluster_pre_procedure Pre-Procedure cluster_procedure Procedure cluster_data_collection Data Collection A1 Anesthetize Animal A2 Administer Test Compound (e.g., MRS2500) or Vehicle A1->A2 B1 Amputate Distal 3-5 mm of Tail A2->B1 B2 Immerse Tail in 37°C Saline B1->B2 B3 Start Timer B2->B3 C1 Monitor for Cessation of Bleeding B3->C1 C2 Record Bleeding Time C1->C2 C3 (Optional) Measure Total Blood Loss C2->C3

References

Comparative Analysis of MRS2500 in the Inhibition of Platelet Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of MRS2500, a potent and selective P2Y1 receptor antagonist, with other P2Y1 antagonists in the context of inhibiting platelet aggregation. The information presented is supported by experimental data to offer an objective performance overview.

Introduction

Adenosine diphosphate (B83284) (ADP) is a key mediator in platelet activation and thrombus formation, acting through two G protein-coupled receptors on the platelet surface: P2Y1 and P2Y12.[1] The P2Y1 receptor, coupled to Gq, is responsible for initiating platelet shape change and aggregation by mobilizing intracellular calcium.[1][2] MRS2500 (2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate) has emerged as a highly potent and selective antagonist of the P2Y1 receptor, making it a valuable tool for research and a potential therapeutic agent.[3][4] This guide explores the dose-response relationship of MRS2500 in inhibiting platelet aggregation and compares its efficacy with other P2Y1 receptor antagonists.

Mechanism of Action: The P2Y1 Signaling Pathway

The binding of ADP to the P2Y1 receptor initiates a signaling cascade that leads to platelet aggregation. This process is initiated by the activation of Phospholipase C (PLC), which results in an increase in intracellular calcium concentration.[2][3] MRS2500 selectively blocks this pathway at the P2Y1 receptor, thereby inhibiting the initial phase of ADP-induced platelet aggregation.[3] It is important to note that MRS2500 does not affect the P2Y12 receptor, which is responsible for amplifying the aggregation signal.[3]

P2Y1_Signaling_Pathway cluster_platelet Platelet Membrane ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Binds to Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates Ca_Store Intracellular Ca2+ Stores IP3->Ca_Store Mobilizes Ca_ion Ca_Store->Ca_ion Releases Aggregation Platelet Shape Change & Aggregation Ca_ion->Aggregation Initiates MRS2500 MRS2500 MRS2500->P2Y1 Antagonizes

P2Y1 Receptor Signaling Pathway in Platelets.

Comparative Dose-Response Data

The potency of MRS2500 in inhibiting ADP-induced platelet aggregation has been quantified and compared with other P2Y1 receptor antagonists. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro studies on human platelets.

CompoundTarget ReceptorIC50 (ADP-induced Aggregation)Reference
MRS2500 P2Y1 0.95 nM [3][5]
MRS2298P2Y162.8 nM[3][5]
MRS2496P2Y11.5 µM[3][5]
MRS2179P2Y172.5 nM (Ki from binding assay)[6]

Lower IC50 values indicate higher potency.

The data clearly demonstrates the superior potency of MRS2500 as a P2Y1 antagonist, with an IC50 value in the nanomolar range, which is approximately 66 times more potent than MRS2298 and over 1500 times more potent than MRS2496 in inhibiting platelet aggregation.[3][5]

Experimental Protocols

The following is a generalized protocol for an in vitro platelet aggregation assay using light transmission aggregometry (LTA), a standard method for evaluating platelet function.[7][8]

Objective: To determine the dose-response curve of MRS2500 in inhibiting ADP-induced platelet aggregation.

Materials:

  • Freshly drawn human whole blood collected in 3.2% sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Adenosine diphosphate (ADP) solution (agonist).

  • MRS2500 and other P2Y1 antagonists.

  • Light Transmission Aggregometer.

Methodology:

  • Preparation of Platelet-Rich and Platelet-Poor Plasma:

    • Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.

  • Assay Procedure:

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Pre-warm PRP samples to 37°C.

    • Incubate PRP with varying concentrations of MRS2500 (or other antagonists) for a specified period.

    • Add a fixed concentration of ADP (e.g., 10 µM) to initiate aggregation.[3]

    • Record the change in light transmission for a set duration (e.g., 5-10 minutes).

  • Data Analysis:

    • The maximum aggregation percentage is determined for each concentration of the antagonist.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration to generate a dose-response curve.

    • Calculate the IC50 value from the dose-response curve.

Experimental_Workflow cluster_workflow Platelet Aggregation Assay Workflow start Start: Blood Collection (Sodium Citrate) prep_prp Prepare Platelet-Rich Plasma (PRP) & Platelet-Poor Plasma (PPP) start->prep_prp incubation Incubate PRP with Varying Concentrations of MRS2500 prep_prp->incubation aggregation Induce Aggregation with ADP incubation->aggregation measurement Measure Light Transmission (Aggregometer) aggregation->measurement analysis Data Analysis: Generate Dose-Response Curve & Calculate IC50 measurement->analysis end End analysis->end

Generalized Experimental Workflow.

Conclusion

The experimental data unequivocally establishes MRS2500 as a highly potent and selective antagonist of the P2Y1 receptor. Its sub-nanomolar IC50 value for the inhibition of ADP-induced platelet aggregation positions it as a significantly more effective agent compared to other P2Y1 antagonists like MRS2298 and MRS2496. This high potency, combined with its selectivity for the P2Y1 receptor over the P2Y12 receptor, makes MRS2500 an invaluable tool for researchers investigating the intricacies of platelet function and a promising candidate for the development of novel antiplatelet therapies. The detailed dose-response analysis provides a clear quantitative framework for its application in future studies.

References

A Comparative Guide to the P2Y1 Receptor Antagonist MRS2500: Cross-Reactivity and Off-Target Binding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective pharmacological tool is paramount for a successful investigation. This guide provides a comprehensive comparison of MRS2500, a widely used P2Y1 receptor antagonist, with other alternatives, focusing on its cross-reactivity and off-target binding profile. The information is supported by experimental data and detailed methodologies to assist in the informed selection of research compounds.

Executive Summary

MRS2500 is a highly potent and selective antagonist for the P2Y1 receptor, a key player in ADP-mediated platelet aggregation and other physiological processes. With a Ki value of 0.78 nM, it exhibits strong affinity for its target.[1] While demonstrating high selectivity against other P2Y receptor subtypes, particularly P2Y12, emerging evidence suggests that its metabolites may exhibit off-target activity at adenosine (B11128) receptors. This guide presents a detailed analysis of MRS2500's binding profile in comparison to other nucleotide and non-nucleotide P2Y1 antagonists, providing researchers with the necessary data to evaluate its suitability for their specific experimental needs.

Comparison of P2Y1 Receptor Antagonists

The following tables summarize the quantitative data for MRS2500 and its alternatives, focusing on their binding affinities and selectivity.

Table 1: Binding Affinity of P2Y1 Receptor Antagonists

CompoundTarget ReceptorKi (nM)IC50 (nM)Notes
MRS2500 Human P2Y10.78[1]0.95 (ADP-induced platelet aggregation)[1]Potent and widely used P2Y1 antagonist.
MRS2179Human P2Y1100 (KB)[2]-A selective but less potent alternative to MRS2500.[2]
MRS2279Human P2Y12.5[3]51.6[3]High affinity and selective P2Y1 antagonist.[3]
BMS-884775Human P2Y1-0.1A potent, selective, and orally active non-nucleotide P2Y1 antagonist.

Table 2: Selectivity Profile of MRS2500

Off-Target ReceptorBinding Affinity (Ki or IC50)Fold Selectivity (vs. P2Y1)Reference
P2Y12No significant inhibition at concentrations that fully block P2Y1.[4]High[4]
P2Y2, P2Y4, P2Y6, P2Y11Fails to block nucleotide signaling.[3]High[3]
Adenosine A1/A3 ReceptorsMetabolites of MRS2500 may have affinity for these receptors.[5]-[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of the cited data.

Radioligand Binding Assay for P2Y1 Receptor

This protocol is adapted from studies characterizing the binding of antagonists to the P2Y1 receptor.[6]

Objective: To determine the binding affinity (Ki) of a test compound for the P2Y1 receptor by competitive displacement of a radiolabeled ligand.

Materials:

  • Membrane preparations from cells expressing the human P2Y1 receptor (e.g., Sf9 insect cells or CHO cells).

  • Radioligand: [³H]MRS2279 (a high-affinity P2Y1 antagonist).[6]

  • Test compound (e.g., MRS2500).

  • Binding buffer: 20 mM Tris-HCl, 145 mM NaCl, 1 mM EDTA, 5 mM MgCl2, pH 7.5.

  • Wash buffer: Binding buffer with 0.1% digitonin.

  • Sephadex G-50 spin columns.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compound in binding buffer.

  • In a final volume of 100 µL, incubate the cell membranes (20-50 µg of protein) with a fixed concentration of [³H]MRS2279 (e.g., 5 nM) and varying concentrations of the test compound.

  • Incubate for 60 minutes at 4°C to reach equilibrium.

  • Separate bound from free radioligand by centrifugation through Sephadex G-50 spin columns.

  • Collect the eluate containing the bound radioligand into scintillation vials.

  • Add scintillation fluid to each vial and quantify the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled P2Y1 antagonist (e.g., 10 µM MRS2179).

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value is determined from a competition binding curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This protocol is a generalized procedure for measuring changes in intracellular calcium in response to P2Y1 receptor activation and its inhibition.[7]

Objective: To assess the functional antagonism of a test compound at the P2Y1 receptor by measuring its ability to block agonist-induced intracellular calcium release.

Materials:

  • Cells expressing the human P2Y1 receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • P2Y1 receptor agonist (e.g., ADP or 2-MeSADP).

  • Test compound (e.g., MRS2500).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Add the test compound at various concentrations to the wells and incubate for a predetermined time.

  • Measure the baseline fluorescence using the plate reader.

  • Add the P2Y1 receptor agonist to induce calcium mobilization and immediately begin kinetic fluorescence measurements.

  • Record the fluorescence intensity over time.

  • The inhibitory effect of the test compound is determined by the reduction in the agonist-induced calcium peak.

  • Calculate the IC50 value from the dose-response curve.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes the classic method for assessing platelet function and the effect of antiplatelet agents.[8][9]

Objective: To measure the ability of a test compound to inhibit agonist-induced platelet aggregation.

Materials:

  • Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Platelet agonist (e.g., ADP).

  • Test compound (e.g., MRS2500).

  • Light Transmission Aggregometer.

  • Aggregation cuvettes with stir bars.

Procedure:

  • Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g for 15 minutes).

  • Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 10 minutes).

  • Adjust the platelet count in the PRP with PPP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).

  • Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).

  • Pipette PRP into an aggregation cuvette with a stir bar and place it in the aggregometer at 37°C.

  • Add the test compound or vehicle control to the PRP and incubate for a specified time (e.g., 1-5 minutes).

  • Add the platelet agonist (e.g., ADP) to induce aggregation and record the change in light transmission for 5-10 minutes.

  • The percentage of aggregation is calculated based on the change in light transmission.

  • The inhibitory effect of the test compound is determined by the reduction in agonist-induced aggregation.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of MRS2500.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ADP ADP P2Y1_Receptor P2Y1_Receptor ADP->P2Y1_Receptor Binds to Gq Gq P2Y1_Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Platelet_Aggregation Platelet_Aggregation Ca_release->Platelet_Aggregation PKC_activation->Platelet_Aggregation MRS2500 MRS2500 MRS2500->P2Y1_Receptor Blocks

Caption: P2Y1 Receptor Signaling Pathway and Inhibition by MRS2500.

Experimental_Workflow cluster_assay Radioligand Binding Assay cluster_functional Functional Assay (Calcium Mobilization) cluster_platelet Platelet Aggregation Assay A Prepare P2Y1 Receptor Membranes B Incubate with [³H]MRS2279 & Test Compound A->B C Separate Bound/Free Ligand B->C D Quantify Radioactivity C->D E Calculate Ki D->E F Load Cells with Calcium Dye G Add Test Compound F->G H Stimulate with P2Y1 Agonist G->H I Measure Fluorescence H->I J Calculate IC50 I->J K Prepare Platelet-Rich Plasma L Incubate with Test Compound K->L M Induce Aggregation with ADP L->M N Measure Light Transmission M->N O Determine % Inhibition N->O

Caption: Experimental Workflows for Characterizing P2Y1 Antagonists.

Cross_Reactivity_Concept MRS2500 MRS2500 P2Y1_Receptor P2Y1 Receptor (On-Target) MRS2500->P2Y1_Receptor High Affinity (Antagonist) Other_P2Y_Receptors Other P2Y Receptors (e.g., P2Y12) MRS2500->Other_P2Y_Receptors Low to No Affinity Adenosine_Receptors Adenosine Receptors (Potential Off-Target) MRS2500->Adenosine_Receptors Metabolite Interaction? Other_Receptors Other Receptors (Broad Panel Screen) MRS2500->Other_Receptors Largely Unknown

Caption: Conceptual Overview of MRS2500 Cross-Reactivity.

Conclusion

MRS2500 remains a valuable tool for studying the P2Y1 receptor due to its high potency and selectivity over other P2Y subtypes. However, researchers should be aware of the potential for its metabolites to interact with adenosine receptors, which could influence experimental outcomes, particularly in in vivo studies. For applications requiring stringent target specificity, further off-target screening against a broad panel of receptors is advisable. The alternatives presented, such as MRS2179 and the non-nucleotide antagonist BMS-884775, offer different profiles of potency and properties that may be advantageous in specific experimental contexts. This guide provides the foundational data and methodologies to aid in the critical evaluation and selection of the most appropriate P2Y1 receptor antagonist for your research needs.

References

Unveiling the Specificity of MRS2500: A Comparative Analysis in P2Y1 Receptor Knockout and Wild-Type Mouse Platelets

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a pharmacological agent is paramount. This guide provides an objective comparison of the effects of MRS2500, a potent P2Y1 receptor antagonist, on platelets from wild-type mice and mice genetically deficient in the P2Y1 receptor (P2Y1 knockout). The data presented herein unequivocally demonstrates the high selectivity of MRS2500 for the P2Y1 receptor, a critical component in ADP-mediated platelet activation and thrombus formation.

The P2Y1 receptor, an ADP-activated G protein-coupled receptor, plays a pivotal role in initiating platelet shape change and aggregation. Its targeted inhibition is a promising strategy for antithrombotic therapies. MRS2500 has emerged as a key tool in studying these processes due to its high affinity and selectivity. This guide summarizes key experimental findings that validate the specificity of MRS2500 by comparing its activity in the presence and absence of its molecular target.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies comparing the effects of MRS2500 on wild-type and P2Y1 knockout mouse platelets.

Table 1: Radioligand Binding of [¹²⁵I]MRS2500 to Mouse Platelets
Platelet TypeDissociation Constant (Kd) (nM)Maximum Binding Sites (Bmax) ( sites/platelet )Specific Binding
Wild-Type1.20229Observed
P2Y1 KnockoutNot ApplicableNot ApplicableNot Observed[1]

This data demonstrates that [¹²⁵I]MRS2500 binds with high affinity to a specific site on wild-type mouse platelets, and this binding is completely absent in platelets lacking the P2Y1 receptor, confirming that MRS2500 directly targets the P2Y1 receptor.

Table 2: Effect of MRS2500 on ADP-Induced Platelet Aggregation
Platelet TypeAgonistMRS2500 TreatmentPlatelet Aggregation Response
Wild-TypeADP (5 µM)VehicleAggregation and shape change observed
Wild-TypeADP (5 µM)MRS2500 (4 mg/kg)Inhibition of aggregation and shape change
P2Y1 KnockoutADP (100 µM)VehicleResidual aggregation (P2Y12-mediated), no shape change
P2Y1 KnockoutADP (100 µM)MRS2500 (4 mg/kg)No inhibition of residual aggregation

These findings highlight that MRS2500 effectively blocks ADP-induced platelet aggregation in wild-type mice. In contrast, in P2Y1 knockout mice where the primary target of MRS2500 is absent, the compound has no effect on the remaining P2Y12-mediated platelet aggregation, further underscoring its selectivity.

Experimental Protocols

Radioligand Binding Assay with [¹²⁵I]MRS2500

Objective: To determine the specific binding of [¹²⁵I]MRS2500 to P2Y1 receptors on intact mouse platelets.

Methodology:

  • Platelet Preparation: Washed platelets are prepared from whole blood collected from both wild-type and P2Y1 knockout mice.

  • Incubation: Washed platelets are incubated with increasing concentrations of [¹²⁵I]MRS2500 in a suitable buffer (e.g., Tyrode's buffer with albumin).

  • Determination of Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-labeled P2Y1 receptor antagonist (e.g., unlabeled MRS2500 or MRS2179) to determine non-specific binding.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The dissociation constant (Kd) and maximum number of binding sites (Bmax) are determined by Scatchard analysis of the saturation binding data.

Ex Vivo Platelet Aggregation Assay

Objective: To assess the inhibitory effect of MRS2500 on ADP-induced platelet aggregation in platelet-rich plasma (PRP) from wild-type and P2Y1 knockout mice.

Methodology:

  • Animal Treatment: Wild-type and P2Y1 knockout mice are treated with either vehicle or MRS2500 via intravenous injection.

  • Blood Collection: At a specified time point after injection, blood is collected via cardiac puncture into an anticoagulant (e.g., 3.15% citrate).

  • PRP Preparation: Platelet-rich plasma (PRP) is prepared by centrifugation of the whole blood at a low speed.

  • Aggregometry: Platelet aggregation is measured using a light transmission aggregometer. The baseline light transmission of the PRP is set to 0%.

  • Agonist Addition: An aggregating agent, such as ADP, is added to the PRP, and the change in light transmission is recorded over time as platelets aggregate.

  • Data Analysis: The maximum percentage of aggregation is determined and compared between the different treatment groups and mouse strains.

Visualizing the Mechanism

The following diagrams illustrate the signaling pathway of the P2Y1 receptor and the experimental logic for demonstrating the selectivity of MRS2500.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Binds to Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC Activation DAG->PKC ShapeChange Platelet Shape Change Ca2->ShapeChange Aggregation Platelet Aggregation PKC->Aggregation ShapeChange->Aggregation MRS2500 MRS2500 MRS2500->P2Y1 Blocks

Caption: P2Y1 Receptor Signaling Pathway in Platelets.

Experimental_Workflow cluster_mice Experimental Groups cluster_assay Assay cluster_results Expected Results WT_Vehicle Wild-Type + Vehicle Platelet_Aggregation ADP-Induced Platelet Aggregation WT_Vehicle->Platelet_Aggregation WT_MRS2500 Wild-Type + MRS2500 WT_MRS2500->Platelet_Aggregation KO_Vehicle P2Y1 KO + Vehicle KO_Vehicle->Platelet_Aggregation KO_MRS2500 P2Y1 KO + MRS2500 KO_MRS2500->Platelet_Aggregation Result_WT_V Aggregation Platelet_Aggregation->Result_WT_V Observed in WT + Vehicle Result_WT_M No Aggregation Platelet_Aggregation->Result_WT_M Inhibited in WT + MRS2500 Result_KO_V No Aggregation Platelet_Aggregation->Result_KO_V Absent in P2Y1 KO Result_KO_M No Aggregation Platelet_Aggregation->Result_KO_M Absent in P2Y1 KO Conclusion Conclusion: MRS2500 is a selective P2Y1 antagonist Result_WT_M->Conclusion Result_KO_V->Conclusion

Caption: Experimental Logic for Demonstrating MRS2500 Selectivity.

References

Safety Operating Guide

Personal protective equipment for handling MRS2500 tetraammonium

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with MRS2500 tetraammonium. The following procedures and data are intended to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Health and Safety Information

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, as with all laboratory chemicals, it is essential to follow standard safety protocols to minimize any potential risks.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryRecommended Equipment
Eye/Face Protection Safety glasses with side-shields or chemical goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a standard lab coat.
Respiratory Protection Generally not required under normal use with adequate ventilation. If creating dust or aerosols, use a NIOSH-approved particulate respirator.
First Aid Measures

In the event of exposure, the following first aid measures should be taken.[1]

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek medical attention if irritation persists.
Skin Contact Remove contaminated clothing and rinse the affected area thoroughly with soap and water.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Ingestion Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Operational and Disposal Plans

Proper handling and disposal are critical for laboratory safety and environmental protection.

Handling and Storage

Handling:

  • Work in a well-ventilated area.

  • Avoid direct contact with skin and eyes.

  • Minimize dust generation and accumulation.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • The recommended storage temperature is -20°C.

Disposal Plan

Contaminated materials and unused product should be disposed of through a licensed professional waste disposal service. Do not allow the material to enter drains or waterways. Follow all federal, state, and local regulations for chemical waste disposal.

Experimental Protocols and Workflows

Preparation of Stock Solutions

This workflow outlines the standard procedure for preparing a stock solution of this compound.

stock_solution_workflow cluster_prep Stock Solution Preparation start Start weigh Accurately weigh this compound start->weigh dissolve Dissolve in appropriate solvent (e.g., water to 20 mM) weigh->dissolve mix Vortex or sonicate to ensure complete dissolution dissolve->mix filter Sterile filter through a 0.22 µm filter mix->filter aliquot Aliquot into single-use vials filter->aliquot store Store at -20°C aliquot->store end End store->end

Caption: Workflow for the preparation of this compound stock solutions.

General Laboratory Handling Workflow

This diagram illustrates the logical flow of operations for safely handling this compound during an experiment.

handling_workflow cluster_handling Experimental Handling Workflow start Review Safety Data Sheet ppe Don Personal Protective Equipment start->ppe prepare Prepare work area and materials ppe->prepare retrieve Retrieve MRS2500 from storage prepare->retrieve conduct Conduct experiment retrieve->conduct decontaminate Decontaminate work area and equipment conduct->decontaminate dispose Dispose of waste according to protocol decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe end End remove_ppe->end

Caption: General workflow for the safe experimental use of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.